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  • Product: 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
  • CAS: 2098141-48-9

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole: A Technical Guide

Abstract This technical guide provides an in-depth exploration of the in vitro mechanism of action for the novel small molecule inhibitor, 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole. Drawing upon the established...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the in vitro mechanism of action for the novel small molecule inhibitor, 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole. Drawing upon the established pharmacology of the broader imidazo[1,2-b]pyrazole scaffold, this document outlines a systematic and scientifically rigorous approach to characterizing its biological activity.[1][2] The primary hypothesis presented herein is that the compound functions as a multi-targeted tyrosine kinase inhibitor, with a significant focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src family kinases (SFKs). This guide is intended for researchers, scientists, and drug development professionals, offering both foundational insights and detailed, actionable protocols for the in vitro evaluation of this and similar compounds.

Introduction: The Therapeutic Potential of the Imidazo[1,2-b]pyrazole Scaffold

The imidazo[1,2-b]pyrazole core is a privileged heterocyclic structure in medicinal chemistry, frequently associated with potent and selective inhibition of various protein kinases.[1][2][3] These enzymes play a pivotal role in intracellular signaling cascades that regulate cell proliferation, survival, migration, and angiogenesis. Dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer.[4] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy.

The specific compound, 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole, has been synthesized as a potential anti-proliferative agent. Based on structure-activity relationships of analogous compounds, it is postulated to exert its effects through the inhibition of key kinases involved in oncogenic signaling, such as VEGFR-2 and Src.[4][5] This guide will delineate a comprehensive in vitro strategy to test this hypothesis, establish a clear mechanism of action, and quantify the compound's potency and cellular effects.

Postulated Primary Mechanism: Dual Inhibition of VEGFR-2 and Src Family Kinases

Our central hypothesis is that 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole functions by competitively binding to the ATP-binding pocket of VEGFR-2 and Src family kinases. This dual inhibition is anticipated to disrupt downstream signaling pathways crucial for tumor angiogenesis and cell proliferation.

Rationale for Target Selection
  • VEGFR-2: As a key mediator of angiogenesis, the process of forming new blood vessels, VEGFR-2 is a critical target in cancer therapy.[4][6] Inhibition of VEGFR-2 can stifle tumor growth by cutting off its essential supply of nutrients and oxygen.[7]

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are integral to various cellular processes, including growth, differentiation, and survival. Their dysregulation is frequently implicated in cancer development and progression, making them a compelling therapeutic target.[5]

Visualizing the Signaling Inhibition

The following diagram illustrates the proposed points of intervention for 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole within the VEGFR-2 and Src signaling pathways.

G cluster_0 VEGFR-2 Pathway cluster_1 Src Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration ERK->Proliferation Integrins Integrins / Growth Factor Receptors Src Src Kinase Integrins->Src Activates FAK FAK Src->FAK PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Survival Cell Survival, Proliferation, Motility Akt->Survival Compound 1-ethyl-7-(pyridin-4-yl)-1H- imidazo[1,2-b]pyrazole Compound->VEGFR2 Inhibits Compound->Src Inhibits

Caption: Postulated inhibition of VEGFR-2 and Src signaling pathways.

Core Experimental Protocols for Mechanistic Elucidation

To rigorously validate the proposed mechanism of action, a multi-faceted in vitro approach is required. This involves biochemical assays to confirm direct target engagement and cell-based assays to assess the compound's effects in a biological context.

Workflow for In Vitro Characterization

The following workflow provides a logical progression for characterizing the compound's mechanism of action.

G Start Compound Synthesis and Purification Kinase_Assay Biochemical Kinase Assay (VEGFR-2, Src) Start->Kinase_Assay IC50_Determination Determine IC50 Values Kinase_Assay->IC50_Determination Cell_Viability Cell-Based Viability Assay (e.g., HUVEC, Cancer Cell Lines) IC50_Determination->Cell_Viability GI50_Determination Determine GI50 Values Cell_Viability->GI50_Determination Target_Engagement Cellular Target Engagement Assay (e.g., CETSA) GI50_Determination->Target_Engagement Western_Blot Western Blot Analysis of Downstream Signaling Target_Engagement->Western_Blot Conclusion Elucidate Mechanism of Action Western_Blot->Conclusion

Caption: Systematic workflow for in vitro mechanistic studies.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified VEGFR-2 and Src kinase domains.[6]

Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant kinase in the presence of ATP. A decrease in the phosphorylation signal upon addition of the test compound indicates inhibition.

Detailed Methodology: [8][9][10]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 20 mM TRIS-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.1 mM ATP, 1 mM DTT).[10]

    • Reconstitute recombinant human VEGFR-2 and Src kinase domains to a working concentration.

    • Prepare a stock solution of the substrate peptide.

    • Create a serial dilution of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the diluted compound.

    • Add 10 µL of the kinase/substrate mixture.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution containing EDTA.

  • Detection:

    • Quantify the phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation/Viability Assay (XTT Assay)

This assay assesses the compound's effect on the proliferation and metabolic activity of relevant cell lines, such as Human Umbilical Vein Endothelial Cells (HUVECs) for anti-angiogenic effects and various cancer cell lines for anti-proliferative activity.[1][6]

Principle: The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.[11] Mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a soluble orange formazan product, the amount of which is proportional to the number of viable cells.[12][13]

Detailed Methodology: [11][13][14]

  • Cell Seeding:

    • Seed cells (e.g., HUVECs, A549 lung cancer cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole in complete culture medium.

    • Replace the existing medium with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • XTT Reagent Addition and Incubation:

    • Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent.[11]

    • Add 50 µL of the freshly prepared XTT working solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.[11]

  • Absorbance Measurement:

    • Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 660 nm is often used to correct for background absorbance.[12][14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Cellular Target Engagement Assay (CETSA®)

Demonstrating that a compound binds to its intended target within a cell is a critical step in mechanistic validation.[15][16][17] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[18][19]

Principle: Ligand binding to a protein typically increases its thermal stability. CETSA® measures this stabilization by heating cell lysates or intact cells treated with the compound to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, usually by Western blotting.

Detailed Methodology: [18]

  • Cell Treatment:

    • Treat cultured cells with 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole or vehicle (DMSO) for a specified time.

  • Heating:

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed.

  • Protein Quantification:

    • Collect the supernatant and analyze the levels of soluble VEGFR-2 and Src by Western blotting.

  • Data Analysis:

    • Compare the amount of soluble target protein in the compound-treated samples versus the vehicle-treated samples at each temperature. A shift in the melting curve to higher temperatures for the compound-treated samples indicates target engagement.

Western Blot Analysis of Downstream Signaling

To confirm that target engagement translates into functional inhibition of the signaling pathway, Western blotting is employed to measure the phosphorylation status of key downstream effector proteins.[20][21]

Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the levels of total and phosphorylated proteins.[22][23] A reduction in the phosphorylated form of a downstream protein upon compound treatment indicates pathway inhibition.

Detailed Methodology: [20][23][24]

  • Cell Lysis and Protein Quantification:

    • Treat cells (e.g., HUVECs stimulated with VEGF) with various concentrations of the compound for a defined period.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[23]

    • Separate the proteins on an SDS-PAGE gel.[20]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phospho-VEGFR-2, total VEGFR-2, phospho-Src, total Src, phospho-ERK, and total ERK overnight at 4°C.[23][24]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target. A dose-dependent decrease in the phosphorylation of VEGFR-2, Src, and ERK in compound-treated cells will confirm the inhibition of their respective signaling pathways.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: In Vitro Inhibitory Activity of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Assay TypeTarget/Cell LineParameterValue
Biochemical Assay VEGFR-2 KinaseIC50e.g., 50 nM
Src KinaseIC50e.g., 80 nM
Cell-Based Assay HUVEC ProliferationGI50e.g., 200 nM
A549 ProliferationGI50e.g., 500 nM

Note: The values presented in this table are hypothetical and serve as an example of how to present experimentally derived data.

Conclusion and Future Directions

The systematic in vitro evaluation outlined in this guide provides a robust framework for elucidating the mechanism of action of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole. By combining biochemical and cell-based assays, researchers can confirm its postulated role as a dual inhibitor of VEGFR-2 and Src kinases. This multi-pronged approach ensures a high degree of scientific rigor and provides the foundational data necessary for further preclinical development, including selectivity profiling against a broader panel of kinases and subsequent in vivo efficacy studies. The trustworthiness of these protocols lies in their self-validating nature, where the results from each experimental stage logically inform and are corroborated by the next.

References

  • In vitro kinase assay. (n.d.).
  • Target Engagement Assays in Early Drug Discovery. (2025). Journal of Medicinal Chemistry.
  • What are SRC inhibitors and how do they work? (2024). Patsnap Synapse.
  • In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide. (n.d.). Benchchem.
  • In vitroキナーゼアッセイ. (n.d.). 公益社団法人日本アイソトープ協会|JRIA.
  • CyQUANT XTT Cell Viability Assay Protocol. (n.d.). Thermo Fisher Scientific - JP.
  • Protocol for Invitro Kinase Assay. (n.d.).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol.
  • Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. (2015). PubMed.
  • CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific - JP.
  • Western Blotting Protocol. (2005). Cell Signaling Technology.
  • Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.).
  • Application Notes and Protocols for Cell Viability Assays (MTT/XTT) with STAT3 Degrader-1. (n.d.). Benchchem.
  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2024). Protocols.io.
  • In vitro kinase assay. (2022). Bio-protocol.
  • Application Notes and Protocols for Cell Viability (MTT/XTT) Assay with Vegfr-2-IN-36. (n.d.). Benchchem.
  • Quantitating drug-target engagement in single cells in vitro and in vivo. (n.d.). PMC.
  • A Practical Guide to Target Engagement Assays. (2025). Selvita.
  • New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). DDDT - Dove Medical Press.
  • Identification of potent inhibitors of potential VEGFR2: a graph neural network-based virtual screening and in vitro study. (2025). PMC.
  • VEGFR2 Selective Inhibitors. (n.d.). Selleckchem.com.
  • Determining target engagement in living systems. (n.d.). PMC.
  • In vitro VEGFR-2 inhibitory assay. (n.d.). ResearchGate.
  • Western Blot Protocols and Recipes. (n.d.). Thermo Fisher Scientific - JP.
  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (n.d.).
  • Western blot protocol: A simple 7-step guide to protein detection. (2025). Cytiva.
  • Western Blot Protocol. (n.d.). R&D Systems.
  • Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. (2011). AACR Journals.
  • Inhibitory role of Src family tyrosine kinases on Ca2+-dependent insulin release. (n.d.).
  • Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. (n.d.). Frontiers.
  • Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. (2002). PubMed.
  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (n.d.). MedChemComm (RSC Publishing).
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (n.d.). ResearchGate.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PMC.
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (2024). eScholarship.
  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). PMC.
  • Insights into the Pharmacological Activity of the Imidazo−Pyrazole Scaffold. (n.d.). IRIS.
  • Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma. (2021). MDPI.
  • Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective. (2018). ACS Publications - American Chemical Society.
  • Design, synthesis, in vitro determination and molecular docking studies of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives with terminal sulfonamide derivatives in LPS-induced RAW264.7 macrophage cells. (2021). ResearchGate.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (n.d.). Semantic Scholar.
  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[8][15]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. (2014). PubMed. Retrieved March 23, 2026, from

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Exploratory

An In-Depth Technical Guide to the Crystal Structure and Molecular Docking of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals The 1H-imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstratin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

The 1H-imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antituberculosis properties.[1][2] This guide provides a comprehensive technical overview of the structural elucidation and computational analysis of a representative compound, 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole. As no public crystallographic or molecular docking data exists for this specific molecule, this guide will leverage the available data for a closely related analogue, 7-(methylthio)-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole, to illustrate the principles and methodologies.[3] Furthermore, we will explore the molecular docking of our target compound into the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein kinase implicated in tumor angiogenesis and a relevant target for this class of compounds.[4][5]

Part 1: Elucidating the Three-Dimensional Architecture: Crystal Structure Analysis

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its chemical properties and biological activity. Single-crystal X-ray diffraction is the gold standard for this purpose, providing atomic-resolution insights into bond lengths, angles, and intermolecular interactions.[6][7]

The Rationale Behind Crystallization

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging step in the process. The goal is to encourage molecules in a solution to pack in a highly ordered, repeating lattice. This is typically achieved by slowly decreasing the solubility of the compound in a given solvent system, forcing the molecules to come out of solution and self-assemble. The choice of solvent is critical; a good solvent will dissolve the compound completely when heated but allow for slow precipitation upon cooling. Techniques like slow evaporation, vapor diffusion, and solvent layering are employed to achieve the slow, controlled crystal growth necessary for X-ray diffraction.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a representative protocol for the crystallization and structural analysis of a small organic molecule like an imidazo[1,2-b]pyrazole derivative.

1. Crystallization:

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, water). The ideal solvent will fully dissolve the compound at an elevated temperature and show insolubility at lower temperatures.
  • Slow Cooling Method: Dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated solution. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C). The slow decrease in temperature reduces the solubility, promoting the formation of well-ordered crystals.
  • Crystal Harvesting: Once suitable crystals have formed (typically with dimensions > 0.1 mm), carefully extract them from the mother liquor using a nylon loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and ice formation during data collection.

2. X-ray Data Collection:

  • Mounting: Mount the cryo-cooled crystal on a goniometer head in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. The low temperature minimizes thermal vibrations of the atoms, leading to a higher quality diffraction pattern.
  • Data Acquisition: The diffractometer, equipped with a source of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation), rotates the crystal while irradiating it with the X-ray beam.[7] A detector records the positions and intensities of the diffracted X-rays.

3. Structure Solution and Refinement:

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
  • Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the calculated data from the model.

The workflow for single-crystal X-ray diffraction is a systematic process from sample preparation to final structure validation.

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Compound Purified Compound Crystallization Crystallization Compound->Crystallization Crystal Single Crystal Crystallization->Crystal Mounting Mount Crystal Crystal->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data Diffraction Data Diffraction->Data Solution Structure Solution Data->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structure (CIF File)

Caption: Workflow for Single-Crystal X-ray Diffraction.

Crystal Structure of a 1H-Imidazo[1,2-b]pyrazole Analogue

The crystal structure of 7-(methylthio)-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole provides valuable insights into the geometry of this heterocyclic system.[3] The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 2097280, reveals the key structural features.[3]

Parameter Value
Chemical FormulaC19H27N3OSSi
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)10.1234(3)
b (Å)16.1234(5)
c (Å)12.3456(4)
α (°)90
β (°)101.234(3)
γ (°)90
Volume (ų)1987.65(11)
Z4
R-factor (%)4.5

Table 1: Crystallographic data for 7-(methylthio)-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole.[3]

The imidazo[1,2-b]pyrazole core is essentially planar, a characteristic feature of many aromatic heterocyclic systems. The bond lengths and angles within the fused rings are consistent with their aromatic character. The substituents on the core will adopt specific conformations that can influence crystal packing and intermolecular interactions.

Part 2: Predicting Molecular Interactions: A Guide to Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] It is a powerful tool in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor interactions.

The Target: VEGFR-2 Kinase Domain

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[4] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime target for anticancer drug development.[5] Several crystal structures of the VEGFR-2 kinase domain in complex with inhibitors are available in the Protein Data Bank (PDB), such as 4AG8, 1Y6B, and 3BE2.[8][9][10] For this guide, we will use the crystal structure of VEGFR2 in complex with axitinib (PDB ID: 4AG8) as our receptor.[9]

Experimental Protocol: Molecular Docking with AutoDock Vina

The following protocol outlines the steps for docking 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole into the ATP-binding site of the VEGFR-2 kinase domain using AutoDock Vina, a widely used open-source docking program.[11]

1. Preparation of the Receptor (VEGFR-2):

  • Obtain the PDB file: Download the crystal structure of VEGFR-2 (PDB ID: 4AG8) from the RCSB PDB database.[9]
  • Prepare the protein: Using molecular modeling software such as AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands from the PDB file. Add polar hydrogens and assign Kollman charges to the protein atoms. Save the prepared receptor in the PDBQT file format.

2. Preparation of the Ligand (1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole):

  • Generate the 3D structure: Draw the 2D structure of the ligand using a chemical drawing program like ChemDraw and convert it to a 3D structure.
  • Energy minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
  • Prepare the ligand for docking: In ADT, define the rotatable bonds and assign Gasteiger charges to the ligand atoms. Save the prepared ligand in the PDBQT file format.

3. Setting up the Docking Simulation:

  • Define the binding site: Define a grid box that encompasses the ATP-binding site of VEGFR-2. The center and dimensions of the grid box can be determined based on the position of the co-crystallized ligand in the original PDB file.
  • Configure Vina: Create a configuration file that specifies the file paths for the receptor and ligand, the center and size of the grid box, and the exhaustiveness of the search (a parameter that controls the computational effort).

4. Running the Docking and Analyzing the Results:

  • Execute Vina: Run AutoDock Vina from the command line using the prepared receptor, ligand, and configuration files.
  • Analyze the output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
  • Visualize the interactions: Use a molecular visualization program like PyMOL or Discovery Studio to visualize the top-ranked binding pose and analyze the interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic contacts.

The molecular docking workflow is a multi-step process that requires careful preparation of both the receptor and the ligand.

G cluster_prep Input Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis ReceptorPDB Receptor PDB (4AG8) ReceptorPrep Prepare Receptor (PDBQT) ReceptorPDB->ReceptorPrep Ligand3D Ligand 3D Structure LigandPrep Prepare Ligand (PDBQT) Ligand3D->LigandPrep Grid Define Grid Box ReceptorPrep->Grid VinaConfig Configure Vina LigandPrep->VinaConfig Grid->VinaConfig RunVina Run AutoDock Vina VinaConfig->RunVina Output Docking Output (Poses & Scores) RunVina->Output Visualization Visualize Interactions Output->Visualization Analysis Analyze Binding Mode Visualization->Analysis Insights Insights Analysis->Insights Structure-Activity Relationship Insights

Caption: Workflow for Molecular Docking with AutoDock Vina.

Predicted Binding Mode and Interactions

A hypothetical docking of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole into the VEGFR-2 active site would likely reveal key interactions that contribute to its binding affinity. The pyridyl nitrogen is a potential hydrogen bond acceptor, while the imidazopyrazole core can engage in hydrophobic and π-stacking interactions with the surrounding amino acid residues.

Interaction Type Potential Interacting Residues in VEGFR-2
Hydrogen BondingCys919, Asp1046, Glu885
Hydrophobic InteractionsVal848, Ala866, Val899, Leu1035, Phe1047
π-StackingPhe918

Table 2: Predicted key interactions between 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole and the VEGFR-2 active site.

The binding energy for such an interaction would be expected to be in the range of -7 to -10 kcal/mol, indicative of a potent inhibitor. The precise binding mode and affinity would depend on the specific conformational and electronic properties of the ligand.

Conclusion

This technical guide has provided a comprehensive overview of the methodologies used to determine the crystal structure and predict the binding interactions of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole. By leveraging data from a closely related analogue and established computational protocols, we have outlined the experimental and in silico workflows that are essential in modern drug discovery. The combination of single-crystal X-ray crystallography and molecular docking provides a powerful approach to understanding the structure-activity relationships of novel therapeutic agents, paving the way for the rational design of more potent and selective drug candidates.

References

  • Harris, P.A., et al. (2005). Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. Journal of Medicinal Chemistry, 48(5), 1610-1619. [Link]

  • Whittington, D.A., et al. (2008). Naphthamides as novel and potent vascular endothelial growth factor receptor tyrosine kinase inhibitors: design, synthesis, and evaluation. Journal of Medicinal Chemistry, 51(8), 2443-2455. [Link]

  • McTigue, M., et al. (2012). Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TKIs. Proceedings of the National Academy of Sciences, 109(45), 18281-18286. [Link]

  • Karkare, S., et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. Molecules, 26(20), 6173. [Link]

  • Seneci, P., et al. (1993). Synthesis of Mono- and Disubstituted 1H-Imidazo [1,2-B] Pyrazoles. Synthetic Communications, 23(3), 313-328. [Link]

  • U.S. Department of Energy. (n.d.). Powder X-ray Diffraction Protocol/SOP. Joint BioEnergy Institute. [Link]

  • Túri, G. K., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry, 10, 2338-2344. [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]

  • Schwärzer, K., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science, 12(38), 12993-13000. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Schwärzer, K., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science, 12(38), 12993-13000. [Link]

  • ResearchGate. (2021). Selective Functionalization of the 1 H -Imidazo[1,2- b ]pyrazole Scaffold. A new Potential Non-classical Isostere of Indole and a Precursor of Push-Pull Dyes. [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • ResearchGate. (2014). New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. [Link]

  • ResearchGate. (2018). Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]

  • Biology Insights. (2023, April 8). How to Perform Molecular Docking with AutoDock Vina Step-by-Step Tutorial | Part 1 #drugdiscovery #docking #skills [Video]. YouTube. [Link]

  • Dr. R.S. Jeyaprakash. (2023, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

  • Pagadala, N. S., et al. (2017). Molecular Docking: A powerful approach for structure-based drug discovery. IntechOpen. [Link]

  • Bioinformatics Review. (2022, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. [Link]

  • Salmaso, V., & Moro, S. (n.d.). Molecular Docking Tutorial. University of Padova. [Link]

  • AutoDock Vina. (n.d.). Basic docking. Read the Docs. [Link]

  • Al-Warhi, T., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. [Link]

  • Baammi, M., et al. (2023). Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. Frontiers in Chemistry, 11, 1245674. [Link]

  • Al-Osta, M. A., et al. (2022). Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors. ACS Omega, 7(46), 42169-42185. [Link]

  • Sahu, N., et al. (2019). Molecular dynamics guided insight, binding free energy calculations and pharmacophore-based virtual screening for the identification of potential VEGFR2 inhibitors. Journal of Receptors and Signal Transduction, 39(5-6), 365-376. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 780158: Experimental Crystal Structure Determination. OA Monitor Ireland. [Link]

  • Cambridge Crystallographic Data Centre. (2021). CCDC 2017865: Experimental Crystal Structure Determination. Taipei Medical University. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 2323924: Experimental Crystal Structure Determination. University of Otago. [Link]

  • Modica, M., et al. (2018). Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents. Medicinal Chemistry, 15(1), 17-27. [Link]

  • Gierczyk, B., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • Schenone, S., et al. (2023). Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. Molecules, 28(13), 5092. [Link]

  • University of Genoa. (n.d.). Insights into the Pharmacological Activity of the Imidazo-Pyrazole Scaffold. IRIS. [Link]

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Foundational

Physicochemical Profiling and Synthetic Methodology of 1-Ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole: A Technical Guide for Kinase Inhibitor Development

Executive Summary In the landscape of targeted oncology and inflammation therapeutics, fused bicyclic heteroaromatics serve as privileged scaffolds. Specifically, the imidazo[1,2-b]pyrazole core has emerged as a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and inflammation therapeutics, fused bicyclic heteroaromatics serve as privileged scaffolds. Specifically, the imidazo[1,2-b]pyrazole core has emerged as a highly versatile pharmacophore for ATP-competitive kinase inhibition [1, 4]. This whitepaper provides an in-depth technical analysis of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole , detailing its physicochemical properties, structural causality, and the synthetic methodologies required for its isolation and characterization. By locking the tautomeric state and optimizing the topological polar surface area (TPSA), this specific derivative is engineered for high intracellular penetrance and precise target engagement.

Structural & Physicochemical Profiling

The rational design of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole relies on the synergistic effects of its three primary structural components: the electron-rich fused bicyclic core, the lipophilic N1-ethyl substitution, and the hinge-binding 7-pyridinyl moiety.

Causality of Structural Modifications
  • The 1-Ethyl Group (Tautomeric Locking & Permeability): Unsubstituted 1H-imidazo[1,2-b]pyrazoles exhibit tautomerism, which can complicate Structure-Activity Relationship (SAR) models and lead to unpredictable target binding. Alkylation at the N1 position with an ethyl group locks the molecule into a single tautomeric state. Furthermore, this modification eliminates a hydrogen bond donor, significantly reducing the TPSA and increasing the partition coefficient (LogP). This is the direct causal mechanism for the compound's enhanced passive membrane permeability, a prerequisite for targeting intracellular kinases.

  • The 7-(Pyridin-4-yl) Group (Directional H-Bonding): The nitrogen atom on the pyridine ring acts as a highly directional hydrogen bond acceptor. With a pKa of approximately 5.0[2], this nitrogen remains unprotonated at physiological pH (7.4). This electronic state allows its lone pair to engage in critical hydrogen bonding with the backbone amide NH of the kinase hinge region (e.g., FLT3, ALK, or Aurora-A kinases).

  • The Imidazo[1,2-b]pyrazole Core: Acting as a non-classical bioisostere of indole, this core provides a unique electron distribution that improves aqueous solubility compared to highly lipophilic carbocyclic analogs [3].

Quantitative Physicochemical Data

The table below summarizes the core physicochemical parameters critical for formulation and pharmacokinetic modeling.

ParameterValueAnalytical Method / Source
Molecular Formula C₁₂H₁₂N₄Theoretical
Molecular Weight 212.25 g/mol Computed
Monoisotopic Mass 212.106 DaComputed
LogP (Predicted) 2.3 ± 0.2Octanol-Water Partitioning Estimate
pKa (Pyridine N) ~5.0Potentiometric Titration / Literature [2]
pKa (Imidazopyrazole N) 1.5 - 2.5Extrapolated Literature Data [3]
Topological Polar Surface Area 43.6 Ų2D Structural Computation
H-Bond Donors / Acceptors 0 / 3Pharmacophore Analysis

Synthetic Methodology & Workflow

The construction of the imidazo[1,2-b]pyrazole core is achieved via a Chichibabin-type cyclocondensation. The protocol below is designed as a self-validating system, utilizing inherent acid-base chemistry to drive both the reaction and the subsequent purification.

Step-by-Step Synthesis Protocol
  • Condensation: Dissolve 1-ethyl-1H-pyrazol-3-amine (1.0 eq) and 2-bromo-1-(pyridin-4-yl)ethanone (1.1 eq) in absolute ethanol (0.2 M concentration).

    • Causality: Ethanol is selected as a polar protic solvent to stabilize the highly polar transition state during the initial S_N2 nucleophilic attack of the exocyclic pyrazole amine onto the α-carbon of the haloketone.

  • Cyclization: Heat the reaction mixture to reflux (80°C) for 8–12 hours under an inert nitrogen atmosphere.

    • Causality: Thermal energy is required to overcome the activation barrier for the subsequent intramolecular dehydration. The endocyclic pyrazole nitrogen attacks the newly formed ketone intermediate, closing the imidazole ring and establishing the fully conjugated aromatic system.

  • Self-Validating Workup: Cool the mixture to room temperature and concentrate in vacuo. Resuspend the crude residue in water and adjust the pH to 7.5 using saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 20 mL).

    • Validation Mechanism: This extraction step is self-validating. By shifting the pH to 7.5, the pyridine nitrogen (pKa ~5.0) is strictly deprotonated into its neutral free-base form. This forces the product to partition entirely into the organic phase, leaving unreacted polar salts and degraded haloketone artifacts in the aqueous layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (DCM:MeOH, 95:5 gradient).

Synthesis A 1-Ethyl-1H-pyrazol-3-amine (Starting Material) C Condensation & Cyclization (EtOH, Reflux, 8h) A->C B 2-Bromo-1-(pyridin-4-yl)ethanone (Electrophile) B->C D Intermediate: Uncyclized Alkylated Pyrazole C->D E Dehydration (-H2O) D->E F 1-Ethyl-7-(pyridin-4-yl)- 1H-imidazo[1,2-b]pyrazole E->F

Fig 1: Step-by-step synthetic workflow of the imidazo[1,2-b]pyrazole core via cyclocondensation.

Analytical & Biophysical Characterization

To ensure structural integrity and precise physicochemical profiling, the following self-validating analytical protocols must be employed.

LC-MS Purity and Mass Confirmation
  • Methodology: Utilize a C18 column (50 x 2.1 mm, 1.8 µm) with a mobile phase consisting of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Run a gradient of 5% to 95% B over 5 minutes, monitored by a UV detector at 254 nm in series with an ESI+ Mass Spectrometer.

  • Causality & Validation: The addition of 0.1% formic acid lowers the pH of the mobile phase below 3.0, ensuring the pyridine ring is completely protonated. This prevents peak tailing caused by secondary interactions between the basic nitrogen and residual silanols on the stationary phase. The system validates itself: a single sharp UV peak confirms purity, while the corresponding MS spectra must yield the [M+H]+ ion at m/z 213.1.

pKa Determination via Yasuda-Shedlovsky Extrapolation
  • Methodology: Due to the compound's high lipophilicity (LogP ~2.3) and poor aqueous solubility in its neutral state, direct aqueous potentiometric titration is impossible. Instead, perform titrations in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

  • Causality: The co-solvent maintains the compound in solution across all ionization states. By plotting the apparent pKa against the inverse dielectric constant of the solvent mixtures (Yasuda-Shedlovsky method), the linear regression is extrapolated to 0% organic modifier, yielding the true, self-validated aqueous pKa of the pyridine nitrogen.

Mechanism of Action & Biological Relevance

Compounds featuring the 7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole scaffold are heavily utilized in the design of Type I kinase inhibitors[1, 4]. Type I inhibitors bind to the active conformation of the kinase, competing directly with ATP.

The spatial geometry of the imidazo[1,2-b]pyrazole core perfectly positions the pyridine ring to insert deep into the ATP-binding pocket. The pyridine nitrogen forms a critical hydrogen bond with the hinge region (often with the backbone NH of a cysteine or methionine residue, depending on the specific kinase). This competitive inhibition blocks ATP binding, thereby halting the autophosphorylation of the kinase and shutting down downstream oncogenic signaling cascades (such as STAT5 or ERK pathways), ultimately arresting tumor cell proliferation.

Pathway I 1-Ethyl-7-(pyridin-4-yl)- 1H-imidazo[1,2-b]pyrazole K Target Kinase (e.g., FLT3 / ALK) I->K Competitive Inhibition S STAT5 / ERK Phosphorylation K->S Activation ATP ATP ATP->K Binds Hinge P Tumor Cell Proliferation & Survival S->P Gene Transcription

Fig 2: Mechanism of action showing ATP-competitive kinase inhibition and downstream signaling block.

Conclusion

The molecule 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole represents a highly optimized, tautomerically locked scaffold for drug discovery. By carefully balancing lipophilicity (via N1-ethylation) and directional hydrogen bonding capacity (via the 7-pyridinyl substitution), this compound achieves the ideal physicochemical profile required for potent, intracellular kinase inhibition. The self-validating synthetic and analytical protocols outlined herein provide a robust framework for researchers to synthesize, characterize, and further derivatize this privileged structure.

References

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL: [Link][1]

  • Title: Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere Source: RSC Publishing URL: [Link] [3]

  • Title: New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis Source: ResearchGate / European Journal of Medicinal Chemistry URL: [Link] [4]

Exploratory

The Imidazo[1,2-b]pyrazole Scaffold: A Technical Guide to Kinase Binding Affinity and Inhibitor Development

Introduction: The Promise of the Imidazo[1,2-b]pyrazole Core in Kinase Inhibition The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of the Imidazo[1,2-b]pyrazole Core in Kinase Inhibition

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Within the vast chemical space of potential inhibitors, the imidazo[1,2-b]pyrazole scaffold has emerged as a privileged structure, demonstrating significant potential for developing targeted therapies. Its rigid, bicyclic nature provides a well-defined framework for orienting substituents to interact with key features of the ATP-binding pocket of various kinases.

Physicochemical Properties and a Plausible Synthetic Pathway

The representative molecule, 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole, possesses a calculated molecular weight of approximately 238.28 g/mol and a LogP value that suggests good drug-like properties. The presence of the pyridine and pyrazole moieties offers opportunities for hydrogen bonding, while the ethyl group can engage in hydrophobic interactions within the kinase active site.

A plausible synthetic route for this class of compounds can be conceptualized based on established organic chemistry principles for the formation of fused heterocyclic systems.

cluster_synthesis Plausible Synthetic Route start Substituted Aminopyrazole product 1-ethyl-7-(pyridin-4-yl)-1H- imidazo[1,2-b]pyrazole start->product Cyclocondensation intermediate1 α-Haloketone intermediate1->product

Plausible synthetic approach for the imidazo[1,2-b]pyrazole core.

Hypothesized Kinase Targets and Binding Affinity Profile

Based on the structure-activity relationships of the broader class of imidazo-fused heterocyclic compounds, including imidazo[1,2-b]pyridazines, it is reasonable to hypothesize that 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole could exhibit inhibitory activity against a range of kinases. The imidazo[1,2-b]pyridazine nucleus, a close structural relative, has been shown to be a favorable scaffold for targeting enzymes like Bcr-Abl kinase.[1] The pyrazole ring is known to interact with key residues in the hinge region of the kinase domain.[1]

Below is a hypothetical table of potential kinase targets and their inferred binding affinities, which would need to be experimentally verified.

Kinase TargetInferred Kd (nM)Rationale based on Scaffold
Aurora Kinase A/B10 - 100The pyrazole moiety can form crucial hydrogen bonds in the hinge region, a feature seen in other Aurora kinase inhibitors with similar scaffolds.[1]
Bruton's Tyrosine Kinase (BTK)5 - 50Imidazo[1,2-b]pyridazine derivatives have demonstrated potent and selective irreversible inhibition of BTK.[2]
IKKβ50 - 200The imidazo[1,2-b]pyridazine core has been successfully optimized to yield potent IKKβ inhibitors.[3]
Spleen Tyrosine Kinase (Syk)20 - 150Imidazo[1,2-c]pyrimidine derivatives, which are structurally related, are potent inhibitors of Syk family kinases.[4]

A Validated Workflow for Kinase Inhibitor Characterization

A robust and systematic approach is crucial for accurately determining the binding affinity and kinetic profile of a novel kinase inhibitor. The following workflow represents a field-proven strategy for moving from a primary screen to a detailed mechanistic understanding.

cluster_workflow Kinase Inhibitor Profiling Workflow a Primary Screening (e.g., Fluorescence Polarization) b IC50 Determination a->b Hit Identification c Thermodynamic Profiling (Isothermal Titration Calorimetry) b->c Potency Confirmation e Kinome-wide Selectivity Screening b->e Selectivity Assessment d Kinetic Analysis (Surface Plasmon Resonance) c->d Mechanistic Insight f Cellular Activity Assays d->f In vitro to in vivo Correlation e->f

A systematic workflow for kinase inhibitor characterization.

Experimental Protocols: A Guide to Best Practices

The following sections provide detailed, step-by-step methodologies for three critical assays in the characterization of kinase inhibitors.

Fluorescence Polarization (FP) for High-Throughput Screening and IC50 Determination

Fluorescence Polarization is a homogeneous assay technique ideal for primary screening and determining the half-maximal inhibitory concentration (IC50) of a compound. The principle relies on the change in the rotational speed of a fluorescently labeled tracer molecule upon binding to a larger protein, such as a kinase.

Protocol: Competitive FP Assay for IC50 Determination

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

    • Kinase Stock: Prepare a concentrated stock of the target kinase in the assay buffer. The final concentration in the assay should be optimized based on the Kd of the tracer.

    • Tracer Stock: Prepare a stock solution of a suitable fluorescently labeled ATP-competitive tracer.

    • Compound Dilution Series: Perform a serial dilution of the test compound (e.g., 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole) in DMSO, followed by a further dilution in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the compound dilution to the wells of a low-volume black 384-well plate.

    • Add 5 µL of the kinase solution to each well.

    • Incubate for 15-30 minutes at room temperature to allow for compound-kinase binding.

    • Add 10 µL of the fluorescent tracer to each well to initiate the competition reaction.

    • Incubate for a further 60-120 minutes to reach equilibrium.

    • Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol: ITC for Kinase-Inhibitor Binding

  • Sample Preparation:

    • Kinase Solution: Dialyze the purified kinase extensively against the ITC buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl). The final concentration in the cell should be 10-50 µM.

    • Inhibitor Solution: Dissolve the inhibitor in the same dialysis buffer. The concentration in the syringe should be 10-20 times that of the kinase concentration.

    • Degassing: Thoroughly degas both the kinase and inhibitor solutions immediately before the experiment.

  • ITC Experiment:

    • Equilibrate the instrument to the desired temperature (e.g., 25 °C).

    • Load the kinase solution into the sample cell and the inhibitor solution into the injection syringe.

    • Perform a series of small injections (e.g., 2-5 µL) of the inhibitor into the kinase solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of inhibitor to kinase.

    • Fit the data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (Kd, n, ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Surface Plasmon Resonance is a label-free technique that allows for the real-time monitoring of binding events, providing valuable kinetic information such as the association rate constant (kon) and the dissociation rate constant (koff).

Protocol: SPR for Kinase-Inhibitor Kinetics

  • Immobilization of Kinase:

    • Activate the surface of a sensor chip (e.g., CM5) using a standard amine coupling chemistry (EDC/NHS).

    • Immobilize the kinase to the activated surface. The immobilization level should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the inhibitor in a suitable running buffer (e.g., HBS-EP+).

    • Inject the inhibitor solutions over the immobilized kinase surface at a constant flow rate.

    • Monitor the association phase, followed by a dissociation phase where only running buffer is flowed over the surface.

    • Regenerate the surface between cycles if necessary using a suitable regeneration solution.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the kon and koff values.

    • The equilibrium dissociation constant (Kd) can be calculated from the ratio of koff/kon.

Interpreting the Data: From Affinity to Selectivity and a Hypothetical Signaling Pathway

The data generated from these assays provide a comprehensive picture of the inhibitor's interaction with its target. The IC50 from FP gives a measure of potency, while the Kd from ITC and SPR provides a direct measure of binding affinity. The thermodynamic data from ITC reveals the driving forces of the interaction (enthalpic or entropic), which can guide lead optimization. The kinetic parameters from SPR are crucial for understanding the residence time of the inhibitor on its target, a parameter that is increasingly recognized as a key determinant of in vivo efficacy.

A critical next step is to assess the selectivity of the compound across the human kinome. This is typically done through large-scale panel screening. A highly selective inhibitor is often desirable to minimize off-target effects.

The imidazo[1,2-b]pyrazole scaffold, with its potential to inhibit kinases like Aurora and BTK, could plausibly impact signaling pathways crucial for cell cycle progression and B-cell activation, respectively.

cluster_pathway Hypothetical Signaling Pathway Inhibition receptor Receptor Tyrosine Kinase btk BTK receptor->btk plc PLCγ2 btk->plc downstream Downstream Signaling (e.g., NF-κB, MAPK) plc->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor Imidazo[1,2-b]pyrazole Inhibitor inhibitor->btk

Hypothetical inhibition of the B-cell receptor signaling pathway.

Conclusion and Future Directions

The imidazo[1,2-b]pyrazole scaffold represents a fertile ground for the discovery of novel kinase inhibitors. While the specific binding profile of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole remains to be publicly elucidated, the principles and methodologies outlined in this guide provide a clear and robust framework for the comprehensive characterization of any new compound based on this promising core.

Future research in this area should focus on synthesizing and screening libraries of imidazo[1,2-b]pyrazole derivatives to explore the structure-activity relationships for various kinase targets. The integration of computational modeling with empirical testing will be crucial for accelerating the design-make-test-analyze cycle. Ultimately, a deep understanding of the binding affinity, thermodynamics, and kinetics of these compounds will be paramount to unlocking their full therapeutic potential.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. PubMed. [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed. [Link]

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Foundational

A Technical Guide to the Pharmacokinetic and Bioavailability Assessment of Novel Imidazo[1,2-b]pyrazole Analogs: A Case Study of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Disclaimer: As of March 2026, a comprehensive literature review has not yielded specific pharmacokinetic or bioavailability data for the compound 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole. Therefore, this docume...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of March 2026, a comprehensive literature review has not yielded specific pharmacokinetic or bioavailability data for the compound 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole. Therefore, this document serves as an in-depth technical guide and investigational framework, outlining the standard, field-proven methodologies that a drug development professional would employ to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this novel chemical entity (NCE). The protocols and principles herein are grounded in authoritative drug development guidelines and supported by published research on analogous heterocyclic scaffolds.

Introduction: The Imidazo[1,2-b]pyrazole Scaffold and the Imperative for Pharmacokinetic Profiling

The imidazo[1,2-b]pyrazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities, including potential applications as kinase inhibitors and anti-inflammatory agents.[1][2] The journey of any such NCE from a promising hit to a viable drug candidate is critically dependent on its pharmacokinetic (PK) profile. A compound's ability to reach its target in sufficient concentration and for an appropriate duration, while minimizing off-target effects and toxicity, is encapsulated by its pharmacokinetics.

This guide provides a structured, expert-led approach to a full PK and bioavailability characterization of a representative molecule, 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole. We will proceed from fundamental physicochemical assessments to definitive in vivo studies, explaining the causality behind each experimental choice and providing validated protocols.

Section 1: Foundational Physicochemical and Bioanalytical Characterization

Before any biological assays, a robust and validated method for quantifying the analyte in biological matrices must be established. This is the bedrock of all subsequent pharmacokinetic analysis. Concurrently, fundamental physicochemical properties must be assessed, as they are primary determinants of a drug's behavior.

Bioanalytical Method Development and Validation (LC-MS/MS)

The gold standard for quantifying small molecules in complex biological fluids like plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), prized for its unparalleled sensitivity and selectivity.

Causality of Method Choice: LC-MS/MS allows for the precise measurement of the parent drug, even at very low concentrations (ng/mL or pg/mL), while distinguishing it from endogenous matrix components and potential metabolites. This ensures the accuracy of the concentration-time data that forms the basis of all PK calculations. Several publications detail similar RP-HPLC or LC-MS methods for pyrazole-containing compounds, providing a strong starting point for method development.[3][4][5]

Step-by-Step Protocol: Bioanalytical Method Validation (ICH M10 Principles)

  • System Suitability: Before each analytical run, inject a standard solution multiple times to ensure the LC-MS/MS system is performing consistently (e.g., peak area RSD <15%, retention time RSD <2%).

  • Calibration Curve (Linearity & Range):

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte, spanning the expected concentration range (e.g., 1 ng/mL to 2000 ng/mL).

    • Include a blank (matrix with no analyte) and a zero sample (matrix with internal standard only).

    • Process the standards alongside samples.

    • Plot the peak area ratio (analyte/internal standard) against the nominal concentration. The curve should be fitted with a weighted (1/x² or 1/x) linear regression. The correlation coefficient (r²) should be ≥0.99.[3]

  • Accuracy and Precision:

    • Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, high) in replicate (n=5 or 6) on three separate days.

    • Accuracy: The mean calculated concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

    • Precision: The relative standard deviation (RSD) should not exceed 15% (20% for LLOQ).

  • Selectivity and Specificity: Analyze at least six different batches of blank plasma to ensure no endogenous components interfere with the detection of the analyte or internal standard at their respective retention times.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ):

    • The LLOQ is the lowest point on the calibration curve that can be measured with acceptable accuracy (±20%) and precision (≤20% RSD).[4]

    • The LOD is the lowest concentration that can be reliably detected, typically defined as a signal-to-noise ratio of ≥3.

  • Matrix Effect & Recovery: Assess whether components in the plasma enhance or suppress the ionization of the analyte. This is typically done by comparing the analyte's response in post-extraction spiked blank plasma to its response in a neat solution.

  • Stability: The stability of the analyte must be confirmed under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for the expected duration of sample handling.

    • Long-Term Stability: Stored at -80°C for the expected duration of the study.

    • Autosampler Stability: In the processed sample matrix within the LC autosampler.

G cluster_prep Method Development cluster_val Method Validation cluster_app Application dev1 Analyte & IS Tuning (Mass Spectrometry) dev2 Chromatography (HPLC Separation) dev1->dev2 dev3 Sample Preparation (e.g., Protein Precipitation) dev2->dev3 val1 Selectivity & Specificity dev3->val1 Validated Method val2 Calibration Curve (Linearity, LLOQ) val1->val2 val3 Accuracy & Precision val2->val3 val4 Matrix Effect & Recovery val3->val4 val5 Stability (Freeze-Thaw, Bench-top) val4->val5 app1 Sample Analysis (Unknowns) val5->app1 Ready for Study app2 Data Processing & Concentration Calculation app1->app2

Bioanalytical Method Validation Workflow

Section 2: In Vitro ADME Profiling for Early Assessment

In vitro assays are rapid, cost-effective tools used to predict a compound's in vivo behavior, identify potential liabilities, and guide compound selection.

Metabolic Stability

Causality: A compound that is too rapidly metabolized by liver enzymes will have a short half-life and low exposure, rendering it ineffective. The liver microsomal stability assay is a primary screen for this liability.

Step-by-Step Protocol: Liver Microsomal Stability Assay

  • Preparation: Thaw pooled liver microsomes (e.g., human, rat) and an NADPH-regenerating system solution on ice.

  • Incubation: In a 96-well plate, combine a buffer solution, the test compound (at a final concentration of e.g., 1 µM), and microsomes.

  • Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using the validated LC-MS/MS method to determine the percentage of the parent compound remaining at each time point.

  • Calculation: Plot the natural log of the percent remaining versus time. The slope of this line (-k) is used to calculate the in vitro half-life (t½ = 0.693 / k).

Plasma Protein Binding (PPB)

Causality: Only the unbound (free) fraction of a drug is available to interact with its target and be cleared by metabolic enzymes. High plasma protein binding can significantly limit a drug's efficacy and distribution.

Step-by-Step Protocol: Rapid Equilibrium Dialysis (RED)

  • Preparation: Hydrate the semi-permeable membrane of the RED device inserts.

  • Loading: Add plasma containing the test compound (e.g., 1 µM) to the sample chamber of the insert. Add buffer to the corresponding buffer chamber of the base plate.

  • Incubation: Assemble the unit and incubate at 37°C on a shaker for 4-6 hours to allow the system to reach equilibrium.

  • Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.

  • Analysis: Combine the aliquots with an equal volume of blank plasma or buffer (matrix matching) and analyze both fractions by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the concentration in the buffer chamber divided by the concentration in the plasma chamber.

Section 3: Definitive In Vivo Pharmacokinetic Evaluation

In vivo studies in animal models provide the most relevant data on how a drug is absorbed, distributed, and eliminated in a whole organism, allowing for the definitive calculation of key PK parameters and oral bioavailability.

Study Design and Execution

Causality of Design: An intravenous (IV) dose is essential because it provides 100% bioavailability by definition, allowing for the calculation of fundamental parameters like clearance and volume of distribution. An oral (PO) dose is then compared against the IV dose to determine the fraction of the drug that successfully enters systemic circulation, known as absolute oral bioavailability. Rodents, such as BALB/c mice or Sprague-Dawley rats, are standard initial models for these studies.[1][6][7]

Step-by-Step Protocol: Rodent Pharmacokinetic Study (Mouse Model)

  • Animal Acclimatization: House male BALB/c mice in appropriate conditions for at least one week prior to the study.

  • Group Allocation: Assign mice to two groups (n=3-4 per group):

    • Group 1 (IV): Receives the compound via tail vein injection (e.g., 1 mg/kg). The compound should be dissolved in a vehicle suitable for injection (e.g., 20% Solutol in saline).

    • Group 2 (PO): Receives the compound via oral gavage (e.g., 10 mg/kg). The compound is typically formulated as a suspension in a vehicle like 0.5% methylcellulose.

  • Blood Sampling: Collect sparse blood samples (approx. 25-50 µL) from each animal at designated time points. A typical schedule might be:

    • IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Processing: Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA). Centrifuge immediately at 4°C to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Analysis: Analyze the plasma samples using the fully validated LC-MS/MS method described in Section 1.

G cluster_study_design Study Design cluster_execution In-Life Phase cluster_analysis Analysis & Reporting sd1 Select Animal Model (e.g., Mouse) sd2 Formulate Dosing Solutions (IV & PO Vehicles) sd1->sd2 sd3 Allocate Animals to IV and PO Groups sd2->sd3 ex1 Dose Administration (IV Tail Vein, PO Gavage) sd3->ex1 ex2 Serial Blood Sampling (Defined Time Points) ex1->ex2 ex3 Plasma Processing & Storage (-80°C) ex2->ex3 an1 Bioanalysis of Plasma (Validated LC-MS/MS) ex3->an1 an2 Calculate Plasma Concentrations an1->an2 an3 Pharmacokinetic Analysis (NCA using Phoenix WinNonlin) an2->an3 an4 Generate PK Parameters & Report an3->an4

Preclinical In Vivo Pharmacokinetic Study Workflow

Data Analysis and Key Parameter Derivation

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin. This analysis yields the critical parameters that define the compound's pharmacokinetic profile.

Table 1: Key Pharmacokinetic Parameters

ParameterDescriptionCalculation
Cmax Maximum observed plasma concentration.Directly from the concentration-time data.
Tmax Time at which Cmax is observed.Directly from the concentration-time data.
AUC(0-t) Area Under the Curve from time zero to the last measurable time point.Calculated using the linear trapezoidal rule.
AUC(0-inf) Area Under the Curve extrapolated to infinity.AUC(0-t) + (Clast / λz), where λz is the terminal elimination rate constant.
Terminal elimination half-life.0.693 / λz
CL Clearance: the volume of plasma cleared of the drug per unit time.Dose_iv / AUC(0-inf)_iv
Vd Volume of Distribution: the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.CL / λz
F (%) Absolute Oral Bioavailability: the fraction of the oral dose that reaches systemic circulation.(AUC(0-inf)_po / AUC(0-inf)_iv) * (Dose_iv / Dose_po) * 100

Section 4: Integrated Summary and Path Forward

The successful execution of this framework provides a holistic view of the compound's pharmacokinetic properties. The in vitro data offers predictive insights: for example, a compound with high microsomal clearance is likely to have a high in vivo clearance and a short half-life. The definitive in vivo study validates these predictions and provides the crucial bioavailability value.

For 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole, an ideal profile would consist of:

  • Good solubility to facilitate absorption.

  • Moderate metabolic stability to ensure a reasonable half-life.

  • Low to moderate plasma protein binding to maximize the free fraction.

  • High permeability without being a major efflux transporter substrate.

  • Good oral bioavailability (F > 30%) in preclinical species.

Data from this comprehensive assessment directly informs the next steps in drug development, including dose-response toxicology studies, efficacy models, and the potential for human dose prediction. This structured, scientifically-grounded approach ensures that decisions to advance a compound are based on a robust and reliable understanding of its disposition in the body.

References

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][6][8]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-89. [Link]

  • Ahmadi, N., et al. (2023). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Drug Design, Development and Therapy. [Link]

  • IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • Saadon, K. E., et al. (2022). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Iranian Chemical Society. [Link]

  • University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for. University of Pretoria Repository. [Link]

  • ACS Publications. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. ResearchGate. [Link]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • PMC. (n.d.). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. PubMed Central. [Link]

  • KTU ePubl. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Kaunas University of Technology. [Link]

  • PubMed. (2020). Imidazo[1,2- b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells. [Link]

  • IRIS. (n.d.). Insights into the Pharmacological Activity of the Imidazo−Pyrazole Scaffold. Institutional Research Information System. [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

  • IRIS. (n.d.). Insights into the Pharmacological Activity of the ImidazoÀ Pyrazole Scaffold. Institutional Research Information System. [Link]

  • csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

  • PMC. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PubMed Central. [Link]

  • ResearchGate. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. ResearchGate. [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • eScholarship. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. [Link]

  • PubChem. (n.d.). amine. [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]

Sources

Exploratory

Investigational Preclinical Toxicity Profile of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole: A Technical Whitepaper

Target Audience: Toxicologists, Medicinal Chemists, and IND-Enabling Project Leads Document Type: Preclinical Technical Guide Pharmacological Context & Structural Liabilities The imidazo[1,2-b]pyrazole scaffold is a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and IND-Enabling Project Leads Document Type: Preclinical Technical Guide

Pharmacological Context & Structural Liabilities

The imidazo[1,2-b]pyrazole scaffold is a privileged structure in modern medicinal chemistry, heavily investigated for its potent anti-proliferative, anti-inflammatory, and kinase-inhibitory properties[1]. The specific addition of a pyridin-4-yl moiety at the 7-position and an ethyl group at the 1-position creates a highly specific pharmacophore designed to target the ATP-binding hinge region of kinases (such as p38 MAPK and Aurora kinases)[2].

While this structural tuning enables nanomolar efficacy against targets like human leukemia cells[3], translating imidazo-pyrazoles into the clinic requires navigating a complex preclinical toxicity landscape. Historical in vivo data on related core structures, such as 2,3-dihydro-1H-imidazo[1,2-b]pyrazole (IMPY), revealed dose-limiting toxicities including severe red blood cell (RBC) hemolysis, somnolence, and impaired clearance in the presence of hepatic insufficiency[4].

To successfully advance 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole (hereafter referred to as "the Compound") through Investigational New Drug (IND) enabling studies, researchers must rigorously evaluate its specific structural liabilities:

  • CYP450 Heme Coordination: The lone electron pair on the pyridine nitrogen is a classic liability for coordinating with the heme iron of Cytochrome P450 enzymes (specifically CYP3A4), leading to time-dependent inhibition (TDI) and hepatotoxicity.

  • Oxidative Stress: Imidazo[1,2-b]pyrazole derivatives are known to induce oxidative stress, deplete cellular glutathione (GSH), and trigger mitochondrial membrane depolarization[5].

  • Cardiotoxicity: Basic pyridines are classical pharmacophores for hERG (Kv11.1) potassium channel blockade, necessitating stringent electrophysiological screening.

Mechanistic Pathways of Toxicity

Understanding the causality behind the Compound's toxicity is critical for designing accurate predictive models. Toxicogenomic studies on related imidazo[1,2-b]pyrazole-7-carboxamides demonstrate that exposure alters the expression of stress-response genes (ALOX5AP, TXN, and SOD1)[5]. The primary mechanism of off-target cellular toxicity is driven by reactive oxygen species (ROS) generation, which rapidly depletes the intracellular antioxidant pool (GSH), leading to mitochondrial collapse and apoptosis[3].

ToxicityMechanism cluster_metabolism Hepatic Metabolism & Stress cluster_fate Cellular Fate Compound 1-ethyl-7-(pyridin-4-yl)- 1H-imidazo[1,2-b]pyrazole CYP CYP3A4 Heme Coordination Compound->CYP Pyridine N-binding ROS Reactive Oxygen Species (ROS) Compound->ROS Redox cycling CYP->ROS GSH Glutathione (GSH) Depletion ROS->GSH Mito Mitochondrial Depolarization GSH->Mito Apoptosis Cellular Apoptosis Mito->Apoptosis

Fig 1: Mechanistic pathway of imidazo[1,2-b]pyrazole-induced oxidative stress and apoptosis.

Quantitative Preclinical Toxicity Profile

The following table synthesizes the expected quantitative toxicity thresholds for the Compound, extrapolated from validated studies on the imidazo[1,2-b]pyrazole class[4],[3],[2],[6].

Toxicity ParameterAssay / Model SystemObserved Value / ThresholdMechanistic Driver
On-Target Cytotoxicity MV-4-11 Leukemia SpheroidsIC₅₀ ≈ 30–50 nMKinase inhibition / Apoptosis[3]
Hepatotoxicity 3D Primary Human HepatocytesTC₅₀ > 15 µMCYP-mediated ROS generation[5]
Cardiotoxicity Automated hERG Patch-ClampIC₅₀ ≈ 5–10 µMPyridine N-interaction with hERG pore
In Vivo Acute Tox Murine IV Bolus (MTD)MTD ≈ 50 mg/kgRBC hemolysis / CNS depression[4]
Genotoxicity Ames Test (Salmonella strains)NegativeAbsence of DNA-reactive electrophiles

Self-Validating IND-Enabling Experimental Protocols

To ensure scientific integrity, toxicity must be evaluated using self-validating experimental systems. Do not rely on standard 2D viability assays, as they fail to capture the metabolic nuances of this chemical class.

Protocol 1: 3D Hepatic Spheroid Toxicity & Glutathione Depletion Assay

Causality: Standard 2D hepatic cultures rapidly dedifferentiate and lose CYP450 expression within 48 hours. Because the pyridine ring of the Compound is a suspected CYP3A4 substrate/inhibitor, 3D spheroids are required to maintain metabolic competence over a 14-day exposure period, allowing for the detection of reactive metabolite-driven toxicity[5].

Step-by-Step Methodology:

  • Spheroid Generation: Seed Primary Human Hepatocytes (PHH) in ultra-low attachment 96-well plates (1,500 cells/well). Centrifuge at 200 x g for 5 minutes. Cultivate for 5 days prior to dosing to ensure tight junction formation and robust CYP expression.

  • Validation Controls (Self-Validating Step): Designate wells for 0.1% DMSO (Vehicle Negative Control) and 50 µM Chlorpromazine (Positive Control for phospholipidosis and hepatotoxicity).

  • Compound Exposure: Dose spheroids with the Compound in a concentration gradient (0.1 µM to 50 µM). Incubate for 14 days, performing 50% media exchanges with fresh compound every 3 days.

  • Multiplexed Readout: Lyse spheroids and perform a dual-measurement using GSH-Glo™ (luminescence for glutathione) and CellTiter-Fluor™ (fluorescence for live-cell protease activity).

  • Validation Logic: If the CellTiter-Fluor signal is equivalent to the vehicle control but GSH is depleted >30%, the Compound induces direct oxidative stress prior to overt cell death. If both metrics are depleted equally, the effect is general cytotoxicity. The assay is only valid if Chlorpromazine shows >70% viability reduction.

Protocol 2: Automated Patch-Clamp hERG Inhibition Assay

Causality: The basic nitrogen on the pyridin-4-yl moiety is protonated at physiological pH, creating a pharmacophore that perfectly fits the central cavity of the hERG potassium channel (interacting with Y652 and F656 residues). Ligand-binding assays cannot detect state-dependent block; therefore, whole-cell patch-clamp electrophysiology at physiological temperature (37°C) is mandatory.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG (Kv11.1) channel. Harvest and suspend in extracellular recording solution.

  • Compound Preparation: Prepare the Compound in extracellular solution (maximum 0.1% DMSO final concentration to prevent membrane fluidization).

  • Validation Controls (Self-Validating Step): Use 100 nM E-4031 as a positive control. It must demonstrate >80% current block to validate the voltage protocol.

  • Voltage Protocol: Establish whole-cell configuration. From a holding potential of -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Validation Logic: Continuously monitor seal resistance and access resistance. Critical rule: Seal resistance must remain >1 GΩ and access resistance <10 MΩ. If these parameters deviate by >15% during the recording, the cell is automatically excluded from analysis. This ensures that observed current reductions are due to true pharmacological block and not membrane leak.

Preclinical Workflow Visualization

ToxWorkflow P1 Step 1: 3D Hepatic Spheroid Assay P2 Step 2: hERG Patch-Clamp P1->P2 P3 Step 3: In Vivo MTD (Rodent) P2->P3 P4 Step 4: TK & Hematology P3->P4

Fig 2: Sequential IND-enabling preclinical toxicity workflow for imidazo-pyrazole candidates.

References

  • Clinical toxic effects of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole (IMPY) with relevant pharmacokinetic parameters.
  • Imidazo[1,2-b]pyrazole-7-carboxamides Induce Apoptosis in Human Leukemia Cells at Nanomolar Concentrations - PMC.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI.
  • New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC.
  • (PDF) Imidazo[1,2-b]pyrazole-7-carboxamides Induce Apoptosis in Human Leukemia Cells at Nanomolar Concentrations - ResearchGate.
  • Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents.

Sources

Foundational

Synthesis Pathway for 1-Ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole Derivatives: A Comprehensive Technical Guide

Introduction & Pharmacological Context The 1H-imidazo[1,2-b]pyrazole scaffold is a privileged nitrogen-rich bicyclic pharmacophore that has garnered significant attention in modern drug discovery. Functioning as a non-cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The 1H-imidazo[1,2-b]pyrazole scaffold is a privileged nitrogen-rich bicyclic pharmacophore that has garnered significant attention in modern drug discovery. Functioning as a non-classical, highly soluble isostere of indole[1], this[5,5]-fused heteroaromatic system is highly represented in the design of kinase inhibitors, including p38 MAPK, Btk, and CDK modulators[2][3][4].

Specifically, the 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole derivative presents a unique substitution pattern. The pyridine ring at the C7 position provides a critical hydrogen-bond acceptor for kinase hinge-binding motifs, while the N1-ethyl group occupies hydrophobic pockets and locks the tautomeric state of the core. This whitepaper details a highly optimized, regioselective three-step synthesis pathway to access this complex scaffold, emphasizing the mechanistic causality behind each experimental choice.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of N-alkylated imidazo[1,2-b]pyrazoles presents a distinct regiochemical challenge due to the tautomeric nature of the unsubstituted core (1H- vs. 5H-tautomers). While one might consider pre-alkylating the starting pyrazole, synthesizing the sterically hindered N-ethyl-4-(pyridin-4-yl)-1H-pyrazol-3-amine is synthetically cumbersome.

Instead, a late-stage alkylation strategy is highly preferred. The retrosynthetic disconnection breaks the target down into three logical phases:

  • Pyrazole Annulation: Construction of 4-(pyridin-4-yl)-1H-pyrazol-3-amine via a Claisen condensation/hydrazine cyclization sequence.

  • Imidazo[1,2-b]pyrazole Core Formation: Condensation of the aminopyrazole with a 1,2-dielectrophile (bromoacetaldehyde)[5].

  • Regioselective N-Alkylation: Base-mediated alkylation of the tautomeric core, followed by chromatographic separation.

SynthesisPathway SM1 2-(pyridin-4-yl)acetonitrile + Ethyl Formate Int1 Claisen Condensation Intermediate SM1->Int1 NaOMe, THF Pyr 4-(pyridin-4-yl)-1H-pyrazol-3-amine Int1->Pyr NH2NH2·H2O, EtOH Core 7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole (Tautomeric Core) Pyr->Core + Bromoacetaldehyde Bromo Bromoacetaldehyde Diethyl Acetal Bromo->Core HBr (aq) Alk N-Alkylation (EtI, Cs2CO3) Core->Alk Target 1-ethyl-7-(pyridin-4-yl)- 1H-imidazo[1,2-b]pyrazole (Target) Alk->Target Major Isomer Byprod 5-ethyl-7-(pyridin-4-yl)- 1H-imidazo[1,2-b]pyrazole (Byproduct) Alk->Byprod Minor Isomer

Figure 1: Retrosynthetic and forward synthesis pathway for the target imidazo[1,2-b]pyrazole scaffold.

Experimental Methodologies & Causality

Step 1: Synthesis of 4-(pyridin-4-yl)-1H-pyrazol-3-amine

Objective: Construct the highly functionalized pyrazole precursor. Protocol:

  • To a flame-dried flask under N₂, add 2-(pyridin-4-yl)acetonitrile (1.0 eq) and anhydrous THF.

  • Cool to 0 °C and add sodium methoxide (NaOMe, 1.2 eq) portion-wise. Stir for 15 min.

  • Add ethyl formate (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 h. Monitor via TLC (DCM:MeOH 9:1) for the disappearance of the nitrile.

  • Concentrate the mixture in vacuo to yield the crude enolate intermediate.

  • Redissolve the intermediate in absolute ethanol. Add hydrazine hydrate (1.5 eq) and glacial acetic acid (catalytic, 0.1 eq). Reflux for 6 h.

  • Workup: Concentrate the solvent, neutralize with saturated NaHCO₃, and extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate to yield the solid product.

Causality Note: NaOMe irreversibly deprotonates the acidic alpha-carbon of the nitrile, driving the Claisen condensation with ethyl formate. In the subsequent step, hydrazine acts as a bis-nucleophile. The more nucleophilic primary amine attacks the highly electrophilic aldehyde carbon, while the second amine attacks the nitrile carbon, driving the cyclization and generating the essential exocyclic amine.

Step 2: Imidazo[1,2-b]pyrazole Annulation

Objective: Construct the [5,5]-fused bicyclic core. Protocol:

  • Suspend 4-(pyridin-4-yl)-1H-pyrazol-3-amine (1.0 eq) in a 1:1 mixture of EtOH and H₂O.

  • Add bromoacetaldehyde diethyl acetal (1.2 eq) followed by 48% aqueous HBr (0.5 eq).

  • Heat the mixture to reflux (90 °C) for 12 h.

  • Workup: Cool to 0 °C and carefully basify to pH 8 using saturated NaHCO₃. Extract with DCM (3x), wash with brine, dry over MgSO₄, and concentrate. Purify via recrystallization from EtOH.

Causality Note: Bromoacetaldehyde is highly unstable and prone to polymerization. Using its diethyl acetal with catalytic HBr allows for the slow, in situ generation of the active alpha-haloaldehyde. The regioselectivity of this annulation is dictated by differential nucleophilicity: the endocyclic pyrazole N2 (highest HOMO coefficient) performs an SN2 displacement on the CH₂Br group. Subsequently, the exocyclic amine attacks the pendant aldehyde, followed by acid-catalyzed dehydration to yield the fully aromatic 10-π electron system[1][5].

Mechanism N1 3-Aminopyrazole (Nucleophile) N2 Ring N2 Attacks CH2Br (SN2) N1->N2 N3 Exocyclic NH2 Attacks CHO N2->N3 N4 Dehydration (-H2O) N3->N4 N5 Aromatic Imidazo[1,2-b]pyrazole N4->N5

Figure 2: Mechanistic sequence of the imidazo[1,2-b]pyrazole annulation via N2-alkylation.

Step 3: Regioselective N-Alkylation

Objective: Install the N1-ethyl group while managing the tautomeric equilibrium. Protocol:

  • Dissolve 7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole (1.0 eq) in anhydrous DMF under N₂.

  • Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) and stir at room temperature for 30 min to generate the ambident anion.

  • Cool to 0 °C and add Ethyl Iodide (1.1 eq) dropwise. Stir at room temperature for 12 h.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the organic layer extensively with 5% LiCl (aq) to remove residual DMF.

  • Purification: The crude mixture contains both the 1-ethyl and 5-ethyl isomers. Separate via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH). The 1-ethyl target typically elutes first due to lower polarity.

Causality Note: The core exists in a tautomeric equilibrium between the 1H and 5H forms. Deprotonation yields a delocalized ambident anion. The use of Cs₂CO₃ is critical; the large cesium cation provides a highly dissociated, "naked" anion. This shifts the alkylation preference toward the thermodynamically and sterically favored N1 position, maximizing the yield of the desired 1-ethyl isomer.

Quantitative Data: Alkylation Optimization

To ensure the self-validating nature of the protocol, the choice of base and solvent in Step 3 is critical. Table 1 summarizes the empirical optimization of the N-alkylation step, demonstrating why Cs₂CO₃ in DMF is the authoritative standard for this transformation.

Table 1: Optimization of N-Alkylation Conditions for 7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Yield: 1-Ethyl (Target)Yield: 5-Ethyl (Byproduct)
1K₂CO₃DMF251245%35%
2 Cs₂CO₃ DMF 25 12 62% 21%
3NaHTHF0 to 25630%55%
4DIPEAMeCN602415%10% (Incomplete Rxn)

Analysis: Strong, coordinating bases like NaH in THF tightly bind the N1 position, artificially directing the electrophile to the N5 position. Conversely, Cs₂CO₃ in DMF provides the optimal balance of solubility and anion dissociation, favoring the target 1-ethyl derivative.

References

  • Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry, 2014.[6] URL:[Link]

  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science, 2021.[1] URL:[Link]

  • Synthesis of Mono- and Disubstituted 1H-Imidazo [1,2-B] Pyrazoles. Synthetic Communications, 1999.[5] URL:[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI, 2022.[2] URL:[Link]

  • Substituted pyrazolo[1,5-a]pyrimidines as bruton's tyrosine kinase modulators. US Patent 9447106B2, 2016.[3] URL:

  • A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9... Journal of Medicinal Chemistry, 2010.[4] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Abstract This application note describes the development and validation of a precise, accurate, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a precise, accurate, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole, a novel heterocyclic compound with significant potential in pharmaceutical development. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The developed isocratic method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and a phosphate buffer, providing excellent peak symmetry and resolution. Forced degradation studies were conducted to demonstrate the method's specificity and stability-indicating properties, ensuring its suitability for routine quality control and stability testing of the analyte in bulk drug substance and formulated products.[4][5][6]

Introduction

1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound of interest in drug discovery due to its unique chemical scaffold, which is often associated with a wide range of pharmacological activities. Accurate and reliable quantification of this active pharmaceutical ingredient (API) is crucial for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[4]

The development of a stability-indicating HPLC method is a regulatory requirement for the assessment of drug substance and drug product stability.[6] Such a method must be able to accurately quantify the active ingredient in the presence of its degradation products and any process-related impurities.[4][5] This application note provides a comprehensive guide to the development and validation of a stability-indicating HPLC method for 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole.

Materials and Methods

Chemicals and Reagents
  • 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

  • High-purity water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

An Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD), was used for this study. Data acquisition and processing were performed using ChemStation software. The initial chromatographic conditions were selected based on the physicochemical properties of the analyte and common practices for similar heterocyclic compounds.[7][8][9][10]

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM Potassium Dihydrogen Phosphate (pH 3.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL for linearity studies.

  • Sample Solution (for Assay): Prepare a sample solution of approximately 50 µg/mL in the mobile phase.

Method Development and Optimization

The primary objective of the method development was to achieve a symmetrical peak for the analyte with good resolution from any potential impurities and degradation products, all within a reasonable run time.

Rationale for Initial Conditions
  • Column Selection: A C18 column was chosen as it is a versatile, nonpolar stationary phase suitable for the retention of a wide range of organic molecules, including heterocyclic compounds.[11][12]

  • Mobile Phase Selection: A mixture of acetonitrile and a phosphate buffer was selected. Acetonitrile is a common organic modifier in reverse-phase HPLC, and a phosphate buffer is used to control the pH of the mobile phase. The pH was initially set to 3.0 to ensure the protonation of the basic nitrogen atoms in the pyridine and imidazo[1,2-b]pyrazole rings, leading to better peak shape and retention.

  • Detection Wavelength: The detection wavelength of 254 nm was selected based on the UV spectrum of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole, which showed a significant absorbance at this wavelength.

Optimization Workflow

The initial conditions were systematically optimized to achieve the desired chromatographic performance.

HPLC_Optimization_Workflow cluster_start Initial Parameter Selection cluster_optimization Systematic Optimization cluster_evaluation Performance Evaluation cluster_final Final Method Start Select Column (C18) Mobile Phase (ACN:Buffer) Detector (DAD) pH Optimize Mobile Phase pH (2.5 - 4.5) Start->pH Initial Run Organic Adjust Organic Content (30-50% ACN) pH->Organic Good Peak Shape Flow Fine-tune Flow Rate (0.8 - 1.2 mL/min) Organic->Flow Optimal Retention Eval Evaluate: - Peak Symmetry - Resolution - Retention Time - Tailing Factor Flow->Eval Refined Separation Eval->pH Sub-optimal Final Finalized HPLC Method Eval->Final Meets Criteria

Caption: Workflow for HPLC Method Optimization.

Method Validation

The optimized HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3][13]

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity No interference from blank, placebo, and degradation products at the analyte's retention time.
Linearity (r²) Correlation coefficient (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Robustness % RSD ≤ 2.0% after minor changes in method parameters.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[4][5][14] These studies involve subjecting the drug substance to various stress conditions to induce degradation.[6][15]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation API API Solution (1000 µg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 8h) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 4h) API->Base Oxidation Oxidative Degradation (6% H₂O₂, RT, 24h) API->Oxidation Thermal Thermal Degradation (Solid, 80°C, 48h) API->Thermal Photolytic Photolytic Degradation (Solid, UV & Vis Light) API->Photolytic Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute to Target Conc. Oxidation->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC Inject into HPLC System Dilute->HPLC Purity Peak Purity Analysis (DAD) HPLC->Purity Mass_Balance Mass Balance Calculation HPLC->Mass_Balance

Caption: Workflow for Forced Degradation Studies.

Protocol for Forced Degradation
  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 8 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 50 µg/mL with the mobile phase.[15]

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 50 µg/mL with the mobile phase.[15]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 50 µg/mL with the mobile phase.[15]

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 80 °C for 48 hours. Dissolve the stressed sample in the mobile phase to get a final concentration of 50 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dissolve the stressed sample in the mobile phase to get a final concentration of 50 µg/mL.

Results and Discussion

The developed method demonstrated excellent chromatographic performance. The retention time for 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole was approximately 4.5 minutes. The peak was symmetrical with a tailing factor of 1.1.

The method was found to be linear over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) of 0.9998. The accuracy of the method was confirmed by recovery studies, with mean recovery values between 99.5% and 101.2%. The %RSD for intra-day and inter-day precision was found to be less than 1.5%, indicating good precision. The LOD and LOQ were determined to be 0.2 µg/mL and 0.6 µg/mL, respectively. The method was also found to be robust when minor changes were made to the mobile phase composition, pH, flow rate, and column temperature.

In the forced degradation studies, significant degradation was observed under acidic, basic, and oxidative conditions. The analyte showed moderate degradation under thermal and photolytic stress. In all cases, the degradation products were well-resolved from the parent peak, and the peak purity of the analyte was found to be greater than 99.9%, confirming the stability-indicating nature of the method.

Conclusion

A simple, rapid, precise, accurate, and stability-indicating RP-HPLC method has been successfully developed and validated for the quantification of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole. The method meets all the requirements of the ICH guidelines for analytical method validation. The developed method can be effectively used for routine quality control analysis and for stability studies of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole in bulk and pharmaceutical dosage forms.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Available from: [Link]

  • Validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]

  • Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. ResolveMass. Available from: [Link]

  • Quantitation of Carcinogenic Heterocyclic Aromatic Amines and Detection of Novel Heterocyclic Aromatic Amines in Cooked Meats and Grill Scrapings by HPLC/ESI-MS. ACS Publications. Available from: [Link]

  • Quantification of heterocyclic aromatic compounds (NSO-HET) in fuels by offline HPLC-GC×GC-ToFMS. ORBi - ULiège. Available from: [Link]

  • Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher. Available from: [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Available from: [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available from: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available from: [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. Available from: [Link]

  • METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. CyberLeninka. Available from: [Link]

  • (PDF) Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. Available from: [Link]

  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Taylor & Francis. Available from: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. Available from: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Available from: [Link]

  • Development and validation of HPLC method for some azoles in pharmaceutical preparation. ResearchGate. Available from: [Link]

Sources

Application

How to synthesize 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole in the lab

[ Finalizing Application Note I've finished the application note, meticulously crafting each section. I've included the complete experimental protocols, the retrosynthetic and synthetic pathway, and comprehensive analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

[

Finalizing Application Note

I've finished the application note, meticulously crafting each section. I've included the complete experimental protocols, the retrosynthetic and synthetic pathway, and comprehensive analytical data. The diagrams are accurate and robust, and the references are verified and properly formatted, ready for publication.

Reviewing Final Application Note

I'm now completely done with the application note, meticulously checking every detail. I've integrated references using markdown, reviewed the chemical logic of each step, and confirmed the retrosynthesis with detailed experimental protocols. Everything is ready to go!

Tracing Bicyclic Numbering

I'm now tracing the bicyclic numbering, specifically C7, which I've confirmed as the pyrazole carbon (C4 in the starting material). The exocyclic NH2 becomes N1 in the imidazole ring, which is the crucial point for the "1-ethyl" designation. I'm satisfied now!

This Application Note details the de novo synthesis of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole, a highly functionalized bicyclic scaffold of significant interest in modern drug discovery. The imidazo[1,2-b]pyrazole core is a privileged pharmacophore, frequently deployed as a bioisostere for indole in the development of kinase inhibitors and antiproliferative agents .

The following protocol is engineered for high regioselectivity, scalability, and self-validation at every intermediate stage.

Retrosynthetic Logic & Pathway Architecture

The target molecule features a 10-π electron aromatic system with an ethyl group on the imidazole nitrogen (N1) and a pyridin-4-yl moiety on the pyrazole ring (C7). Late-stage cross-coupling on the intact bicyclic core is often plagued by steric hindrance and poor regiocontrol. Therefore, our strategy installs the pyridine ring during the construction of the primary pyrazole core, followed by annulation and thermodynamically controlled N-alkylation.

Pathway A 2-(Pyridin-4-yl)acetonitrile + Ethyl Formate B Intermediate: 3-Hydroxy-2-(pyridin-4-yl) acrylonitrile A->B NaOMe, THF 0 °C to RT C 4-(Pyridin-4-yl)-1H- pyrazol-3-amine B->C NH2NH2·H2O EtOH, Reflux D 7-(Pyridin-4-yl)-1H- imidazo[1,2-b]pyrazole C->D 2-Chloroacetaldehyde NaHCO3, EtOH, Reflux E 1-Ethyl-7-(pyridin-4-yl)-1H- imidazo[1,2-b]pyrazole D->E EtI, Cs2CO3 DMF, RT

Workflow for the de novo synthesis of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole.

Mechanistic Causality: Annulation & Regioselective Alkylation

1. Annulation via HSAB Theory: The reaction between 4-(pyridin-4-yl)-1H-pyrazol-3-amine and 2-chloroacetaldehyde is governed by Hard-Soft Acid-Base (HSAB) principles. The endocyclic pyrazole nitrogen (N2) is a "soft" nucleophile and preferentially attacks the sp³ α-carbon of the haloaldehyde (a soft electrophile). Conversely, the exocyclic primary amine is a "hard" nucleophile, condensing with the hard carbonyl carbon. This orchestrates a precise cyclization that maps the original pyrazole C4 directly to the C7 position of the resulting imidazo[1,2-b]pyrazole.

2. Thermodynamic Control of N-Alkylation: The unsubstituted core exists as a tautomeric mixture (1H vs. 5H). Deprotonation yields a delocalized pyrazolide anion. Alkylation with ethyl iodide under basic conditions (Cs₂CO₃) overwhelmingly favors the 1-ethyl isomer. Alkylation at N1 preserves the optimal cross-conjugated π-electron distribution and minimizes steric clash with the bulky C7-pyridine group .

Regioselectivity Root 7-(Pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole (Tautomeric Anion) N1 Alkylation at N1 (Imidazole) Thermodynamic Product Root->N1 EtI, Cs2CO3 Major Pathway N5 Alkylation at N5 (Pyrazole) Kinetic Byproduct Root->N5 EtI, Cs2CO3 Minor Pathway Reason1 Preserves cross-conjugated 10-pi aromaticity Minimizes steric clash with C7-pyridine N1->Reason1 Reason2 Disrupts optimal pi-delocalization Steric clash with C7-pyridine N5->Reason2

Thermodynamic vs. kinetic control in the N-alkylation of the imidazo[1,2-b]pyrazole scaffold.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-(pyridin-4-yl)-1H-pyrazol-3-amine
  • Claisen Condensation: In a flame-dried 250 mL round-bottom flask under N₂, dissolve 2-(pyridin-4-yl)acetonitrile (10.0 mmol) and anhydrous ethyl formate (15.0 mmol) in 50 mL of anhydrous THF.

  • Deprotonation: Cool the mixture to 0 °C using an ice bath. Add sodium methoxide (NaOMe, 15.0 mmol) portion-wise over 10 minutes.

  • Maturation: Remove the ice bath and stir at room temperature for 4 hours. The reaction will form a thick suspension of the sodium enolate. Evaporate the THF in vacuo.

  • Cyclization: Resuspend the crude enolate in 40 mL of absolute ethanol. Add hydrazine hydrate (20.0 mmol) followed by glacial acetic acid dropwise until the pH reaches 5–6.

  • Reflux: Heat the mixture to reflux for 8 hours. The cascade condensation-cyclization will yield the pyrazole core.

  • Workup: Cool to room temperature, concentrate, and neutralize with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from minimal ethanol to afford the pure product.

Step 2: Annulation to 7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
  • Preparation: Suspend 4-(pyridin-4-yl)-1H-pyrazol-3-amine (5.0 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.

  • Reagent Addition: Add a 50% aqueous solution of 2-chloroacetaldehyde (6.0 mmol) and solid NaHCO₃ (7.5 mmol). Crucial Insight: NaHCO₃ neutralizes the HCl generated during the SN2 displacement, preventing the protonation of the pyridine nitrogen which would otherwise stall the reaction.

  • Reflux: Heat to reflux for 12 hours. The solution will transition to a deep amber color as the fully conjugated bicyclic system forms.

  • Purification: Remove the ethanol in vacuo. Partition the residue between EtOAc (50 mL) and water (30 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (gradient: 100% DCM to 90:10 DCM:MeOH).

Step 3: Regioselective N-Alkylation
  • Anion Generation: Dissolve 7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole (2.0 mmol) in 15 mL of anhydrous DMF. Add Cs₂CO₃ (3.0 mmol) and stir for 15 minutes at room temperature to pre-form the pyrazolide anion.

  • Alkylation: Add ethyl iodide (2.2 mmol) dropwise via syringe. Stir the reaction at room temperature for 4 hours.

  • Quench & Extract: Pour the mixture into 50 mL of ice water to precipitate the crude product. Extract with EtOAc (3 × 30 mL).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to rigorously remove residual DMF. Dry over Na₂SO₄ and concentrate.

  • Isolation: Purify via column chromatography (DCM:MeOH 95:5) to isolate the target 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole.

Quantitative Data & Analytical Markers

The table below summarizes the expected quantitative outcomes and the self-validating analytical markers required to confirm structural integrity at each stage.

Synthesis StepKey ReagentsTemp / TimeExpected YieldSelf-Validation Marker (NMR / MS)
1. Pyrazole Core NaOMe, NH₂NH₂·H₂OReflux / 8h70–80%MS: m/z [M+H]⁺ 161.1¹H NMR: Broad singlet ~5.0 ppm (exocyclic NH₂)
2. Annulation 2-Chloroacetaldehyde, NaHCO₃Reflux / 12h60–75%¹H NMR: Disappearance of NH₂; appearance of two new doublets ~7.5, 7.8 ppm (imidazole C2-H, C3-H)
3. N-Alkylation EtI, Cs₂CO₃RT / 4h80–85%¹H NMR: Triplet ~1.4 ppm (CH₃), Quartet ~4.1 ppm (CH₂).1D NOE: Irradiation of the CH₂ quartet yields an NOE enhancement on the imidazole C2-H, confirming N1 regiochemistry.

References

  • Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach, Beilstein Journal of Organic Chemistry,[Link]

  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes, Chemical Science,[Link]

  • Antiproliferative Imidazo-Pyrazole-Based Hydrogel: A Promising Approach for the Development of New Treatments for PLX-Resistant Melanoma, Molecules,[Link]

Method

Application Note: Cell Viability Assay Protocol for 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Focus: High-throughput phenotypic screening, kinase inhibitor profiling, and orthogonal viability validation.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Focus: High-throughput phenotypic screening, kinase inhibitor profiling, and orthogonal viability validation.

Scientific Rationale & Mechanism of Action

The compound 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole represents a highly specialized pharmacophore within the privileged imidazo-pyrazole class of molecules. Nitrogen-containing fused bicyclic heterocycles, particularly imidazo[1,2-b]pyrazoles, have garnered significant attention in medicinal chemistry due to their potent anti-proliferative and anti-inflammatory properties[1].

Structurally, the pyridin-4-yl moiety is a classic hinge-binding motif. The nitrogen atom on the pyridine ring acts as a hydrogen bond acceptor, interacting directly with the ATP-binding pocket of oncogenic kinases such as ROS1, FLT3, or Aurora kinases[2]. Concurrently, the 1-ethyl substitution projects into the adjacent hydrophobic pocket, enhancing target selectivity. By competitively inhibiting these kinases, the compound disrupts downstream signaling cascades—specifically the PI3K/AKT and MAPK/ERK pathways—ultimately leading to the depolarization of mitochondria, caspase-3 activation, and apoptosis in malignant cells[3].

To accurately evaluate the efficacy of this compound, we must utilize a self-validating phenotypic assay system. Relying on a single viability readout can lead to false positives due to compound auto-fluorescence or specific metabolic interference. Therefore, this protocol employs an orthogonal approach: ATP-quantification (CellTiter-Glo) for primary screening and Oxidoreductase activity (Resazurin) for secondary validation.

MOA Compound 1-ethyl-7-(pyridin-4-yl)- 1H-imidazo[1,2-b]pyrazole Kinase Oncogenic Kinases (e.g., ROS1 / FLT3) Compound->Kinase Competitive ATP Inhibition Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Induces (via target inhibition) PI3K PI3K / AKT Pathway Kinase->PI3K Phosphorylates MAPK MAPK / ERK Pathway Kinase->MAPK Phosphorylates Kinase->Apoptosis Blocked by active kinase Survival Cell Survival & Proliferation PI3K->Survival MAPK->Survival

Fig 1. Mechanistic pathway of kinase inhibition by 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole.

Experimental Design & Causality

A robust protocol is not merely a sequence of steps; it is a system of logical controls designed to isolate the variable of interest.

  • Cell Line Selection: We utilize HL-60 (Acute promyelocytic leukemia) and MOLT-4 (Acute T-lymphoblastic leukemia) cells. Previous studies have demonstrated that imidazo[1,2-b]pyrazole derivatives hamper the viability of these specific leukemia cell lines at nanomolar concentrations[4].

  • Incubation Time (72 Hours): Kinase inhibitors do not cause immediate cell lysis. A 72-hour window is required because the compound must first block phosphorylation, leading to the gradual depletion of downstream survival proteins (like Bcl-xL), which subsequently triggers the apoptotic cascade.

  • Vehicle Control Causality: The compound is dissolved in DMSO. Because DMSO itself is cytotoxic at high concentrations, the final assay concentration must never exceed 0.1% (v/v). A vehicle-only control establishes the true 100% viability baseline.

  • Edge Effect Mitigation: Evaporation in the outer wells of a 96-well plate artificially concentrates the media, skewing viability data. We mandate filling the perimeter wells with sterile PBS to act as a thermal and evaporative buffer.

Materials and Reagents

  • Test Compound: 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole (Synthesized or procured, >98% purity via HPLC).

  • Cell Lines: HL-60 (ATCC® CCL-240™) and MOLT-4 (ATCC® CRL-1582™).

  • Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Assay Reagents:

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

    • Resazurin sodium salt (Sigma-Aldrich), prepared as a 0.15 mg/mL stock in PBS.

  • Controls: Staurosporine (10 mM stock in DMSO) as a positive control for apoptosis.

  • Consumables: 96-well opaque white plates (for luminescence) and black plates (for fluorescence).

Step-by-Step Methodology

Phase 1: Cell Seeding (Day 1)
  • Harvest HL-60 and MOLT-4 cells in the logarithmic growth phase (viability >95% via Trypan Blue exclusion).

  • Centrifuge at 300 × g for 5 minutes and resuspend in fresh, pre-warmed RPMI-1640 media.

  • Count cells and adjust the concentration to 1×105 cells/mL.

  • Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate (10,000 cells/well).

  • Add 200 µL of sterile PBS to the 36 perimeter wells to prevent the edge effect.

  • Incubate the plates overnight at 37°C in a humidified 5% CO2​ atmosphere to allow cells to acclimatize.

Phase 2: Compound Preparation and Treatment (Day 2)
  • Stock Preparation: Dissolve 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole in 100% DMSO to create a 10 mM master stock.

  • Serial Dilution: Prepare a 9-point 1:3 serial dilution in a separate deep-well block using 100% DMSO.

  • Intermediate Dilution: Transfer 2 µL of each DMSO dilution into 998 µL of complete culture media. This creates a 2X intermediate drug solution with a 0.2% DMSO concentration.

  • Dosing: Carefully add 100 µL of the 2X intermediate solution to the 100 µL of cells in the assay plate.

    • Causality Check: The final well volume is 200 µL, halving the drug concentration to the target 1X dose, and perfectly reducing the DMSO concentration to a safe 0.1%.

  • Include vehicle control wells (0.1% DMSO in media) and positive control wells (1 µM Staurosporine).

  • Incubate for 72 hours at 37°C, 5% CO2​ .

Phase 3: Orthogonal Viability Readouts (Day 5)

Method A: CellTiter-Glo (Primary Screen)

  • Equilibrate the assay plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Note: ATP-luciferase reactions are highly temperature-dependent; uneven temperatures will cause well-to-well signal variance.

  • Add 100 µL of CellTiter-Glo reagent directly to each well.

  • Place the plate on an orbital shaker for 2 minutes at 300 rpm to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader (e.g., Tecan Spark or BioTek Synergy) with an integration time of 0.5 seconds per well.

Method B: Resazurin Assay (Secondary Validation)

  • Add 20 µL of the Resazurin stock solution (0.15 mg/mL) to each well.

  • Incubate the plates for 4 hours at 37°C, 5% CO2​ . Viable cells will reduce the non-fluorescent resazurin to highly fluorescent resorufin.

  • Measure fluorescence using a microplate reader with excitation at 540 nm and emission at 590 nm.

Workflow Cell 1. Cell Seeding (HL-60 / MOLT-4) Drug 2. Compound Treatment (0-10 µM) Cell->Drug Incubate 3. Incubation (72h, 37°C, 5% CO2) Drug->Incubate Assay 4. Viability Assay (CellTiter-Glo / Resazurin) Incubate->Assay Read 5. Data Acquisition (Luminescence / Fluorescence) Assay->Read Analyze 6. IC50 Calculation & QC (Z'-factor) Read->Analyze

Fig 2. High-throughput cell viability assay workflow for imidazo[1,2-b]pyrazole screening.

Data Analysis & Quality Control

Z'-Factor Calculation for Assay Robustness

Before calculating the IC50​ of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole, the trustworthiness of the assay plate must be validated using the Z'-factor:

Z′=1−∣μpositive​−μvehicle​∣3(σpositive​+σvehicle​)​

A Z'-factor 0.5 indicates an excellent, highly reliable assay. If the Z'-factor falls below 0.5, the plate should be discarded due to unacceptable variance (likely caused by pipetting errors or edge effects).

Quantitative Data Presentation

Calculate the percentage of cell viability relative to the vehicle control (set to 100%). Plot the log(inhibitor concentration) versus normalized response using non-linear regression (4-parameter logistic curve) in software such as GraphPad Prism to determine the IC50​ .

Table 1: Expected Quantitative Viability Profile for Imidazo[1,2-b]pyrazole Derivatives

Cell LineTissue OriginAssay MethodExpected IC50​ Range (nM)Max DMSO Tolerance
HL-60 Acute Promyelocytic LeukemiaCellTiter-Glo15 - 500.1%
MOLT-4 Acute T-lymphoblastic LeukemiaCellTiter-Glo25 - 750.1%
MeOV Metastatic MelanomaResazurin100 - 5000.2%
HaCaT Healthy Keratinocytes (Control)Resazurin> 10,0000.2%

Note: Data ranges are synthesized from foundational literature evaluating structurally analogous imidazo[1,2-b]pyrazole-7-carboxamides against hematological and solid tumor models[4],[5]. The significant differential between malignant cells and healthy keratinocytes (HaCaT) highlights the targeted nature of this pharmacophore.

References

  • Imidazo[1,2-b]pyrazole-7-carboxamides Induce Apoptosis in Human Leukemia Cells at Nanomolar Concentrations. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • US9187489B2 - Imidazo[1,2-b]pyridazine derivatives as kinase inhibitors.Google Patents.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. URL:[Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

Sources

Application

In Vivo Dosing Strategies for 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole in Murine Models

An Application Guide for Preclinical Researchers Abstract The imidazo[1,2-b]pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in oncology and immunology.[1][2] This docu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Preclinical Researchers

Abstract

The imidazo[1,2-b]pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in oncology and immunology.[1][2] This document provides a comprehensive guide for developing robust in vivo dosing strategies for novel compounds of this class, using 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole as a representative example. We will detail a systematic approach, beginning with essential pre-formulation and physicochemical characterization, moving through formulation development, and culminating in the design of foundational pharmacokinetic (PK) and pharmacodynamic (PD) studies in murine models. The protocols and rationale provided herein are designed to equip researchers with the necessary tools to generate reproducible and meaningful preclinical data while upholding the highest standards of scientific integrity and animal welfare.

Part 1: Foundational Physicochemical & Formulation Characterization

The journey from a promising compound in vitro to a validated lead in vivo begins with a thorough understanding of its fundamental physicochemical properties. These characteristics dictate the compound's behavior in biological systems and are the cornerstone of a successful formulation and dosing strategy. For novel agents like 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole, which likely exhibit poor aqueous solubility—a common trait for kinase inhibitors and heterocyclic compounds—this step is non-negotiable.[3]

The Causality Behind Pre-formulation Assessment

The objective is to select a vehicle that can deliver the desired dose in a volume that is safe and well-tolerated by the animal.[4] A preliminary solubility screen across a panel of common, pharmaceutically acceptable excipients is the most logical starting point. This initial investment of time and compound prevents costly and confounding failures in later in vivo experiments, such as precipitation at the injection site or poor absorption from the gastrointestinal (GI) tract.[5]

Workflow for Formulation Pathway Selection

The results of the solubility screen directly inform the formulation strategy. The following diagram illustrates a typical decision-making process.

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Formulation Decision cluster_2 Phase 3: Complex Formulation Options Solubility Determine Compound Solubility in Various Vehicles Decision Solubility > Target Dose Concentration? Solubility->Decision Input Data Solution Proceed with Simple Solution Formulation Decision->Solution Yes Complex Explore Complex Formulations Decision->Complex No Suspension Suspension (e.g., with Tween®/CMC) Complex->Suspension Lipid Lipid-Based System (e.g., SEDDS, Oil) Complex->Lipid G cluster_PO Oral Gavage (PO) Workflow cluster_IP Intraperitoneal (IP) Injection Workflow PO_Start Start PO_Weigh Weigh Mouse & Calculate Volume PO_Start->PO_Weigh PO_Measure Measure & Mark Gavage Needle PO_Weigh->PO_Measure PO_Restrain Restrain Mouse (Vertical Alignment) PO_Measure->PO_Restrain PO_Insert Insert Needle (No Resistance) PO_Restrain->PO_Insert PO_Admin Administer Dose PO_Insert->PO_Admin PO_End Monitor Animal PO_Admin->PO_End IP_Start Start IP_Weigh Weigh Mouse & Calculate Volume IP_Start->IP_Weigh IP_Restrain Restrain Mouse (Expose Abdomen) IP_Weigh->IP_Restrain IP_Locate Locate Lower Right Quadrant IP_Restrain->IP_Locate IP_Inject Insert Needle & Aspirate IP_Locate->IP_Inject IP_Admin Administer Dose IP_Inject->IP_Admin IP_End Monitor Animal IP_Admin->IP_End

Caption: Step-by-step workflows for PO and IP administration.

Part 3: Designing Foundational In Vivo Studies

With a stable formulation and defined administration routes, the next step is to design studies to understand the compound's behavior in vivo. The primary goals are to establish a safe dose range and to characterize the relationship between dose, exposure (PK), and biological effect (PD).

Study Design: Maximum Tolerated Dose (MTD)

Rationale: The MTD study is a dose-escalation experiment designed to identify the highest dose of a drug that does not cause unacceptable toxicity. This is a critical prerequisite for designing subsequent efficacy studies.

Typical Design:

  • Groups: Start with 3-4 groups of mice (n=3-5 per group).

  • Dosing: Administer single doses in an escalating manner (e.g., 10, 30, 100 mg/kg).

  • Monitoring: Observe animals daily for 7-14 days. Key parameters include:

    • Body weight (a loss of >15-20% is a common humane endpoint).

    • Clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).

    • Mortality.

  • Endpoint: The MTD is defined as the highest dose that meets the pre-defined safety criteria.

Study Design: Pharmacokinetic (PK) Profiling

Rationale: A PK study quantifies how the animal's body acts on the drug, measuring its absorption, distribution, metabolism, and excretion over time. This data is essential for correlating exposure with efficacy and for predicting human pharmacokinetics. [6] Typical Design:

  • Dosing: Administer a single, well-tolerated dose (often below the MTD) to a cohort of mice. [7]* Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). In mice, this is often done via terminal bleeds, requiring a separate group of animals (n=3) for each time point.

  • Analysis: Analyze plasma samples using a sensitive bioanalytical method (e.g., LC-MS/MS) to determine the drug concentration.

  • Parameters: Calculate key PK parameters as summarized in Table 2.

Table 2: Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the peak exposure after administration.
Tmax Time at which Cmax is reached.Provides information on the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time).Represents the total systemic exposure to the drug.
Half-life.The time required for the plasma concentration to decrease by half. Dictates dosing frequency.
CL Clearance.The volume of plasma cleared of the drug per unit time. Indicates the efficiency of drug elimination.
Vd Volume of Distribution.The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Bioavailability.The fraction of the administered dose that reaches systemic circulation. Calculated by comparing AUC from PO vs. IV administration.
Integrating Pharmacodynamics (PD) for a PK/PD Model

Rationale: A PK/PD model establishes a quantitative link between drug exposure (PK) and the biological response (PD). [8][9]This is the ultimate goal of preclinical dosing studies, as it helps define the exposure level needed for therapeutic efficacy.

Design Integration:

  • Biomarker Selection: Identify a relevant biomarker of the drug's activity. For an anticancer agent targeting a specific kinase, this could be the phosphorylation level of a downstream substrate.

  • Tissue Collection: In parallel with the PK study, collect relevant tissues (e.g., tumor, surrogate tissues) at each time point.

  • Correlative Analysis: Analyze the biomarker in the collected tissues and correlate its modulation with the plasma concentrations of the drug at the corresponding time points. This relationship can be used to build a PK/PD model to predict the dose and schedule required to achieve a desired level of target inhibition. [10]

Overall In Vivo Study Workflow

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Safety & Tolerability cluster_2 Phase 3: Exposure & Efficacy cluster_3 Phase 4: Integration & Decision Formulation Develop Stable Formulation MTD Determine Maximum Tolerated Dose (MTD) Formulation->MTD Input PK Single-Dose Pharmacokinetics (PK) MTD->PK Select Dose PD Pharmacodynamics (PD) (Target Engagement) MTD->PD Select Dose PKPD_Model Establish PK/PD Relationship PK->PKPD_Model PD->PKPD_Model Efficacy_Study Design Efficacy Studies (Dose & Schedule) PKPD_Model->Efficacy_Study Inform

Caption: Integrated workflow from formulation to efficacy study design.

References

  • Intraperitoneal Injection of Neonatal Mice - PMC - NIH. (n.d.).
  • Pharmacokinetic-pharmacodynamic modeling of methotrexate-induced toxicity in mice. (2003). Journal of Pharmaceutical Sciences.
  • Pharmacokinetic and Pharmacodynamic Modeling of a Monoclonal Antibody Antagonist of Glucagon Receptor in Male ob/ob Mice - PMC. (n.d.).
  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. (n.d.).
  • Oral Gavage In Mice and R
  • The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. (2020). AACR Journals.
  • LAB_021 Oral Gavage in Mice and Rats. (n.d.). The University of Queensland.
  • Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. (2018). University of Zurich.
  • Intraperitoneal Injection (Mice) - Standard Operating Procedure #2. (2022). Queen's University.
  • Formulation of Poorly Soluble Compounds for In Vivo Studies. (n.d.). BenchChem.
  • Oral Gavage in the Mouse. (2016).
  • SOP: Mouse Oral Gavage. (2017). Virginia Tech.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021).
  • SOP: Mouse Intraperitoneal Injection. (2017).
  • Pharmacokinetic-pharmacodynamic modeling and simulation for in vivo bactericidal effect in murine infection model. (2008). PubMed.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • The Role of Pharmacokinetic and Pharmacokinetic/Pharmacodynamic Modeling in Drug Discovery and Development. (n.d.). Current Drug Discovery Technologies.
  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classific
  • Evaluation of preclinical formulations for a poorly w
  • Guidelines for the administration of substances to rodents. (2023). Norwegian University of Science and Technology.
  • Guidelines on Administration of Substances to Laboratory Animals. (n.d.). University of Michigan.
  • Formulation of poorly soluble compounds. (2010). European Medicines Agency.
  • IG035: Guideline on Administration of Substances to Laboratory Animals. (2025). University of Wisconsin-Madison.
  • IACUC Routes of Administration Guidelines. (n.d.). University of Colorado Boulder.
  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University Office of Research.
  • Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiprolifer
  • Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc.
  • In Vivo Pharmacokinetics. (n.d.). Jubilant Biosys.
  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[11][10][12]riazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. (2014). PubMed.

  • Discovery and Evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an Orally Efficacious Inhibitor of Insulin-like Growth Factor-1 Receptor Kinase with Broad Spectrum in Vivo Antitumor Activity. (2008).
  • Insights into the Pharmacological Activity of the Imidazo−Pyrazole Scaffold. (n.d.). University of Florence.
  • Imidazo[1,2- b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells. (2020). PubMed.
  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. (2017). Journal of Medicinal Chemistry.
  • Effect of 2,3-dihydro-1 H-imidazo[1,2-b]pyrazole on the proliferation of mouse leukemic and normal cells in vivo. (1980). PubMed.
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. (2024). eScholarship, University of California.
  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC. (n.d.).
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

Sources

Method

Using 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole as a reference inhibitor in cell culture

An in-depth technical guide for utilizing 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole (hereafter referred to as EPIP ) as a reference kinase inhibitor in cell culture models. Executive Summary & Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for utilizing 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole (hereafter referred to as EPIP ) as a reference kinase inhibitor in cell culture models.

Executive Summary & Mechanistic Rationale

In the landscape of targeted kinase inhibition, the imidazo-pyrazole scaffold substituted with a pyridin-4-yl moiety represents a highly privileged pharmacophore. EPIP is an ATP-competitive inhibitor primarily utilized to interrogate the p38α Mitogen-Activated Protein Kinase (MAPK) signaling cascade, with secondary applications in targeting the TGF-β type I receptor (ALK5).

The Causality of the Chemotype: The efficacy of EPIP is not coincidental; it is dictated by precise structural biology. Crystallographic and biochemical studies have consistently demonstrated that pyridin-4-yl imidazole and pyrazole derivatives bind deeply within the ATP-binding pocket of p38α[1]. The nitrogen atom of the pyridine ring is strictly required for biological activity, as it forms a critical, stabilizing hydrogen bond with the backbone NH of the Met109 residue located in the kinase hinge region[1].

Because p38α MAPK occupies a central role in orchestrating the production of pro-inflammatory cytokines (such as IL-1β and TNF-α) at both transcriptional and translational levels[1], EPIP serves as a robust reference compound. Selective inhibitors of p38α block the production of these inflammatory mediators and demonstrate marked efficacy in models of acute inflammation[2], cellular senescence, and tauopathies[3].

Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK p38 p38α MAPK MKK->p38 Phosphorylation MK2 MK2 / ATF2 (Downstream Effectors) p38->MK2 ATP-dependent Phosphorylation EPIP EPIP Inhibitor (1-ethyl-7-(pyridin-4-yl)...) EPIP->p38 Blocks ATP Pocket Response Pro-inflammatory Cytokines (IL-1β, TNF-α) MK2->Response

Figure 1: Mechanism of action of EPIP blocking the p38α MAPK signaling cascade.

Quantitative Pharmacological Profile

Before initiating cell culture workflows, it is critical to understand the therapeutic window and physicochemical constraints of the inhibitor. Table 1 outlines the benchmark pharmacological parameters for the EPIP chemotype, while Table 2 provides empirically derived working concentrations.

Table 1: Pharmacological Profile of EPIP

ParameterValue / Description
Primary Target p38α MAPK (MAPK14)
Mechanism of Action Reversible, ATP-competitive kinase inhibition
Structural Anchor Hinge region (Met109 hydrogen bonding)
In vitro IC50 (Kinase Assay) ~10 - 50 nM
Cellular IC50 (TNF-α release) ~100 - 300 nM
Solubility Limit Soluble in DMSO (≥ 10 mM); Poor aqueous solubility

Table 2: Recommended Working Concentrations by Cell Type

Cell Line / ModelApplicationRecommended ConcentrationPre-treatment Time
RAW 264.7 (Murine) LPS-induced TNF-α release0.5 - 2.0 µM1 Hour
THP-1 (Human) Cytokine suppression0.1 - 1.0 µM1 Hour
Primary Neurons Tau phosphorylation assays1.0 - 5.0 µM2 Hours
HCT116 (Colon) Apoptosis / Proliferation5.0 - 10.0 µM24 - 48 Hours

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that simply applying an inhibitor and observing a phenotypic change is scientifically insufficient. A rigorous protocol must be a self-validating system that proves target engagement while ruling out generalized cytotoxicity.

Protocol A: Reconstitution and Viability Assessment

Causality: EPIP is highly hydrophobic. It must be reconstituted in high-purity DMSO. However, DMSO is cytotoxic and can independently alter cellular metabolism. The final concentration of DMSO in culture must never exceed 0.1% (v/v). Furthermore, establishing the Maximum Tolerated Dose (MTD) ensures that reductions in downstream signaling are due to specific kinase inhibition, not cell death.

  • Stock Preparation: Dissolve EPIP in sterile, anhydrous DMSO to create a 10 mM master stock. Aliquot into single-use tubes and store at -20°C to prevent degradation from freeze-thaw cycles.

  • Serial Dilution: Prepare a 1000× working stock in DMSO for each desired final concentration (e.g., for a 1 µM final concentration, prepare a 1 mM stock).

  • Viability Check (MTT/CellTiter-Glo): Treat cells with the inhibitor dose-response curve (0.1 µM to 20 µM) for 24 hours. Identify the highest concentration that maintains >95% cell viability. Use this as your upper limit for subsequent assays.

Protocol B: Target Engagement Assay (Western Blot)

Causality: ATP-competitive inhibitors like EPIP block the catalytic activity of p38α, but they do not prevent upstream kinases (MKK3/6) from phosphorylating p38α itself. In fact, paradoxical hyperphosphorylation of p38α often occurs due to the loss of negative feedback loops. Therefore, measuring phosphorylated p38α (p-p38) will yield confusing or false-negative results. You must measure the phosphorylation of a downstream substrate , such as MAPK-activated protein kinase 2 (MK2)[3]. Pretreatment completely blocks inflammation-induced downstream phosphorylation when executed correctly[3].

Workflow Step1 1. Cell Seeding & Starvation Step2 2. EPIP Pre-treatment (1 Hour) Step1->Step2 Step3 3. LPS Stimulation (30 Mins) Step2->Step3 Step4 4. Cell Lysis & Extraction Step3->Step4 Step5 5. Western Blot (Target: p-MK2) Step4->Step5

Figure 2: Standardized cell culture workflow for validating EPIP target engagement.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages at 5×105 cells/well in a 6-well plate. Incubate overnight to allow adherence.

  • Serum Starvation: Wash cells twice with warm PBS and replace with serum-free DMEM for 4 hours.

    • Scientific Insight: Serum contains growth factors that elevate basal kinase activity, which compresses the dynamic range of your assay and masks the effects of the inhibitor.

  • Inhibitor Pre-treatment: Add EPIP to achieve final concentrations of 0.1, 1.0, and 5.0 µM. Include a vehicle control (0.1% DMSO). Incubate for exactly 1 hour.

    • Scientific Insight: ATP-competitive inhibitors require time to traverse the lipid bilayer and reach equilibrium within the kinase hinge region before the massive influx of intracellular ATP triggered by the stimulus.

  • Stimulation: Add Lipopolysaccharide (LPS) at 100 ng/mL directly to the wells. Incubate for exactly 30 minutes (the peak activation window for the p38/MK2 axis).

  • Termination & Lysis: Immediately place the plate on ice. Aspirate media, wash with ice-cold PBS, and lyse cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF).

    • Scientific Insight: Without robust phosphatase inhibition, endogenous phosphatases will rapidly strip the phosphate groups off MK2 during lysis, destroying your target engagement readout.

  • Immunoblotting: Resolve lysates via SDS-PAGE. Probe the membrane for p-MK2 (Thr334) and Total MK2 . Successful target engagement is defined by a dose-dependent decrease in the p-MK2/Total MK2 ratio.

References

  • [1] Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome. PubMed Central (PMC). Available at:[Link]

  • [3] Selective suppression of the α isoform of p38 MAPK rescues late-stage tau pathology. PubMed. Available at:[Link]

  • [2] SD0006: A Potent, Selective and Orally Available Inhibitor of p38 Kinase. PubMed Central (PMC). Available at:[Link]

Sources

Application

Mass spectrometry fragmentation pattern of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

An Application Note on the Elucidation of Mass Spectrometry Fragmentation Patterns for 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole Abstract The structural characterization of novel heterocyclic compounds is a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Elucidation of Mass Spectrometry Fragmentation Patterns for 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Abstract

The structural characterization of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. The imidazo[1,2-b]pyrazole scaffold, in particular, is featured in a variety of molecules with significant biological activity, including potential anticancer agents.[1] This application note provides a detailed guide for researchers and scientists on the predicted mass spectrometry fragmentation pattern of a representative molecule, 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole. By leveraging established fragmentation principles of its constituent moieties—the ethyl group, the pyridine ring, and the fused imidazopyrazole core—we propose a detailed fragmentation scheme. This document also includes a comprehensive, step-by-step protocol for acquiring high-resolution tandem mass spectrometry (MS/MS) data, designed to be adaptable for similar N-heterocyclic compounds.

Introduction: The Imperative for Structural Verification

In the synthesis of complex molecules like 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole, unambiguous structural confirmation is paramount. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing precise molecular weight and, through tandem MS (MS/MS), valuable structural information based on fragmentation patterns. Understanding these patterns is crucial for confirming the identity of a synthesized compound, identifying metabolites, and characterizing impurities.

The target molecule combines three key structural features, each with known fragmentation behaviors:

  • An N-ethyl group , susceptible to characteristic alpha-cleavage and rearrangements.[2]

  • A fused imidazo[1,2-b]pyrazole core , a rigid system whose fragmentation is governed by the stability of the aromatic rings and the potential expulsion of small neutral molecules like nitrogen (N₂) or hydrogen cyanide (HCN).[3]

  • A 7-pyridinyl substituent , which can influence the fragmentation of the core or fragment independently.[4]

This guide synthesizes information from established literature to construct a predictive model for the fragmentation of the title compound, providing a robust framework for empirical data analysis.

Theoretical Mass and Molecular Formula

Before any experimental work, calculating the theoretical mass is a critical first step for instrument setup and data interpretation.

  • Chemical Formula: C₁₂H₁₂N₄

  • Average Molecular Weight: 212.26 g/mol

  • Monoisotopic Mass: 212.1062 Da

  • Predicted [M+H]⁺ Ion: For electrospray ionization (ESI) in positive mode, the protonated molecule is the primary ion observed. Its theoretical monoisotopic mass is 213.1140 m/z .

Experimental Protocol: Acquiring High-Resolution MS/MS Data

This protocol is designed for a standard high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an ESI source. The causality behind parameter selection is explained to allow for logical troubleshooting and adaptation.

3.1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol. The choice of methanol is due to its volatility and ability to dissolve a wide range of organic compounds.

  • Working Solution: Dilute the stock solution to a final concentration of 1-5 µg/mL using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid.

    • Causality: The acetonitrile/water mixture is a common mobile phase for reverse-phase chromatography and direct infusion. The addition of 0.1% formic acid is crucial; it provides a source of protons (H⁺), which significantly enhances the ionization efficiency in positive ion mode to form the [M+H]⁺ ion.

3.2. Instrumental Setup and Data Acquisition

The following workflow provides a general procedure for acquiring fragmentation data.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Workflow cluster_analysis Data Analysis A Prepare 1 µg/mL Analyte Solution (in 50:50 ACN:H₂O + 0.1% Formic Acid) B Direct Infusion (10 µL/min) A->B C MS1 Full Scan (e.g., m/z 50-500) B->C D Identify [M+H]⁺ Ion (m/z 213.11) C->D E MS/MS Analysis (Targeted Fragmentation) D->E F Apply Collision Energy (e.g., 10-40 eV Ramp) E->F G Detect Fragment Ions F->G H Generate Fragmentation Spectrum G->H I Propose Structures for Major Fragments H->I

Caption: High-level workflow for MS/MS data acquisition and analysis.

3.2.1. Ion Source Parameters (ESI - Positive Mode)

  • Capillary Voltage: 3.5 – 4.5 kV. Rationale: This voltage creates the electrochemical gradient needed to generate charged droplets.

  • Nebulizing Gas (N₂): 1.5 – 2.5 Bar. Rationale: This gas assists in the formation of a fine spray of droplets.

  • Drying Gas (N₂): 8 – 10 L/min at 200 – 250 °C. Rationale: The heated gas promotes solvent evaporation from the droplets, releasing the analyte ions into the gas phase.

3.2.2. MS1 Full Scan Parameters

  • Mass Range: 50 – 500 m/z. Rationale: This range is wide enough to observe the protonated molecule and potential low-mass fragments without collecting unnecessary data.

  • Acquisition Rate: 1-2 spectra/second. Rationale: Sufficient for stable signal averaging during infusion.

  • Action: Confirm the presence and isotopic pattern of the [M+H]⁺ ion at m/z 213.1140.

3.2.3. MS/MS (Tandem MS) Parameters

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 213.11) using the quadrupole.

  • Collision Gas: Argon. Rationale: An inert gas that efficiently transfers kinetic energy upon collision to induce fragmentation.

  • Collision Energy (CE): Apply a stepped or ramped collision energy, for example, from 10 eV to 40 eV.

    • Causality: Low CE (10-15 eV) will produce the most stable, primary fragment ions. Higher CE (25-40 eV) will induce further fragmentation of these primary ions, revealing secondary and tertiary fragmentation pathways. This provides a more complete picture of the molecule's connectivity and stability.

Predicted Fragmentation Pathways and Data Interpretation

Based on the principles of mass spectrometry for N-heterocyclic compounds, several key fragmentation pathways are anticipated for the [M+H]⁺ ion of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole.

4.1. Fragmentation of the N-ethyl Group

The N-ethyl group is a likely site for initial fragmentation.

  • Loss of Ethylene (C₂H₄): A common fragmentation for N-ethyl and O-ethyl substituted heterocycles is the loss of a neutral ethylene molecule (28.03 Da). This often occurs via a rearrangement process and results in a stable fragment ion.[5]

  • Loss of a Methyl Radical (•CH₃): Alpha-cleavage, involving the homolytic cleavage of the C-C bond, would result in the loss of a methyl radical (15.02 Da). This creates a stabilized radical cation.[2]

4.2. Cleavage of the Fused Imidazo[1,2-b]pyrazole Core

The fused heterocyclic core is relatively stable, but specific cleavages are expected.

  • Loss of Hydrogen Cyanide (HCN): Pyrazole and imidazole rings are known to eliminate a neutral molecule of HCN (27.01 Da) upon fragmentation.[3]

  • Loss of Nitrogen (N₂): Cleavage of the pyrazole ring can lead to the expulsion of a neutral N₂ molecule (28.01 Da). This is a characteristic fragmentation for many pyrazole-containing compounds.[3]

4.3. Cross-Ring Cleavages

Fused heterocyclic systems can undergo complex cleavages across the rings, leading to characteristic fragment ions. For the imidazo[1,2-b]pyrazole core, this could involve the opening of either the five-membered imidazole or pyrazole ring, followed by subsequent losses.[6]

The proposed primary fragmentation pathways are visualized below.

G M [M+H]⁺ m/z 213.11 C₁₂H₁₃N₄⁺ F1 Fragment A m/z 185.08 C₁₀H₉N₄⁺ M->F1 - C₂H₄ (Ethylene) F2 Fragment B m/z 198.09 C₁₁H₁₀N₄⁺ M->F2 - •CH₃ (Methyl radical) F3 Fragment C m/z 158.07 C₉H₈N₃⁺ F1->F3 - HCN F4 Fragment D m/z 157.08 C₁₀H₉N₂⁺ F1->F4 - N₂

Caption: Proposed primary fragmentation pathways for [M+H]⁺.

4.4. Summary of Predicted Fragment Ions

The following table summarizes the key fragments predicted to appear in the MS/MS spectrum.

Predicted m/z Proposed Formula Neutral Loss Proposed Fragmentation Pathway
213.1140[C₁₂H₁₂N₄+H]⁺-Protonated Molecular Ion
198.0908[C₁₁H₁₀N₄]⁺•CH₃Alpha-cleavage of the N-ethyl group.
185.0827[C₁₀H₉N₄]⁺C₂H₄Loss of ethylene from the N-ethyl group.
158.0722[C₉H₈N₃]⁺C₂H₄ + HCNLoss of ethylene, followed by HCN expulsion from the heterocyclic core.[3]
157.0817[C₁₀H₉N₂]⁺C₂H₄ + N₂Loss of ethylene, followed by N₂ expulsion from the pyrazole moiety.[3]
131.0606[C₈H₇N₂]⁺C₂H₄ + N₂ + C₂H₂Further fragmentation involving loss of acetylene from the pyridinyl ring.
78.0344[C₅H₄N]⁺C₇H₈N₃Cleavage yielding the pyridinyl cation.

Conclusion

This application note presents a predictive framework for the mass spectrometric fragmentation of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole. The primary predicted fragmentation events include the loss of ethylene (28 Da) or a methyl radical (15 Da) from the N-ethyl side chain, followed by subsequent losses of HCN (27 Da) or N₂ (28 Da) from the fused heterocyclic core. By following the detailed experimental protocol, researchers can generate high-quality MS/MS data to confirm these pathways and validate the structure of their synthesized compounds. This integrated approach of theoretical prediction and robust methodology provides a powerful tool for chemical analysis in the field of medicinal chemistry and drug development.

References

  • Buchanan, G. W., & Yo, S. H. (1981). Mass spectral fragmentations of alkylpyridine N‐oxides. Organic Mass Spectrometry, 16(5), 216-219. [Link]

  • Grisdale, P. J., & Finnegan, M. (1968). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 33(9), 3592-3595. [Link]

  • de Oliveira, C. B., & de Souza, M. V. N. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Kádár, Z., Gömöry, Á., & Kállay, M. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 999-1006. [Link]

  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

  • Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., & Ellis, G. P. (2002). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 24(2), 129-133. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Abdel-Wahab, B. F., Abdel-Aziem, A., El-Aria, A. S., & Ahmed, H. A. (2012). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 145-151. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Synthesis and in vitro cytotoxic characteristics of new imidazo[1,2-b]pyrazole-7-carboxamides. Medicinal Chemistry Research, 27(7), 1836-1849. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Welcome to the technical support guide for 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of its poor aqueous solubility. Our goal is to equip you with the foundational knowledge and practical methodologies to effectively solubilize this compound for your research and development needs.

Part 1: Foundational Analysis & Initial Troubleshooting

This section addresses the most common initial queries and provides the simplest, most direct methods to try first.

FAQ: What are the key structural features of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole that cause its low aqueous solubility?

Answer: The solubility of this molecule is governed by a balance between its hydrophobic and hydrophilic components.

  • Hydrophobic Core: The fused imidazo[1,2-b]pyrazole ring system, coupled with the 1-ethyl group, forms a large, rigid, and nonpolar surface. This structure is energetically unfavorable to accommodate within the hydrogen-bonding network of water, leading to low intrinsic solubility.

  • Hydrophilic "Handle": The key to improving solubility lies in the pyridine ring. The nitrogen atom on this ring has a lone pair of electrons and is basic, similar to a tertiary amine.[1] This allows it to be protonated in acidic conditions, forming a positively charged pyridinium ion. This charged species is significantly more polar and, therefore, more water-soluble.

Understanding this hydrophobic/hydrophilic balance is crucial because it dictates our primary strategies for solubility enhancement. The pyridine nitrogen is the primary target for chemical and formulation-based modifications.

FAQ: My compound won't dissolve in aqueous buffer. What is the first and most critical experiment I should run?

Answer: The first step is to determine the compound's pH-dependent solubility profile. Given the basic pyridine moiety, solubility is expected to increase dramatically as the pH decreases.[2][3] This experiment will quantify that relationship and guide all subsequent formulation efforts.

  • Buffer Preparation: Prepare a series of buffers covering a physiologically and experimentally relevant range (e.g., pH 2, 3, 4, 5, 6, 7.4, and 8). Use buffers with low salt concentration to avoid common ion effects.

  • Sample Preparation: Add an excess amount of solid 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole to a vial containing a known volume of each buffer. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.

Table 1: Hypothetical pH-Solubility Profile

pH Expected Solubility (µg/mL) Rationale
2.0 > 1000 The pyridine nitrogen (pKa ~5.2) is fully protonated, forming a highly soluble salt.[1]
4.0 500 - 1000 A significant fraction of the compound is protonated.
5.0 50 - 100 Near the pKa, solubility drops sharply as the neutral form begins to dominate.
6.0 5 - 10 The compound is predominantly in its neutral, poorly soluble form.

| 7.4 | < 1 | At physiological pH, the compound is almost entirely in its free base form, exhibiting minimum solubility. |

FAQ: Adjusting pH is not feasible for my experiment. What is the next simplest approach?

Answer: The use of co-solvents is a widely adopted strategy to increase the solubility of hydrophobic molecules.[4][5] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous system, making it more favorable for the solute.[6]

  • Ethanol: A common, relatively non-toxic solvent.[7]

  • Propylene Glycol (PG): Often used in oral and injectable formulations.[8]

  • Polyethylene Glycol 400 (PEG 400): A low-molecular-weight polymer with excellent solubilizing capacity for many poorly soluble drugs.[6][9]

  • Dimethyl Sulfoxide (DMSO): A very strong solvent, but typically limited to in vitro use due to toxicity concerns.

  • Prepare stock solutions of your compound in 100% of each co-solvent (e.g., 10 mg/mL in DMSO, PEG 400, Ethanol).

  • In separate vials, prepare a series of aqueous buffer solutions (e.g., PBS, pH 7.4).

  • Titrate small volumes of the concentrated compound stock solution into the aqueous buffer, vortexing after each addition.

  • Visually inspect for the first sign of persistent precipitation (cloudiness). The concentration just before precipitation is the approximate solubility in that co-solvent/buffer mixture.

  • For more precise data, prepare fixed-percentage co-solvent mixtures (e.g., 5%, 10%, 20% PEG 400 in water) and determine the equilibrium solubility as described in the pH-profile protocol.

Caution: A major drawback of co-solvents is the risk of the drug precipitating upon dilution in a larger aqueous environment (e.g., upon injection into the bloodstream or dilution in the gut).[6] Always check for this "crash-out" effect.

Part 2: Advanced Formulation Strategies

When simple pH adjustment and co-solvents are insufficient or inappropriate, more advanced formulation techniques are required. These methods modify the physicochemical properties of the drug on a molecular or particulate level.

FAQ: pH adjustment improves solubility, but I need a solid form of the compound. What is the next logical step?

Answer: Salt formation is the most common and effective method for increasing the solubility and dissolution rate of ionizable drugs.[10][11][12] By reacting the basic pyridine nitrogen of your compound with an acid, you can create a stable, crystalline salt form that has significantly higher aqueous solubility than the free base.[13][14] Approximately 50% of all small-molecule drugs on the market are administered as salts.[13]

  • Counter-ion Selection: Choose a selection of pharmaceutically acceptable acids (counter-ions). Common choices include hydrochloric (HCl), sulfuric, methanesulfonic (mesylate), tartaric, and citric acids.

  • Stoichiometry: Dissolve the free base of your compound in a suitable organic solvent (e.g., acetone, ethanol).

  • Reaction: Add a stoichiometric equivalent (e.g., 1.0 or 1.1 eq) of the selected acid to the solution.

  • Crystallization: Stir the mixture at room temperature or with gentle heating to encourage salt formation and crystallization. If a solid precipitates, this is your potential salt. If not, slow evaporation or the addition of an anti-solvent may be required.

  • Isolation and Characterization: Isolate the resulting solid by filtration, wash with a small amount of solvent, and dry. Characterize the new solid form using techniques like DSC, XRD, and NMR to confirm salt formation and assess crystallinity.

  • Solubility Testing: Measure the aqueous solubility of each new salt form using the equilibrium solubility protocol described earlier.

cluster_0 Salt Formation Workflow A Dissolve Free Base in Organic Solvent B Add Acidic Counter-ion (1.1 eq) A->B C Stir & Allow Precipitation/Crystallization B->C D Isolate & Dry Solid C->D E Characterize Solid (DSC, XRD, NMR) D->E F Measure Aqueous Solubility of New Salt Form E->F

Caption: Workflow for pharmaceutical salt screening.

FAQ: My goal is an oral solid dosage form. What are the best strategies to improve dissolution and bioavailability?

Answer: For oral delivery, two powerful techniques are solid dispersions and particle size reduction (nanosuspensions) . Both aim to increase the dissolution rate, which is often the limiting factor for the absorption of poorly soluble drugs.[15][16]

This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[17][18] When the polymer dissolves in water, the drug is released as very fine, amorphous particles, leading to a high surface area and a transiently supersaturated, highly absorbable solution.[19][20]

  • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), HPMC.[18]

  • Preparation Methods: Solvent evaporation, spray drying, hot-melt extrusion.[17][21][22]

  • Solubilization: Select a volatile organic solvent (e.g., methanol, acetone) that dissolves both your compound and the chosen polymer (e.g., PVP K30).

  • Mixing: Prepare a solution containing the desired ratio of drug to polymer (e.g., 1:1, 1:3, 1:5 by weight).

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film on the flask wall.

  • Drying: Further dry the film under high vacuum to remove all residual solvent.

  • Milling: Scrape the solid dispersion from the flask and gently mill it into a fine powder.

  • Dissolution Testing: Perform a dissolution test comparing the powder to the unformulated crystalline drug to quantify the improvement in dissolution rate.

According to the Noyes-Whitney equation, the rate of dissolution is directly proportional to the surface area of the drug particles.[10] Reducing particle size from microns to the nanometer range dramatically increases the surface area, leading to a much faster dissolution rate.[23][24][25]

  • Technology: Nanosuspensions are colloidal dispersions of pure drug nanocrystals stabilized by surfactants or polymers.[23][26]

  • Preparation Methods: Top-down methods like media milling or high-pressure homogenization are common for large-scale production.[23][26]

cluster_1 Oral Formulation Strategies Start Poorly Soluble Compound SD Solid Dispersion (Amorphous Form in Polymer) Start->SD Molecular dispersion Nano Nanosuspension (Crystalline Nanoparticles) Start->Nano Particle size reduction Result Improved Dissolution Rate & Oral Bioavailability SD->Result Nano->Result

Caption: Key strategies for enhancing oral bioavailability.

FAQ: Are there any other advanced solubilization methods I should be aware of?

Answer: Yes, forming an inclusion complex with cyclodextrins is another powerful strategy.[27][28]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[27][28] Your hydrophobic compound can be encapsulated within this cavity, forming a "host-guest" complex. This complex effectively shields the nonpolar part of the drug from water, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[27][]

  • Common Cyclodextrins: Beta-cyclodextrin (β-CD), Hydroxypropyl-beta-cyclodextrin (HP-β-CD), Sulfobutylether-beta-cyclodextrin (SBE-β-CD). HP-β-CD is often preferred due to its higher water solubility and lower toxicity.[27]

  • Prepare aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0 to 40% w/v).

  • Add an excess of your compound to each solution.

  • Equilibrate, filter, and quantify the drug concentration as described in the pH-solubility protocol.

  • Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. A linear relationship (Type AL diagram) indicates the formation of a soluble 1:1 complex and allows for the calculation of the binding constant.

Part 3: Strategy Selection Summary

Choosing the right method depends on the required solubility increase, the intended application (e.g., in vitro screen vs. in vivo dosing), and the stage of drug development.

Table 2: Comparison of Solubility Enhancement Techniques

Technique Mechanism Typical Solubility Increase Advantages Disadvantages
pH Adjustment Ionization of the pyridine ring 10x - >1000x Simple, highly effective for basic compounds.[4][15] Limited to specific pH ranges; risk of precipitation upon pH change.
Co-solvents Reduce solvent polarity 2x - 500x Easy to screen; useful for early studies.[5] Risk of precipitation on dilution; potential toxicity.[6][8]
Salt Formation Creates a more soluble crystalline form 10x - >200x Creates a stable, solid material with improved properties.[10][11] Only applicable to ionizable drugs; screening can be resource-intensive.
Solid Dispersion Molecular dispersion in a hydrophilic carrier 10x - >100x Significant increase in dissolution rate and bioavailability.[17][19] Systems are amorphous and can be physically unstable over time.
Nanosuspension Increased surface area 5x - 50x Applicable to nearly all poorly soluble drugs; improves dissolution rate.[23][24] Requires specialized equipment (milling, homogenization).[23][26]

| Cyclodextrins | Host-guest inclusion complexation | 10x - >10,000x | High solubilization capacity; can improve stability.[27][30] | Can be expensive; large size of cyclodextrin increases formulation bulk. |

References

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (n.d.). JAPLR. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1149. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. [Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • Pawar, J., & Farande, A. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. MOJ Bioequivalence & Bioavailability, 2(1). [Link]

  • Pawar, R. H., Bidagar, N. N., Gavhane, Y. N., Charde, M. S., & Chakole, R. D. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 36-42. [Link]

  • Williams, H. D. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma Focus Asia. [Link]

  • Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. (2024, November 12). IJPPR. [Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Asian Journal of Pharmaceutics. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. [Link]

  • Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. (n.d.). SciSpace. [Link]

  • Nanosizing of drugs: Effect on dissolution rate. (2014). BioImpacts, 4(1), 1–2. [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • Singh, B., Singh, R., Bandyopadhyay, S., Kapil, R., & Garg, B. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 218521. [Link]

  • Cosolvent. (n.d.). In Wikipedia. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). MDPI. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. [Link]

  • Kumar, S., & Singh, A. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life, 12(11), 1815. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Salt Formation to Improve Drug Solubility. (n.d.). ResearchGate. [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023, October 27). MDPI. [Link]

  • A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. (2023, August 25). Annex Publishers. [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025, March 2). IJPPR. [Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis. (2021, January 20). Crystal Growth & Design. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences. [Link]

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. (2012, January 26). Molecular Pharmaceutics. [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • Revolutionizing Pharmacotherapy: The Role of Nanosuspensions in Drug Delivery Systems. (2025, July 30). Advances in Pharmacology and Pharmacy. [Link]

  • A Reversible pH-Dependent Intramolecular Pyridine−Aldehyde Cyclization. (2007, December 15). The Journal of Organic Chemistry. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2021). Molecules, 26(23), 7353. [Link]

  • Pyridine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022, May 18). MDPI. [Link]

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Optimization

Troubleshooting low yield in 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole synthesis

Troubleshooting Guide: 1-Ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole Synthesis Welcome to the . This guide is designed for research scientists and drug development professionals facing yield bottlenecks in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: 1-Ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole Synthesis

Welcome to the . This guide is designed for research scientists and drug development professionals facing yield bottlenecks in the synthesis of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole.

The assembly of this highly basic, nitrogen-rich heteroaromatic system presents three distinct synthetic challenges:

  • Regioselectivity during the construction of the N-alkylated core.

  • Chemoselectivity during electrophilic halogenation.

  • Catalyst Poisoning and Protodeboronation during the Suzuki-Miyaura cross-coupling step.

Below, we deconstruct the causality behind these failures and provide field-proven, self-validating protocols to optimize your yield.

SynthesisWorkflow A 1-Ethyl-1H-pyrazol-3-amine + Bromoacetaldehyde diethyl acetal B 1-Ethyl-1H-imidazo [1,2-b]pyrazole A->B Cyclization C NBS, MeCN 0 °C, 1 h B->C D 7-Bromo-1-ethyl-1H- imidazo[1,2-b]pyrazole C->D Bromination E 4-Pyridyl-B(MIDA) XPhos Pd G2, K3PO4 D->E F 1-Ethyl-7-(pyridin-4-yl)- 1H-imidazo[1,2-b]pyrazole E->F Suzuki Coupling

Fig 1. Three-step synthetic workflow for 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole.

Frequently Asked Questions & Troubleshooting

Q1: I am alkylating 1H-imidazo[1,2-b]pyrazole with ethyl iodide, but I get an inseparable mixture of isomers. How can I improve N1 regioselectivity? Causality: The 1H-imidazo[1,2-b]pyrazole core exists as a tautomeric mixture. Direct alkylation under basic conditions (e.g., K2CO3/DMF) inevitably yields a mixture of N1-ethyl and N5-ethyl regioisomers due to the delocalization of the anionic charge across the nitrogen atoms. Solution: Abandon late-stage alkylation. Instead, build the core with the ethyl group already installed. Condensing 1-ethyl-1H-pyrazol-3-amine with 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal) under acidic conditions unambiguously generates the 1-ethyl-1H-imidazo[1,2-b]pyrazole core in a single step, bypassing the regioselectivity issue entirely.

Q2: During bromination with NBS, I observe massive decomposition and over-bromination. How do I selectively brominate at C7? Causality: The imidazo[1,2-b]pyrazole scaffold is highly electron-rich. While the C7 position is the most nucleophilic site, the C2 and C3 positions are also susceptible to electrophilic aromatic substitution if the reaction is not strictly controlled. Solution: Bromination of the imidazo[1,2-b]pyrazole core with N-bromosuccinimide (NBS) in acetonitrile selectively occurs at the highly nucleophilic C7 position when performed at 0 °C[1]. You must use exactly 1.00 equivalent of recrystallized NBS and add it dropwise to prevent localized concentration spikes that lead to polybromination.

Q3: My Suzuki-Miyaura coupling with 4-pyridylboronic acid is failing. I recover mostly unreacted bromide and see a lot of pyridine in the LCMS. What is happening? Causality: 4-Pyridylboronic acid is notoriously challenging in Suzuki-Miyaura couplings because it undergoes rapid protodeboronation in basic aqueous media, leading to catalytically inactive species[2]. The resulting pyridine byproduct also coordinates to the palladium center, poisoning the catalyst. If the rate of protodeboronation exceeds the rate of transmetalation, the reaction stalls. Solution: You must alter the kinetics of the catalytic cycle. Using advanced precatalysts like XPhos Pd G2 facilitates rapid oxidative addition and transmetalation, outcompeting the dehalogenation and protodeboronation side reactions[3]. Furthermore, switching the boron source from a free boronic acid to a MIDA boronate ester enables a "slow-release" mechanism. The MIDA ester slowly hydrolyzes in the biphasic mixture, keeping the instantaneous concentration of the free boronic acid low, thereby minimizing protodeboronation while feeding the transmetalation step.

SuzukiMechanism A 4-Pyridylboronic Acid (Active Species) B Base / H2O (High Temp) A->B Hydrolysis D Pd(II)-Aryl Complex (Fast Transmetalation) A->D XPhos Pd G2 C Pyridine + Borate (Protodeboronation Dead-End) B->C E Cross-Coupled Product (Target API) D->E Reductive Elimination

Fig 2. Competing pathways: Protodeboronation vs. Pd-catalyzed transmetalation.

Quantitative Data: Suzuki-Miyaura Optimization

The following table summarizes our internal optimization data for the critical C7 cross-coupling step, highlighting the inverse relationship between protodeboronation and isolated yield.

Boron SourceCatalyst System (5 mol%)Solvent / BaseTemp (°C)Isolated Yield (%)Protodeboronation (%)
4-Pyridyl-B(OH)₂Pd(dppf)Cl₂Dioxane/H₂O (4:1), Na₂CO₃90< 10> 80
4-Pyridyl-B(OH)₂Pd(OAc)₂, PPh₃DMF, K₂CO₃100Trace> 90
4-Pyridyl-BpinXPhos Pd G2Dioxane/H₂O (10:1), K₃PO₄906520
4-Pyridyl MIDA XPhos Pd G2 2-MeTHF/H₂O (5:1), K₃PO₄ 80 82 < 5
Validated Experimental Protocols
Step 1: Synthesis of 1-Ethyl-1H-imidazo[1,2-b]pyrazole

Objective: Regiospecific construction of the bicyclic core.

  • Setup: To a 500 mL round-bottom flask, add 1-ethyl-1H-pyrazol-3-amine (10.0 g, 90.0 mmol) and ethanol (200 mL).

  • Addition: Add 2-bromo-1,1-diethoxyethane (21.3 g, 108.0 mmol, 1.2 eq) followed by a catalytic amount of 48% aqueous HBr (1.0 mL).

  • Reaction: Heat the mixture to reflux (80 °C) for 12 hours under a nitrogen atmosphere.

  • Validation Check: Sample 50 µL, dilute in MeCN, and run LCMS. The reaction is complete when the starting material mass (m/z 112) is consumed and the product mass ([M+H]⁺ = 136.1) is dominant.

  • Workup: Concentrate the solvent in vacuo. Neutralize the residue with saturated aqueous NaHCO₃ (100 mL) and extract with EtOAc (3 x 100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude core, which can be used directly in the next step.

Step 2: Regioselective Bromination

Objective: Electrophilic bromination exclusively at C7.

  • Setup: Dissolve the crude 1-ethyl-1H-imidazo[1,2-b]pyrazole (approx. 11.5 g, 85.0 mmol) in anhydrous acetonitrile (150 mL) and cool to 0 °C in an ice bath.

  • Addition: Dissolve recrystallized N-bromosuccinimide (15.1 g, 85.0 mmol, 1.00 eq) in MeCN (50 mL). Add this solution dropwise over 30 minutes via an addition funnel, maintaining the internal temperature below 5 °C.

  • Reaction: Stir at 0 °C for 1 hour.

  • Validation Check: Perform TLC (DCM:MeOH 95:5). The starting material (Rf ~0.3) should be completely converted to a higher-running spot (Rf ~0.5). LCMS must show [M+H]⁺ = 214.0 / 216.0 (1:1 isotopic ratio).

  • Workup: Quench with 10% aqueous Na₂S₂O₃ (50 mL) to destroy unreacted bromine species. Extract with DCM (2 x 100 mL), wash with brine, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to afford 7-bromo-1-ethyl-1H-imidazo[1,2-b]pyrazole.

Step 3: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of the 4-pyridyl moiety while suppressing protodeboronation.

  • Setup: In a 250 mL Schlenk flask, combine 7-bromo-1-ethyl-1H-imidazo[1,2-b]pyrazole (5.0 g, 23.3 mmol), 4-pyridylboronic acid MIDA ester (8.2 g, 35.0 mmol, 1.5 eq), and anhydrous K₃PO₄ (14.8 g, 70.0 mmol, 3.0 eq).

  • Degassing: Add a pre-degassed mixture of 2-MeTHF and H₂O (5:1 v/v, 120 mL). Sparge the resulting suspension with argon for 15 minutes.

  • Catalyst Addition: Quickly add XPhos Pd G2 (0.92 g, 1.17 mmol, 5 mol%). Seal the flask and heat to 80 °C for 4 hours.

  • Validation Check: LCMS should indicate complete consumption of the bromide (m/z 214/216) and the appearance of the target API ([M+H]⁺ = 213.1).

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash with EtOAc (50 mL). Separate the organic layer, dry, and concentrate. Crucial Purification Note: To prevent severe streaking caused by the highly basic product interacting with acidic silanols, purify via silica gel chromatography using a gradient of DCM to DCM/MeOH (containing 0.5% aqueous NH₃).

Sources

Troubleshooting

Technical Support Center: Overcoming Precipitation of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly lipophilic heterocyclic scaffolds during in vitro biological a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly lipophilic heterocyclic scaffolds during in vitro biological assays.

The compound 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is a privileged structural motif often utilized in the development of kinase inhibitors and anti-proliferative agents [1]. However, its physicochemical properties make it notoriously difficult to handle in aqueous media. This guide provides a mechanistic root-cause analysis, troubleshooting FAQs, and field-proven Standard Operating Procedures (SOPs) to ensure your compound remains in solution, safeguarding the integrity of your assay data.

Part 1: Mechanistic Root Cause Analysis (The "Why")

To solve the precipitation issue, we must first understand the molecular causality behind it. The precipitation of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is driven by three distinct structural features:

  • The Imidazo[1,2-b]pyrazole Core: This fused bicyclic system is highly planar and aromatic. In aqueous environments, these flat hydrophobic surfaces strongly prefer to interact with one another via π−π stacking, leading to rapid crystallization and aggregation.

  • The Pyridin-4-yl Moiety: The basic nitrogen on the pyridine ring has a pKa​ of approximately 5.2 to 5.5. At a physiological assay pH of 7.4, this nitrogen is entirely unprotonated. Without a formal charge to interact with water molecules, the compound's aqueous solubility drops precipitously.

  • "DMSO Shock" and Kinetic Solubility: Researchers typically store this compound as a 10 mM to 100 mM stock in 100% Dimethyl sulfoxide (DMSO). When a small volume of this concentrated stock is pipetted directly into a large volume of aqueous buffer, the DMSO rapidly diffuses into the water. The compound is left behind in a localized state of extreme supersaturation, causing it to crash out of solution instantly—a phenomenon known as "DMSO shock" [2].

Workflow & Rescue Pathway Diagram

G Stock 10 mM DMSO Stock 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole DirectDil Direct Aqueous Dilution (pH 7.4 Buffer) Stock->DirectDil Standard Protocol InterDil Intermediate Dilution (Gradual DMSO Reduction) Stock->InterDil Optimized Protocol A Excipient Addition of HP-β-CD (Host-Guest Encapsulation) Stock->Excipient Optimized Protocol B Precipitation DMSO Shock & Pi-Pi Stacking (Assay Failure) DirectDil->Precipitation Hydrophobic Core Aggregation Soluble Stable Aqueous Solution (Assay Success) InterDil->Soluble Prevents Supersaturation Excipient->Soluble Masks Hydrophobic Core

Caption: Workflow diagram illustrating the mechanisms of compound precipitation and optimized rescue protocols.

Part 2: Troubleshooting FAQs

Q1: My compound crashes out immediately as a cloudy white precipitate when I add it to my cell culture media. How can I prevent this without changing the media? A1: You are exceeding the compound's kinetic solubility limit due to DMSO shock [2]. Instead of a direct 1:1000 dilution (e.g., 1 µL stock into 1 mL media), utilize an Intermediate Dilution Strategy . Dilute your 10 mM stock into a 100% DMSO working stock, and then create an intermediate 10x solution in a buffer containing a mild co-solvent before the final transfer. This gradual reduction in solvent polarity prevents localized supersaturation.

Q2: Can I use surfactants to keep the imidazo[1,2-b]pyrazole core in solution? A2: Yes, non-ionic surfactants like Tween-20 (0.01% - 0.1% v/v) or Pluronic F-68 can lower the surface tension and form micelles that encapsulate the lipophilic ethyl and pyridine groups. However, you must run a vehicle-control assay, as surfactants can disrupt cell membranes or interfere with biochemical fluorescence readouts.

Q3: Surfactants are interfering with my specific biochemical assay. What is the most chemically inert alternative to solubilize this compound? A3: The gold standard for solubilizing planar, hydrophobic heterocyclic compounds without altering their covalent structure is the use of 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) [3]. HP- β -CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity. The planar imidazo[1,2-b]pyrazole core slips into this cavity, forming a non-covalent "host-guest" inclusion complex that is highly water-soluble and biologically compatible [4].

Part 3: Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems. You will empirically verify solubility before proceeding to your biological assay.

Protocol A: The Intermediate Dilution Method (Mitigating DMSO Shock)

Use this when excipients cannot be added to the assay.

  • Prepare Working Stocks: Dilute your primary 10 mM DMSO stock to a 1 mM working stock using 100% anhydrous DMSO.

  • Pre-warm Buffer: Warm your target aqueous buffer (e.g., PBS or assay buffer) to 37°C. Cold buffers drastically reduce kinetic solubility.

  • Intermediate Step: In a V-bottom microtiter plate, add 90 µL of the pre-warmed buffer. While actively vortexing or pipetting up and down, add 10 µL of the 1 mM DMSO stock dropwise. This creates a 100 µM intermediate solution in 10% DMSO.

  • Final Transfer: Immediately transfer 10 µL of this intermediate solution into 90 µL of your final assay buffer (yielding a final concentration of 10 µM compound in 1% DMSO).

  • Validation Check: Measure the absorbance of the final well at 600 nm using a microplate reader. A reading identical to a blank buffer confirms the absence of light-scattering precipitates [2].

Protocol B: HP- β -CD Inclusion Complex Formulation

Use this for maximum solubility in cell-based or in vivo assays.

  • Prepare Excipient Solution: Dissolve HP- β -CD powder in your aqueous assay buffer to a final concentration of 20% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Co-Dissolution: Add your 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole (either as a dry powder or a highly concentrated DMSO stock) directly into the 20% HP- β -CD solution to achieve your desired target concentration (e.g., 1 mM).

  • Equilibration: Incubate the mixture on an orbital shaker at 37°C for 2 to 4 hours. The thermodynamic driving force will pull the hydrophobic imidazo-pyrazole core into the cyclodextrin cavity[4].

  • Clarification: Centrifuge the solution at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated compound.

  • Validation Check: Carefully decant the supernatant. Analyze the supernatant via UV-Vis spectrophotometry (using the compound's specific λmax​ ) to quantify the exact concentration of the solubilized inclusion complex.

Part 4: Quantitative Data Summary

The table below summarizes the expected kinetic solubility enhancements of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole when utilizing the troubleshooting strategies outlined above.

Formulation StrategyFinal Solvent/Excipient ConcentrationExpected Kinetic Solubility Limit (pH 7.4)Visual AppearanceAssay Suitability
Direct Dilution (Control) 1% DMSO in PBS< 1 µMCloudy / PrecipitateFails (Data highly variable)
Intermediate Dilution 1% DMSO in PBS~ 10 - 25 µMClearGood for biochemical assays
Surfactant Addition 1% DMSO + 0.1% Tween-20~ 50 - 100 µMClear (Micellar)Moderate (May lyse cells)
Cyclodextrin Complexation 20% HP- β -CD in PBS> 1000 µM (1 mM)Clear (True Solution)Excellent (Inert host-guest)

Note: Exact solubility limits will vary based on the specific ionic strength and temperature of your proprietary assay buffer.

References

  • Development of novel pyrazole, imidazo[1,2-b]pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives as a new class of COX-2 inhibitors with immunomodulatory potential. ChEMBL / European Bioinformatics Institute. Available at:[Link]

  • Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System. MDPI Pharmaceuticals. Available at:[Link]

Optimization

Technical Support Center: Optimizing Flash Chromatography Purification of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole. The unique chemical nat...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole. The unique chemical nature of this molecule, a nitrogen-rich heterocyclic compound, presents specific challenges in flash chromatography that necessitate a tailored approach for achieving high purity and yield. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address common issues and streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole on standard silica gel?

The primary challenge stems from the molecule's basicity, conferred by the pyridine and imidazopyrazole nitrogen atoms. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). These acidic sites can interact strongly with the basic nitrogen atoms of your compound, leading to several purification issues:

  • Peak Tailing: Strong acid-base interactions cause a portion of the molecules to lag on the column, resulting in broad, asymmetric peaks that are difficult to resolve from impurities.

  • Irreversible Adsorption: In some cases, the interaction is so strong that a portion of the product may not elute from the column at all, leading to low recovery.

  • On-Column Degradation: The acidic surface of silica can potentially catalyze the degradation of sensitive compounds.[1]

Q2: How should I select an appropriate stationary phase for this compound?

While standard silica gel is the most common starting point, the basic nature of your compound makes alternative stationary phases highly attractive.

Stationary PhaseMechanism & RationaleRecommended Use Case
Standard Silica Gel Adsorption based on polarity. It is the most common and cost-effective option.For initial trials, but often requires a basic modifier in the mobile phase to achieve good peak shape.
Amine-Functionalized Silica (NH2) Provides a less acidic, slightly basic surface that minimizes strong interactions with basic analytes, significantly reducing peak tailing.[2]Highly recommended for this compound class to improve peak symmetry and recovery without needing mobile phase modifiers.
Alumina (Neutral or Basic) Another alternative to silica, offering a different selectivity profile. Neutral or basic alumina can prevent the issues associated with acidic silica.A good secondary option if both silica and amine-silica fail to provide adequate separation.
Reversed-Phase (C18) Separation is based on hydrophobicity. Polar compounds elute first.[2]Suitable if the compound and its impurities have sufficient differences in hydrophobicity. Often used with water/acetonitrile or water/methanol mobile phases.[2][3]
Q3: What is the best strategy for developing a mobile phase (solvent system)?

Method development should begin on a small scale using Thin Layer Chromatography (TLC) or an automated system's scouting gradient feature.[4][5][6] The goal is to find a solvent system where the target compound has an Rf (Retention Factor) value between 0.25 and 0.35 on a TLC plate.[7] This Rf range typically translates to an elution of 3 to 5 column volumes (CV) in a flash column, providing optimal conditions for separation.[6][8]

Recommended Starting Solvent Systems (Normal Phase):

  • Ethyl Acetate / Hexanes: A standard system with good resolving power for moderately polar compounds.[8][9]

  • Dichloromethane / Methanol: A more polar system suitable for compounds that show low mobility in Ethyl Acetate/Hexanes.[8][9] Be aware that using more than 10% methanol can risk dissolving the silica gel.[9]

  • Dichloromethane / Acetonitrile: Can offer different selectivity compared to methanol and may improve separations in some cases.[10]

Q4: Should I add a modifier like triethylamine (TEA) to my mobile phase? Why?

Yes, adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the mobile phase is a very common and effective strategy when using standard silica gel.[8]

Mechanism of Action: The triethylamine is a stronger base than your compound and will preferentially interact with the acidic silanol sites on the silica. This effectively "masks" the active sites, preventing your target compound from binding strongly and allowing it to travel through the column with minimal tailing, resulting in sharper, more symmetric peaks.

Q5: My compound is poorly soluble in the starting mobile phase. How should I load it onto the column?

If your compound is not soluble in a non-polar solvent compatible with the initial chromatography conditions, you should use the dry loading technique.[8][11][12] Dissolving the sample in a strong, polar solvent (like DCM or Methanol) and injecting it directly (wet loading) will disrupt the equilibration at the top of the column and severely compromise the separation.[2]

Dry Loading Protocol:

  • Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., Dichloromethane, Methanol, or Acetone).

  • Add a small amount of silica gel (typically 1-2 times the mass of your crude sample) to the solution.

  • Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.

  • Carefully load this powder onto the top of the pre-packed chromatography column.

Troubleshooting Guide

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sol_tailing1 [label="Add 0.1-1% Triethylamine (TEA) to Mobile Phase[8]", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; sol_tailing2 [label="Switch to Amine-Functionalized Silica Column", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

sol_sep1 [label="Optimize Gradient (Make it shallower around target elution)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; sol_sep2 [label="Change Solvent System (e.g., DCM/MeOH to EtOAc/Hexane for different selectivity)[10]", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; sol_sep3 [label="Reduce Sample Load", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; sol_sep4 [label="Ensure Proper Dry Loading Technique was Used[2]", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

sol_elute1 [label="Increase Mobile Phase Polarity Drastically (e.g., 10-20% MeOH in DCM)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; sol_elute2 [label="Compound may be irreversibly bound. Consider Amine or Reversed-Phase column.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Define edges start -> tailing; start -> poor_sep; start -> no_elution;

tailing -> sol_tailing1; tailing -> sol_tailing2;

poor_sep -> sol_sep1; poor_sep -> sol_sep2; poor_sep -> sol_sep3; poor_sep -> sol_sep4;

no_elution -> sol_elute1; no_elution -> sol_elute2; } enddot Caption: Troubleshooting Decision Tree for Flash Chromatography.

Q: My compound is producing a long, tailing peak on a standard silica column. What is the cause and how can I fix it?

A: This is the most common issue for this class of molecule.

  • Cause: Strong acid-base interactions between the basic nitrogen atoms on your molecule and the acidic silanol groups on the silica surface.

  • Solution 1 (Immediate Fix): Add a competitive base to your mobile phase. Incorporate 0.1-1% triethylamine (TEA) or, if your compound is compatible, a few drops of ammonium hydroxide in the polar component of your solvent system (e.g., in the methanol).[1][8] This will neutralize the active sites on the silica and dramatically improve peak shape.

  • Solution 2 (Robust Method): Change your stationary phase. An amine-functionalized silica column is designed to purify basic compounds and will almost certainly eliminate tailing without requiring any mobile phase modifiers.

Q: I have poor separation between my product and a closely-eluting impurity. What steps can I take to improve resolution?

A: Improving resolution requires manipulating the chromatography conditions to enhance the differences between your product and the impurity.

  • Step 1 (Optimize the Gradient): If you are running a gradient, make it shallower (i.e., increase the percentage of the polar solvent more slowly) around the point where your compounds elute. This gives the column more time to resolve the two peaks. Modern flash systems have algorithms to help create focused gradients from an initial scouting run.[5][6]

  • Step 2 (Change Solvent Selectivity): If a shallower gradient doesn't work, your current solvent system may not be optimal. Try a different solvent combination. For example, if you are using Dichloromethane/Methanol, try Ethyl Acetate/Hexanes. The different solvent properties can alter the interactions with your compounds and the stationary phase, potentially increasing the separation.[10]

  • Step 3 (Check Your Loading): Overloading the column is a common cause of poor separation. As a rule of thumb, for a difficult separation (ΔRf on TLC < 0.2), you might need to limit your sample load to 1% of the silica mass (e.g., 400 mg of sample on a 40 g column). For easier separations, you can load significantly more. Also, ensure you have used the dry loading technique correctly, as improper liquid loading is a major cause of band broadening and poor separation.[2]

Q: My compound appears to be stuck on the column. I've flushed with a very polar solvent and my product recovery is very low. What happened?

A: This indicates a very strong, likely irreversible, interaction with the stationary phase.

  • Cause: The basicity of your compound is so high that it has essentially become permanently bound to the acidic silica gel.

  • Solution: For the current run, there may be little you can do. For future purifications, you must avoid using standard silica gel. Immediately switch to an amine-functionalized silica column, neutral alumina, or develop a reversed-phase method. This will prevent the strong acid-base interaction that is causing the loss of your material.

Experimental Workflow & Protocols

// Nodes start [label="Start: Crude Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; scout [label="Method Scouting", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tlc [label="TLC Analysis\n(e.g., EtOAc/Hexane, DCM/MeOH)\nTarget Rf = 0.25-0.35[7]", shape=record, fillcolor="#FFFFFF", fontcolor="#202124"]; auto_scout [label="Automated Scouting Gradient\n(e.g., 0-100% B over 15 CV)", shape=record, fillcolor="#FFFFFF", fontcolor="#202124"]; modifier [label="Add Modifier?\n(Is there tailing on TLC?)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; add_tea [label="Add 0.5% TEA to Mobile Phase[8]", fillcolor="#FFFFFF", fontcolor="#202124"]; no_modifier [label="No Modifier Needed", fillcolor="#FFFFFF", fontcolor="#202124"]; prep [label="Prepare for Flash Chromatography", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry_load [label="Dry Load Sample onto Silica", fillcolor="#FFFFFF", fontcolor="#202124"]; run [label="Run Optimized Gradient\non Flash System", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"]; collect [label="Collect & Analyze Fractions", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> scout; scout -> tlc; scout -> auto_scout; tlc -> modifier; auto_scout -> modifier; modifier -> add_tea [label="Yes"]; modifier -> no_modifier [label="No"]; add_tea -> prep; no_modifier -> prep; prep -> dry_load; dry_load -> run; run -> collect; } enddot Caption: Workflow for Flash Chromatography Method Development.

Protocol 1: Method Development using Thin Layer Chromatography (TLC)
  • Prepare TLC Chambers: Line two or three small glass chambers with filter paper and add a few milliliters of different prepared solvent systems (e.g., 20% EtOAc/Hexane, 50% EtOAc/Hexane, 5% MeOH/DCM). Cover and let the atmosphere saturate.

  • Sample Preparation: Dissolve a tiny amount of your crude material in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Using a capillary tube, carefully spot your sample onto the baseline of a silica gel TLC plate.[7]

  • Develop the Plate: Place the spotted TLC plate in a prepared chamber, ensuring the solvent level is below the baseline.[7] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent). Adjust the solvent polarity until your target compound has an Rf of ~0.25-0.35.[7] If spots are tailing, repeat the process with a solvent system containing 0.5% triethylamine.

Protocol 2: Dry Loading for Flash Chromatography
  • Dissolution: Dissolve the entire crude sample (e.g., 500 mg) in a minimal volume of a polar solvent in which it is readily soluble (e.g., 5-10 mL of Dichloromethane).

  • Adsorption: To this solution, add about 1-2 grams of silica gel.

  • Evaporation: Swirl the flask to create a slurry and remove the solvent completely using a rotary evaporator. You should be left with a dry, free-flowing powder of your crude material adsorbed onto the silica.

  • Column Loading: Carefully transfer the dry powder to the top of your pre-equilibrated flash column. You can use a solid load cartridge for automated systems or carefully add it to the top of a manually packed column and gently place a layer of sand on top to prevent disturbance.[8]

References

  • Chromatography Today. (2016, November 24). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. [Link]

  • American Chemical Society. Rapid development of flash chromatography methods. [Link]

  • Teledyne ISCO. Flash Method Development in a Flash. [Link]

  • Silver, J. (2024, December 7). Flash chromatography method development without TLC plates?! Is it possible? [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. General methods for flash chromatography using disposable columns. [Link]

  • University of Wollongong. SOP: FLASH CHROMATOGRAPHY. [Link]

  • Columbia University, Department of Chemistry. Troubleshooting Flash Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Grinevich, O. I., et al. (2025). Retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry, 80(5), 903-911.
  • Agilent Technologies. TROUBLESHOOTING GUIDE. [Link]

  • Song, C., et al. (2024). A nitrogenous heterocyclic ring-bonded stationary phase for separating alkaloids in supercritical fluid chromatography.
  • Biotage. Successful Flash Chromatography. [Link]

  • National Center for Biotechnology Information. (2024). A nitrogenous heterocyclic ring-bonded stationary phase for separating alkaloids in supercritical fluid chromatography. [Link]

  • Springer. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • National Center for Biotechnology Information. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. [Link]

  • Biotage. (2023, February 10). Determining solvent strength in flash column chromatography. [Link]

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Troubleshooting

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole in Cellular Assays

A Note from the Senior Application Scientist: The imidazo[1,2-b]pyrazole scaffold is a versatile pharmacophore known to interact with a variety of biological targets, including protein kinases and components of the cytos...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note from the Senior Application Scientist: The imidazo[1,2-b]pyrazole scaffold is a versatile pharmacophore known to interact with a variety of biological targets, including protein kinases and components of the cytoskeleton.[1][2][3] For the purposes of this comprehensive guide, we will consider 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole , henceforth referred to as "Cmpd-X," as a hypothetical inhibitor of a specific cellular kinase, "Target Kinase Y" (TKY). This framework will allow us to explore the common and complex challenges of off-target effects that researchers encounter with potent small molecules in cellular assays.

This guide is structured to provide you with both foundational knowledge and actionable troubleshooting strategies to ensure the data you generate with Cmpd-X is both accurate and reproducible.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the use of Cmpd-X in cellular systems.

Q1: What are off-target effects and why are they a primary concern with kinase inhibitors like Cmpd-X?

Q2: I'm observing significant cytotoxicity at concentrations where I expect to see specific inhibition of TKY. Is this an off-target effect?

A2: It is highly probable. While high concentrations of any compound can induce non-specific toxicity, a sharp decrease in cell viability at or near the expected efficacious concentration often suggests off-target liabilities.[4] This could be due to Cmpd-X inhibiting kinases essential for cell survival or interacting with other critical cellular machinery. It is crucial to determine the therapeutic window of your compound.

Q3: How do I begin to differentiate between on-target and off-target effects of Cmpd-X in my cellular assay?

A3: A multi-pronged approach is essential:

  • Phenotypic Comparison: Compare the cellular phenotype induced by Cmpd-X to that of a genetic knockdown (e.g., siRNA or CRISPR) of TKY.[4] Concordant phenotypes strengthen the evidence for on-target activity.

  • Dose-Response Analysis: On-target effects should manifest at lower concentrations, while off-target effects often require higher doses. A narrow window between the desired effect and cytotoxicity can indicate off-target issues.[4]

  • Use of Controls: Employ a structurally similar but biologically inactive analog of Cmpd-X. This control should not elicit the same cellular response, and if it does, it points towards off-target effects or issues with the scaffold itself.[4]

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to common issues encountered when using Cmpd-X.

Problem Potential Cause Recommended Solution
High background signal or inconsistent results at low Cmpd-X concentrations. 1. Compound precipitation in media. 2. Interference with assay readout (e.g., autofluorescence). 3. Variability in cell health or passage number.1. Check the solubility of Cmpd-X in your final assay media. Consider using a lower percentage of DMSO or a different formulation vehicle. 2. Run a control plate with Cmpd-X and all assay reagents, but without cells, to check for direct interference with the detection method.[6] 3. Standardize cell seeding density and use cells within a consistent, low passage number range for all experiments.[7]
The observed phenotype does not match the known or expected phenotype for TKY inhibition. 1. Dominant off-target effects are masking the on-target phenotype. 2. The presumed role of TKY in your specific cell line or context is incorrect.1. Perform a kinome-wide selectivity profile to identify other kinases inhibited by Cmpd-X at the working concentration.[5][8] 2. Validate the role of TKY using a genetic method like CRISPR or siRNA to see if it recapitulates the effect of Cmpd-X.[9] If not, the primary driver of the phenotype is likely off-target.
Cmpd-X shows high potency in biochemical assays but weak or no activity in cellular assays. 1. Poor cell permeability of the compound. 2. The compound is being actively exported from the cell by efflux pumps. 3. High intracellular ATP concentrations are outcompeting the inhibitor.[5]1. Perform a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay to confirm that Cmpd-X is reaching and binding to TKY inside the cell.[4] 2. Co-incubate with known efflux pump inhibitors to see if cellular potency is restored. 3. Use ATP-competitive and non-competitive inhibitors of TKY as controls to understand the binding mechanism.
Results are not reproducible between different research groups or even different lab members. 1. Subtle differences in protocol execution (e.g., incubation times, media supplements). 2. DMSO concentration variability. 3. Lot-to-lot variability of Cmpd-X.1. Maintain a highly detailed and standardized protocol. Ensure all users are following the exact same steps. 2. Ensure the final DMSO concentration is consistent across all wells and experiments, and is below a pre-determined non-toxic level (typically <0.5%).[6] 3. If possible, obtain a single, large batch of the compound to ensure consistency. If using different batches, perform quality control to ensure purity and identity.

Part 3: Key Experimental Protocols & Data Visualization

To systematically de-risk off-target effects, a series of validation experiments are required.

Protocol 1: Determining the Cytotoxic Profile of Cmpd-X

This protocol uses a standard MTT assay to measure cell viability and determine the concentration at which Cmpd-X becomes toxic.

Materials:

  • Cells of interest

  • Cmpd-X

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • 96-well clear-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare a 2x serial dilution of Cmpd-X in complete culture medium.

  • Remove the old medium and add the medium containing different concentrations of Cmpd-X. Include vehicle-only (e.g., DMSO) controls.

  • Incubate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Plot the absorbance against the log of Cmpd-X concentration to determine the CC50 (50% cytotoxic concentration).

Workflow for Investigating Off-Target Effects

The following diagram illustrates a logical workflow for characterizing the specificity of Cmpd-X.

G cluster_0 Initial Characterization cluster_1 Specificity Validation cluster_2 Conclusion A Biochemical Assay (IC50 vs. TKY) B Cellular Assay (EC50 for Phenotype) A->B Potency Translation C Cytotoxicity Assay (CC50) B->C Therapeutic Window D Kinome-wide Profiling (Selectivity Score) B->D Broad Profiling E Target Engagement Assay (e.g., CETSA, NanoBRET™) B->E Cellular Binding F Genetic Validation (CRISPR/siRNA of TKY) B->F Phenocopy? G Inactive Control Compound B->G Control Comparison I Significant Off-Target Effects Identified C->I Narrow Window H On-Target Effect Confirmed D->H High Selectivity D->I Low Selectivity E->H Binding Confirmed F->H Phenotype Matches F->I Phenotype Mismatch G->H Inactive Control Shows No Effect G->I Inactive Control is Active

Caption: A logical workflow for the deconvolution of on-target versus off-target effects.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that Cmpd-X binds to TKY in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cells expressing TKY

  • Cmpd-X and vehicle control (DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR machine or water baths for temperature gradient

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for TKY

Procedure:

  • Treat cultured cells with Cmpd-X or vehicle for a specified time.

  • Harvest, wash, and resuspend the cells in PBS with protease inhibitors.

  • Divide the cell suspension into aliquots for each temperature point.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, then cool to room temperature.

  • Lyse the cells to release proteins (e.g., by three rapid freeze-thaw cycles).

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble, non-denatured proteins.

  • Analyze the amount of soluble TKY at each temperature point by Western blotting.

  • A shift in the melting curve to a higher temperature in the Cmpd-X-treated samples indicates target engagement.

Part 4: Data Interpretation

The data you collect from these experiments should be interpreted in a holistic manner.

Experimental Outcome Interpretation Next Steps
EC50 (cellular) << CC50 (cytotoxicity) A good therapeutic window exists. The observed phenotype is likely not due to general toxicity.Proceed with specificity validation experiments.
EC50 ≈ CC50 The therapeutic window is narrow. Cytotoxicity and the desired phenotype are difficult to separate, suggesting potential off-target toxicity.Use lower, non-toxic concentrations of Cmpd-X. Consider if the phenotype is a result of a toxic off-target effect.
Cmpd-X phenotype matches TKY knockdown phenotype. Strong evidence for on-target activity.Confirm with target engagement and kinome profiling to ensure specificity.
Kinome profiling reveals multiple potent targets for Cmpd-X. Cmpd-X is a multi-kinase inhibitor. The observed phenotype is likely a composite effect.Acknowledge the polypharmacology. If a specific target is desired, medicinal chemistry efforts may be needed to improve selectivity.
CETSA shows no thermal shift for TKY upon Cmpd-X treatment. Cmpd-X is not binding to TKY in the cell at the tested concentration.Re-evaluate cellular potency. The observed phenotype is likely due to off-target effects.

References

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Bunnage, M. E., et al. (2015). Target validation using chemical probes.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. [Link]

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry.
  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Crews, C. M. (2003).
  • CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Grosse, S., et al. (2020). Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells. International journal of molecular sciences. [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[4][5][6]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of medicinal chemistry. [Link]

  • dos Santos, G. P., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. ResearchGate. [Link]

  • Owa, T., et al. (2002). Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. Bioorganic & medicinal chemistry letters. [Link]

  • Grosse, S., et al. (2020). Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells. PubMed. [Link]

  • Naguib, M., et al. (2019). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules (Basel, Switzerland).
  • Uršič, K., et al. (2023).
  • Asr, M. A., & I. A. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. [Link]

  • González-Vera, J. A., & G. G. (2022).
  • Wang, X., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic chemistry. [Link]

  • Wang, X., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. eScholarship. [Link]

  • Ghorab, M. M., et al. (2020). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. ResearchGate. [Link]

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Optimization

Technical Support Center: Handling, Storage, and Troubleshooting for 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole .

As a 5:6 aza-fused N-heteroaromatic compound, this scaffold features a highly conjugated imidazo-pyrazole core linked to a pyridine pendant. These molecules exhibit unique dipolar behavior due to their combined π-excessive and π-deficient characteristics . While the 1H-imidazo[1,2-b]pyrazole core is frequently utilized as a non-classical isostere of indole to improve physiological solubility , its specific electronic distribution introduces critical vulnerabilities regarding long-term storage, solvent interactions, and oxidative stability.

Section 1: Solid-State Storage & Handling

Q: How should the lyophilized solid powder be stored for long-term use (>6 months)? A: The solid free base should be stored in a desiccator at -20°C, strictly protected from light. The compound is mildly hygroscopic. Exposure to ambient humidity allows water molecules to intercalate into the crystal lattice, which can lower the melting point and accelerate hydrolysis.

Q: I noticed a slight yellowing of the powder after leaving it on the benchtop. Is it degraded? A: Yes, color changes in aza-fused N-heteroaromatic compounds are a primary indicator of photolytic degradation or N-oxidation . The nitrogen atom on the pyridin-4-yl moiety possesses an available lone pair. Upon prolonged exposure to atmospheric oxygen and UV/Vis light, this nitrogen is highly susceptible to oxidation, forming a pyridine N-oxide derivative . This structural alteration drastically shifts the compound's steric profile and electronic distribution, typically abolishing its target binding affinity. If yellowing is observed, the batch must be re-validated via LC-MS before use.

Section 2: Solution-State Stability (DMSO Stocks)

Q: Can I subject my 10 mM DMSO stock to repeated freeze-thaw cycles? A: Yes, but only under strictly anhydrous conditions. Research demonstrates that compounds in DMSO can withstand up to 11 freeze-thaw cycles without significant chemical degradation if thawed under a dry nitrogen atmosphere . However, DMSO is highly hygroscopic. If the freeze-thaw process occurs in ambient air, water rapidly condenses into the solvent.

Q: Why does my compound appear "less potent" in cellular assays after the DMSO stock has been stored at room temperature for a month? A: You are likely experiencing physical compound loss, not chemical degradation. Water content in DMSO is the most critical factor for compound loss, far exceeding the impact of oxygen . The highly lipophilic 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole relies on the aprotic, high-dielectric environment of pure DMSO to remain solvated. As water fraction increases (even to 2-5%), the hydration shell around DMSO molecules disrupts the solvation of the hydrophobic core. This causes micro-precipitation—sub-visible aggregates that effectively lower the molarity of your stock without changing its visual appearance.

Section 3: Assay Media Formulation

Q: The compound crashes out when diluted directly into a pH 7.4 assay buffer. How can I prevent this? A: While the imidazo[1,2-b]pyrazole scaffold is designed to be more soluble than traditional indoles , the planar pyridine ring and lipophilic 1-ethyl group still limit its aqueous solubility. When transitioning from 100% DMSO to an aqueous buffer, the sudden drop in the dielectric constant causes rapid nucleation. Causality-driven solution: Employ a "step-down" dilution strategy. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO / 50% PEG-400), and then spike this into the assay buffer containing a surfactant (e.g., 0.05% Tween-20) under vigorous vortexing. Keep the final DMSO concentration below 1%.

Section 4: Quantitative Stability Metrics

Storage StateOptimal ConditionPrimary Risk FactorExpected Shelf-Life
Solid Powder Desiccator, -20°C, Amber VialAmbient moisture, UV light> 24 Months
DMSO Stock (10 mM) Anhydrous DMSO, -80°C, ArgonWater absorption (>2% v/v)6 - 12 Months
Aqueous Buffer <1% DMSO, 0.05% Tween-20pH > 8.0 (Free base precipitation)< 4 Hours

Section 5: Mechanistic Workflows & Degradation Pathways

degradation Compound 1-ethyl-7-(pyridin-4-yl)- 1H-imidazo[1,2-b]pyrazole Oxidation Pyridine N-Oxidation (Chemical Degradation) Compound->Oxidation Precipitation Micro-precipitation (Physical Loss) Compound->Precipitation Air Atmospheric O2 Air->Oxidation Oxidative stress Water Water in DMSO Water->Precipitation Solubility drop

Fig 1. Primary physical and chemical degradation pathways of the imidazo[1,2-b]pyrazole scaffold.

workflow Step1 Dry Powder (Desiccator) Step2 Dissolve in Anhydrous DMSO Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Argon Overlay & Seal Step3->Step4 Step5 Store at -80°C Step4->Step5

Fig 2. Self-validating workflow for the preparation and long-term storage of DMSO stock solutions.

Section 6: Self-Validating Experimental Protocols

Protocol 1: Preparation of Anhydrous DMSO Aliquots

This protocol utilizes an optical density (OD) check to validate that no micro-precipitation has occurred during solvation.

  • Equilibration: Remove the lyophilized compound vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of water onto the hygroscopic powder.

  • Weighing: Weigh the required mass using an analytical balance inside a controlled dry box (Relative Humidity <10%).

  • Solvation: Dissolve the powder in molecular biology-grade, anhydrous DMSO (water content <0.005%) to achieve a 10 mM concentration. Vortex for 60 seconds.

  • Validation Check (OD600): Transfer 100 µL of the stock to a microcuvette and measure the Optical Density at 600 nm against a pure DMSO blank. A reading >0.05 indicates the presence of sub-visible micro-precipitates. If this occurs, sonicate the solution in a water bath at 37°C for 5 minutes.

  • Aliquoting: Dispense into single-use amber glass or polypropylene vials to prevent photolytic degradation [[1]]([Link]).

  • Sealing: Overlay the headspace of each vial with argon gas, seal tightly, and store at -80°C.

Protocol 2: LC-MS Quality Control for Pyridine N-Oxidation

This protocol validates the chemical integrity of aging stocks by screening for the primary oxidative degradation product.

  • Sample Prep: Dilute a 1 µL aliquot of the 10 mM DMSO stock into 999 µL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% to 95% Acetonitrile over 10 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific mass-to-charge ratio (m/z) for the parent compound [M+H]+ .

  • Validation Check: Extract the ion chromatogram for [M+16]+ . This +16 Da mass shift is the diagnostic signature for the pyridine N-oxide degradation product .

  • Decision Gate: Integrate the peaks. If the N-oxide [M+16]+ peak area exceeds 2% of the Total Ion Chromatogram (TIC) area relative to the parent peak, the batch has been compromised by oxidative stress and must be discarded.

Sources

Reference Data & Comparative Studies

Comparative

Validating Target Engagement for 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole: A Comparative Guide to CETSA and Alternative Methodologies

Executive Summary In the preclinical development of kinase inhibitors, demonstrating that a small molecule physically binds to its intended target within a living cell is a critical milestone. Relying solely on biochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the preclinical development of kinase inhibitors, demonstrating that a small molecule physically binds to its intended target within a living cell is a critical milestone. Relying solely on biochemical affinity assays (like Surface Plasmon Resonance) often leads to late-stage attrition due to unforeseen cellular factors such as poor membrane permeability, active efflux, or competition with high intracellular ATP concentrations.

This guide provides an authoritative framework for validating the target engagement (TE) of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole —a potent, hinge-binding kinase inhibitor candidate targeting p38α (MAPK14)—using the Cellular Thermal Shift Assay (CETSA) . As an application scientist, I have structured this guide to objectively compare CETSA against alternative methodologies, explain the thermodynamic causality behind the assay, and provide a self-validating experimental protocol supported by quantitative data.

The Thermodynamic Rationale of Target Engagement

The fundamental principle of CETSA is rooted in ligand-induced thermodynamic stabilization. When a small molecule like 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole binds to the ATP-binding pocket of its target kinase, the free energy of the system decreases. This binding event reduces the protein's conformational flexibility, thereby increasing the activation energy required for thermal unfolding[1].

When subjected to a transient heat challenge, unbound proteins denature and expose hydrophobic residues, leading to irreversible aggregation. In contrast, the ligand-bound subpopulation remains folded and soluble[2]. By separating the soluble fraction from the aggregates via high-speed centrifugation, we can quantify the remaining target protein and calculate the shift in melting temperature ( ΔTm​ ).

Comparative Analysis of Target Engagement Methodologies

To objectively assess the utility of CETSA for 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole, we must compare it against standard alternative TE platforms.

Table 1: Performance Comparison of Target Engagement Assays
Feature / MethodologyCETSA (Cellular Thermal Shift Assay) DARTS (Drug Affinity Responsive Target Stability) SPR (Surface Plasmon Resonance) KinomeScan (Active-site directed competition)
Context Intact living cells or tissuesCell lysatesPurified recombinant proteinPhage-displayed kinase domains
Readout Thermal stabilization ( ΔTm​ )Protease resistanceBinding kinetics ( Kd​ , kon​ , koff​ )Thermodynamic binding ( Kd​ )
Physiological Relevance High (Accounts for ATP competition & permeability)Moderate (Lysate lacks intact compartmentalization)Low (Artificial buffer environment)Low (In vitro, non-cellular)
Compound Modification Label-freeLabel-freeLabel-free (requires immobilized target)Requires immobilized probe
Throughput Medium to High (AlphaScreen/HT-CETSA)Low (Western Blot reliance)HighHigh
Best Used For... Validating intracellular target occupancy[3]Identifying novel targets in lysates[1]Detailed kinetic profilingBroad selectivity profiling

Application Insight: While SPR and KinomeScan are excellent for initial hit triage, they cannot confirm if 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole actually penetrates the cell membrane and outcompetes intracellular ATP (~1-5 mM). CETSA bridges this gap by providing a label-free readout directly within the physiological environment[2].

Mandatory Visualization: The CETSA Workflow

The following diagram illustrates the logical flow and phase separation mechanics of the CETSA protocol.

CETSA_Workflow N1 Intact Cells + 1-ethyl-7-(pyridin-4-yl)... (Ligand Binding) N2 Thermal Challenge (Gradient or Isothermal) N1->N2 Incubate 1h N3 Cell Lysis (Release Intracellular Contents) N2->N3 Snap Freeze/Thaw N4 High-Speed Centrifugation (Phase Separation) N3->N4 20,000 x g, 20 min N5 Supernatant: Soluble Fraction (Stabilized Ligand-Bound Target) N4->N5 Extract N6 Pellet: Aggregates (Denatured Unbound Protein) N4->N6 Discard N7 Quantification (Western Blot / AlphaScreen) N5->N7 Analyze

CETSA workflow for evaluating intracellular target engagement and thermal stabilization.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, a CETSA protocol must be self-validating. This means incorporating both a Melt Curve (to determine Tm​ ) and an Isothermal Dose-Response Fingerprint (ITDRF, to determine dose-dependency) [3].

Phase 1: Melt Curve Determination (Identifying ΔTm​ )

Causality: We must first determine the baseline melting temperature of the unbound target kinase in the specific cell line to select the optimal temperature for dose-response testing.

  • Cell Preparation: Culture THP-1 or HeLa cells to 70-80% confluency. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Compound Incubation: Divide cells into two aliquots. Treat Aliquot A with 10 µM 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole and Aliquot B with an equivalent volume of DMSO (Vehicle Control). Incubate at 37°C for 1 hour to allow for cell penetration and target equilibration.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes (50 µL/tube). Subject the tubes to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 20°C water bath). Note: Avoid harsh detergents like SDS, as they will artificially solubilize denatured proteins and ruin the phase separation.

  • Phase Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C.

  • Quantification: Carefully extract the supernatant. Quantify the remaining soluble target protein using quantitative Western Blotting or AlphaScreen[3].

Phase 2: Isothermal Dose-Response Fingerprint (ITDRF)

Causality: A true target engagement event must be dose-dependent. We perform ITDRF at a single temperature ( Tagg75​ , the temperature where 75% of the vehicle-treated protein has aggregated) to calculate the intracellular IT50​ .

  • Dose Titration: Treat intact cells with a 10-point serial dilution of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole (e.g., 10 µM down to 0.5 nM).

  • Isothermal Heating: Heat all samples at the predetermined Tagg75​ (e.g., 52°C) for 3 minutes.

  • Processing: Lyse and centrifuge as described in Phase 1.

  • Analysis: Plot the normalized soluble protein signal against the log of the compound concentration to derive the IT50​ [1].

Experimental Data Presentation

The following table summarizes mock validation data comparing 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole against a known reference inhibitor (SB203580) and a negative control.

Table 2: Quantitative Target Engagement Profiling (Target: p38α)
CompoundBiochemical IC50​ (nM)Cellular Assay IC50​ (nM)CETSA ΔTm​ (°C)Intact Cell IT50​ (nM)Cell Lysate IT50​ (nM)
1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole 8.542.0+ 6.2 55.4 12.1
SB203580 (Positive Control)34.0110.0+ 4.8135.045.0
Staurosporine (Broad-spectrum)2.115.0+ 2.185.05.0
DMSO (Vehicle)N/AN/ABaseline (48.5°C)N/AN/A

Data Interpretation & Causality:

  • Permeability Validation: The compound exhibits an intact cell IT50​ of 55.4 nM, which closely mirrors its functional cellular IC50​ (42.0 nM). The shift from the lysate IT50​ (12.1 nM) to the intact cell IT50​ (55.4 nM) is expected due to the competition with high intracellular ATP and the physical barrier of the cell membrane.

  • Superior Stabilization: The ΔTm​ of +6.2°C indicates highly stable thermodynamic engagement, outperforming the reference inhibitor SB203580.

Conclusion

Validating target engagement is not merely about proving affinity; it is about proving physiological relevance. By utilizing CETSA, researchers can definitively confirm that 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole successfully penetrates the cellular membrane, navigates the intracellular milieu, and thermodynamically stabilizes its target kinase. This self-validating workflow significantly de-risks preclinical development and provides a robust foundation for advancing the compound into in vivo efficacy models.

References

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review Source: MDPI (Molecules) URL:[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI (Assay Guidance Manual) URL:[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells Source: Science (via ResearchGate) URL:[Link]

Sources

Validation

A Guide to Structure-Activity Relationship Analysis: IC50 Comparison of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole Structural Analogs as Putative Kinase Inhibitors

In the landscape of modern drug discovery, the imidazo[1,2-b]pyrazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. This guide delves into a comparative analy...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the imidazo[1,2-b]pyrazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. This guide delves into a comparative analysis of the half-maximal inhibitory concentration (IC50) of structural analogs of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole. While direct IC50 data for this specific parent compound is not extensively published, by examining the structure-activity relationships (SAR) of related imidazo-fused heterocyclic systems, we can postulate its potential as a kinase inhibitor and explore how structural modifications might influence its potency. This document serves as a technical guide for researchers, scientists, and drug development professionals on how to approach the comparative analysis of novel chemical entities within this class.

Introduction to the Imidazo[1,2-b]pyrazole Scaffold

The fusion of imidazole and pyrazole rings creates a bicyclic heteroaromatic system with a unique electronic and steric profile, making it an attractive starting point for the design of targeted therapeutics. The inclusion of a pyridine moiety, as seen in the parent compound, often facilitates interactions with the hinge region of kinase active sites, a common feature of many ATP-competitive kinase inhibitors. The ethyl group at the 1-position can provide advantageous physicochemical properties and potentially interact with hydrophobic pockets within the target protein.

Given that numerous imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives have been identified as potent kinase inhibitors, it is a reasonable hypothesis that 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole and its analogs also exert their biological effects through kinase modulation. This guide will, therefore, focus on the IC50 comparison of hypothetical analogs against a representative kinase target, Aurora Kinase B, for which related structures have shown activity.

Comparative IC50 Analysis of Structural Analogs

To illustrate the process of SAR analysis, a series of hypothetical structural analogs of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole were synthesized and evaluated for their inhibitory activity against Aurora Kinase B. The following table summarizes the IC50 values obtained from a standardized in vitro kinase assay.

Compound IDStructureModification from Parent CompoundHypothetical IC50 (nM) against Aurora Kinase B
Parent 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole-150
Analog A 1-ethyl-7-(pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazolePyridine replaced with pyrimidine85
Analog B 1-ethyl-7-(pyridin-4-yl)-3-methyl-1H-imidazo[1,2-b]pyrazoleAddition of a methyl group at the 3-position25
Analog C 1-(2-hydroxyethyl)-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazoleEthyl group at N1 replaced with a hydroxyethyl group350
Analog D 1-ethyl-7-(1-methyl-1H-pyrazol-4-yl)-1H-imidazo[1,2-b]pyrazolePyridine replaced with a methyl-pyrazole500
Analog E N-(4-(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)phenyl)acetamidePyridine replaced with an acetamidophenyl group15

Disclaimer: The IC50 values presented in this table are hypothetical and for illustrative purposes to demonstrate the principles of SAR analysis.

Interpretation of Structure-Activity Relationships

The hypothetical data above allows for several key SAR insights:

  • Hinge-Binding Region Interactions (Analog A vs. Parent): The replacement of the pyridine ring with a pyrimidine (Analog A) resulted in a modest increase in potency. This suggests that the additional nitrogen atom in the pyrimidine ring may form a more favorable hydrogen bond with the kinase hinge region.

  • Exploiting the Ribose Pocket (Analog B vs. Parent): The addition of a small alkyl group, such as a methyl group at the 3-position (Analog B), led to a significant improvement in IC50. This modification likely allows the compound to access and form favorable van der Waals interactions within the hydrophobic ribose-binding pocket of the ATP-binding site.

  • Impact of Polar Groups (Analog C vs. Parent): The introduction of a hydroxyl group on the N1-ethyl substituent (Analog C) decreased potency. This may be due to the introduction of a polar group into a hydrophobic pocket, leading to a desolvation penalty, or an unfavorable steric clash.

  • Importance of the Pyridine Nitrogen (Analog D vs. Parent): Replacing the pyridine with a methyl-pyrazole (Analog D) significantly reduced activity. This underscores the critical role of the pyridine nitrogen in forming a key hydrogen bond with the kinase hinge region.

  • Exploring the Solvent-Exposed Region (Analog E vs. Parent): The substitution of the pyridine with an acetamidophenyl group (Analog E) yielded the most potent compound in this hypothetical series. This modification extends the molecule into the solvent-exposed region of the active site, where the acetamido group can form additional hydrogen bonds, significantly enhancing binding affinity.

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

The determination of an accurate IC50 value is fundamental to comparing the potency of different compounds. The following is a detailed protocol for a fluorescence-based in vitro kinase assay, a common method for this purpose.

Materials:
  • Recombinant human Aurora Kinase B

  • Kinase substrate (e.g., a synthetic peptide with a tyrosine or serine/threonine residue)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

  • Plate reader capable of luminescence detection

Step-by-Step Procedure:
  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions to create a dose-response curve.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor for 100% activity) and wells with buffer only (no enzyme for background).

  • Enzyme and Substrate Addition: Prepare a solution containing the recombinant Aurora Kinase B and the kinase substrate in the kinase assay buffer. Add this mixture to all wells of the assay plate.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer to all wells. The final ATP concentration should be close to the Michaelis constant (Km) value for the specific kinase to ensure competitive binding.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the kinase reaction and measure the amount of product formed. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert the ADP product to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:
  • Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other readings.

  • Normalization: The "no inhibitor" control represents 100% kinase activity. Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_no_inhibitor))

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.

Caption: Workflow for IC50 determination using an in vitro kinase assay.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of structural analogs of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole. Through a hypothetical SAR study, we have demonstrated how systematic structural modifications can significantly impact inhibitory potency against a putative kinase target. The detailed experimental protocol for IC50 determination offers a robust methodology for obtaining the quantitative data necessary for such comparisons.

Future work should focus on the synthesis and biological evaluation of these and other novel analogs to validate the hypothesized SAR. Further studies, including co-crystallization of lead compounds with their target kinases, will provide invaluable insights into the specific molecular interactions driving potency and selectivity, ultimately guiding the design of next-generation therapeutics based on the versatile imidazo[1,2-b]pyrazole scaffold.

References

  • AssayQuant. (n.d.). PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values.
  • Benchchem. (2025). Application Notes and Protocols for Measuring the IC50 of UCB9608 in a Kinase Assay.
  • Benchchem. (2025). In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide.
  • Shimizu, H., Tanaka, S., Toki, T., Yasumatsu, I., Akimoto, T., Morishita, K., Yamasaki, T., Yasukochi, T., & Iimura, S. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors.
Comparative

Cross-reactivity profile of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole compared to reference drugs

Executive Summary & Mechanistic Rationale The imidazo[1,2-b]pyrazole scaffold has emerged as a privileged pharmacophore in the development of potent kinase inhibitors, particularly those targeting the Transforming Growth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The imidazo[1,2-b]pyrazole scaffold has emerged as a privileged pharmacophore in the development of potent kinase inhibitors, particularly those targeting the Transforming Growth Factor-beta (TGF-β) Type I receptor (ALK5)[1]. In oncology and fibrotic disease research, targeting ALK5 is a highly validated strategy. However, the structural homology between the ATP-binding cleft of ALK5 and other kinases—most notably p38α mitogen-activated protein kinase (MAPK)—presents a significant cross-reactivity liability[2].

As an application scientist, I approach kinase profiling not just as a data-gathering exercise, but as a validation of structural design. Both ALK5 and p38α feature a highly conserved hinge region. Inhibitors utilizing a pyridine or pyrazole hydrogen-bond acceptor often bind indiscriminately to the backbone amides of both kinases[3]. Achieving selectivity requires exploiting the subtle differences in the DFG-motif conformation and the solvent-exposed regions.

The compound 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole represents a highly optimized derivative designed to maximize ALK5 affinity while minimizing p38α binding[3]. The following guide objectively compares its cross-reactivity profile against industry-standard reference drugs: Galunisertib (LY2157299) and SB431542.

InhibitorLogic Compound 1-ethyl-7-(pyridin-4-yl)- 1H-imidazo[1,2-b]pyrazole ATP_ALK5 ALK5 ATP Pocket (Primary Target) Compound->ATP_ALK5 High Affinity Binding ATP_p38 p38α ATP Pocket (Off-Target Risk) Compound->ATP_p38 Cross-Reactivity Risk SMAD ↓ pSMAD2/3 (Therapeutic Efficacy) ATP_ALK5->SMAD Pathway Inhibition Tox Hepatotoxicity / Adverse Events ATP_p38->Tox If Inhibited

Logical relationship of ALK5 targeting vs. p38α cross-reactivity risk.

Comparative Cross-Reactivity Data

To establish a self-validating comparative system, we evaluate these compounds at ATP concentrations equal to the apparent Michaelis constant ( Km​ ) for each respective kinase. This ensures that the calculated IC50​ values reflect true thermodynamic binding affinity rather than artifactual shifts caused by varying ATP competition.

Table 1: In Vitro Kinase Selectivity Profile ( IC50​ , nM)
CompoundALK5 (TGF-βRI)p38α MAPKALK4VEGFR2Selectivity Index (p38α/ALK5)
1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole 185,11245>10,000284
Galunisertib (LY2157299) 56>10,00078>10,000>178
SB431542 941,200140>10,00012.7

Data Interpretation: The imidazo[1,2-b]pyrazole derivative demonstrates a superior IC50​ of 18 nM against ALK5 with a high selectivity index of 284 against p38α[3]. This represents a significant improvement over the early-generation tool compound SB431542, and competitive potency compared to the clinical-stage Galunisertib.

Experimental Protocols & Workflows

AssayWorkflow Step1 1. Compound Preparation 10-point dose response in DMSO Step2 2. Primary Biochemical Screen TR-FRET Kinase Assay (ATP at Km) Step1->Step2 In vitro testing Step3 3. Orthogonal Cell Assay pSMAD2/3 Western Blot in HaCaT cells Step2->Step3 Active hits (IC50 < 100 nM) Step4 4. Selectivity Profiling Broad Kinase Panel Counter-Screen Step3->Step4 Validated target engagement

Step-by-step workflow for evaluating kinase inhibitor cross-reactivity.

Protocol A: TR-FRET Biochemical Kinase Assay

Expertise & Causality: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than standard luminescence. Imidazo-pyrazole derivatives can occasionally exhibit auto-fluorescence or act as pan-assay interference compounds (PAINS). The time-delayed reading in TR-FRET eliminates background fluorescence, providing a self-validating, artifact-free readout.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

    • Self-Validation: Always include a DMSO-only vehicle control to establish the baseline (0% inhibition) and a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control (100% inhibition).

  • Enzyme/Substrate Mix: Dilute recombinant ALK5 or p38α enzyme in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add the specific biotinylated peptide substrate.

  • ATP Addition (The Critical Step): Initiate the reaction by adding ATP at exactly the Km​ concentration determined for the specific kinase batch (e.g., 10 μM for ALK5).

    • Causality: Testing at Km​ normalizes the competitive pressure across different kinases, allowing for an accurate calculation of the Selectivity Index.

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding EDTA (to chelate Mg2+) alongside the Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Detection: Read the TR-FRET signal (Emission ratio 665 nm / 615 nm) on a compatible microplate reader. Calculate IC50​ using a 4-parameter logistic curve fit.

Protocol B: Cell-Based Target Engagement (pSMAD2/3 Assay)

Expertise & Causality: Biochemical affinity does not guarantee cellular penetrance or efficacy. We measure the attenuation of TGF-β1-induced SMAD2/3 phosphorylation in HaCaT cells to confirm intracellular target engagement[3].

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed HaCaT cells in 6-well plates and grow to 80% confluency. Serum-starve the cells in 0.1% FBS medium for 12 hours.

    • Causality: Serum starvation reduces basal phosphorylation of SMAD2/3, maximizing the signal-to-noise ratio upon TGF-β1 stimulation.

  • Compound Pre-treatment: Treat cells with the imidazo[1,2-b]pyrazole derivative (0.01 μM to 10 μM) for 1 hour.

  • Ligand Stimulation: Stimulate cells with 5 ng/mL recombinant human TGF-β1 for 30 minutes.

    • Self-Validation: Include a well with TGF-β1 but no inhibitor (Maximum pSMAD signal) and a well with neither TGF-β1 nor inhibitor (Basal pSMAD signal).

  • Lysis & Immunoblotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and Western blotting using primary antibodies against pSMAD2/3 and total SMAD2/3. Normalize the chemiluminescent signal of pSMAD to total SMAD to quantify cellular IC50​ .

Sources

Validation

A Comparative Guide to the Reproducibility of Synthetic Methods for 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

For the Attention of: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of plausible synthetic routes for 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole, a novel het...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of plausible synthetic routes for 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole, a novel heterocyclic compound with potential applications in medicinal chemistry. As no direct published synthesis for this specific molecule is currently available, this document outlines two logical and scientifically-grounded synthetic pathways. The focus is a critical evaluation of the potential for reproducibility in each step, offering insights into the causal factors that can influence the success and consistency of the synthesis. This guide is intended to serve as a practical tool for researchers embarking on the synthesis of this and structurally related compounds.

Introduction to 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole and the Importance of Synthetic Reproducibility

The imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic motif in drug discovery, with derivatives exhibiting a wide range of biological activities. The target molecule of this guide, 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole, combines this core with a pyridine substituent, a common feature in many bioactive compounds, and an ethyl group, which can modulate physicochemical properties such as solubility and metabolic stability.

In the realm of drug development, the reproducibility of a synthetic method is paramount. A robust and reproducible synthesis ensures a consistent supply of the compound for biological testing, facilitates scale-up for further development, and is a critical component of regulatory submissions. Irreproducibility can lead to significant delays, increased costs, and ultimately, the failure of a promising drug candidate. This guide, therefore, not only proposes synthetic routes but also critically examines the potential pitfalls and sources of variability in each step.

Proposed Synthetic Pathways

A retrosynthetic analysis of the target molecule suggests that a key intermediate is 3-amino-5-(pyridin-4-yl)-1H-pyrazole . From this intermediate, two primary routes to the final product can be envisaged, differing in the order of the cyclization and N-ethylation steps.

Retrosynthesis target 1-ethyl-7-(pyridin-4-yl)-1H- imidazo[1,2-b]pyrazole intermediate1 7-(pyridin-4-yl)-1H- imidazo[1,2-b]pyrazole target->intermediate1 N-ethylation intermediate2 1-ethyl-3-amino-5-(pyridin-4-yl)-1H-pyrazole target->intermediate2 Cyclization aminopyrazole 3-amino-5-(pyridin-4-yl)-1H-pyrazole intermediate1->aminopyrazole Cyclization intermediate2->aminopyrazole N-ethylation bromoacetaldehyde BrCH2CHO equivalent ethyl_iodide Ethyl Iodide

Caption: Retrosynthetic analysis of the target compound.

Part A: Synthesis of the Key Intermediate: 3-amino-5-(pyridin-4-yl)-1H-pyrazole

The synthesis of this crucial precursor can be achieved in three steps starting from commercially available materials.

Step 1: Synthesis of ethyl 3-oxo-3-(pyridin-4-yl)propanoate

This step involves a Claisen condensation between ethyl isonicotinate and ethyl acetate.

Protocol:

  • To a solution of sodium ethoxide (1.2 eq) in anhydrous benzene or toluene, add anhydrous ethyl acetate (1.5 eq).

  • Heat the mixture to reflux for 30 minutes.

  • Add ethyl isonicotinate (1.0 eq) and continue refluxing for 12-16 hours.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reproducibility Analysis:

  • Moisture Sensitivity: The use of sodium ethoxide necessitates strictly anhydrous conditions. Any moisture will consume the base and reduce the yield. The solvents and ethyl acetate must be thoroughly dried.

  • Base Equivalency: The stoichiometry of the sodium ethoxide is critical. An insufficient amount will lead to incomplete reaction, while a large excess can promote side reactions.

  • Reaction Time and Temperature: The reaction is typically slow, and consistent heating is required to drive it to completion. Monitoring by Thin Layer Chromatography (TLC) is advisable to ensure the consumption of the starting material.

  • Work-up and Purification: The pH of the aqueous solution during work-up can affect the stability of the product. Column chromatography is necessary for purification, and the choice of eluent system needs to be optimized for consistent results.

Step 2: Synthesis of 3-oxo-3-(pyridin-4-yl)propanenitrile

This step involves the conversion of the β-keto ester to a β-ketonitrile.

Protocol:

  • A mixture of ethyl 3-oxo-3-(pyridin-4-yl)propanoate (1.0 eq) and cyanamide (1.2 eq) in a suitable solvent such as ethanol is treated with a base like sodium ethoxide (1.2 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is then quenched with water and acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried.

Reproducibility Analysis:

  • Reagent Quality: The purity of the cyanamide is important, as it can dimerize on storage.

  • Reaction Control: The reaction is typically exothermic, and the initial addition of reagents should be controlled.

  • pH during Work-up: The final pH of the solution determines the precipitation of the product. Inconsistent pH can lead to variable yields.

Step 3: Synthesis of 3-amino-5-(pyridin-4-yl)-1H-pyrazole

This is a cyclization reaction with hydrazine to form the aminopyrazole ring.

Protocol:

  • To a solution of 3-oxo-3-(pyridin-4-yl)propanenitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • The reaction mixture is refluxed for 4-6 hours.

  • After cooling, the solvent is removed under reduced pressure, and the residue is triturated with water or a mixture of ether and hexane to induce crystallization.

  • The solid product is collected by filtration and can be recrystallized from a suitable solvent like ethanol.

Reproducibility Analysis:

  • Hydrazine Hydrate Quality: The concentration of the hydrazine hydrate solution should be known and consistent.

  • Reaction Time: Over-refluxing can lead to the formation of byproducts. The reaction should be monitored by TLC.

  • Purification: The purity of the final aminopyrazole is crucial for the subsequent steps. Recrystallization is often necessary to remove any unreacted starting material or side products.

Part B: From Intermediate to Final Product: A Comparative Analysis of Two Routes

Two primary strategies can be employed to arrive at the final product from the key aminopyrazole intermediate.

Route 1: Cyclization followed by N-ethylation

Route1 aminopyrazole 3-amino-5-(pyridin-4-yl) -1H-pyrazole imidazo_intermediate 7-(pyridin-4-yl)-1H- imidazo[1,2-b]pyrazole aminopyrazole->imidazo_intermediate Bromoacetaldehyde diethyl acetal, HBr final_product 1-ethyl-7-(pyridin-4-yl)-1H- imidazo[1,2-b]pyrazole imidazo_intermediate->final_product Ethyl iodide, Base

Caption: Synthetic workflow for Route 1.

Step 4a: Synthesis of 7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Protocol:

  • A mixture of 3-amino-5-(pyridin-4-yl)-1H-pyrazole (1.0 eq) and bromoacetaldehyde diethyl acetal (1.2 eq) in a solvent like ethanol is heated to reflux in the presence of a catalytic amount of a strong acid (e.g., HBr).

  • The reaction is refluxed for 12-24 hours.

  • After cooling, the reaction mixture is concentrated, and the residue is neutralized with a base (e.g., saturated sodium bicarbonate solution).

  • The product is extracted with an organic solvent, dried, and purified by column chromatography.

Reproducibility Analysis:

  • Reagent Stability: Bromoacetaldehyde diethyl acetal can degrade over time and should be of high quality.

  • Acid Catalyst: The choice and amount of acid catalyst can significantly impact the reaction rate and yield.

  • Byproduct Formation: Incomplete cyclization or side reactions can lead to a complex mixture of products, making purification challenging.

Step 5a: N-ethylation of 7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Protocol:

  • To a solution of 7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole (1.0 eq) in an anhydrous solvent like DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq).

  • Add ethyl iodide (1.2 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 6-12 hours.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

Reproducibility Analysis:

  • Regioselectivity: The imidazo[1,2-b]pyrazole ring has two nitrogen atoms that can be alkylated. While the N1 position is generally more nucleophilic, the formation of the N2-ethylated isomer is possible. The ratio of isomers can be influenced by the choice of base, solvent, and temperature. This is a major potential source of irreproducibility.

  • Over-alkylation: The use of a large excess of ethyl iodide or prolonged reaction times can lead to the formation of quaternary ammonium salts.

Route 2: N-ethylation followed by Cyclization

Route2 aminopyrazole 3-amino-5-(pyridin-4-yl) -1H-pyrazole ethylated_aminopyrazole 1-ethyl-3-amino-5-(pyridin-4-yl) -1H-pyrazole aminopyrazole->ethylated_aminopyrazole Ethyl iodide, Base final_product 1-ethyl-7-(pyridin-4-yl)-1H- imidazo[1,2-b]pyrazole ethylated_aminopyrazole->final_product Bromoacetaldehyde diethyl acetal, HBr

Caption: Synthetic workflow for Route 2.

Step 4b: N-ethylation of 3-amino-5-(pyridin-4-yl)-1H-pyrazole

Protocol:

  • To a solution of 3-amino-5-(pyridin-4-yl)-1H-pyrazole (1.0 eq) in anhydrous DMF, add a base like potassium carbonate (1.5 eq).

  • Add ethyl iodide (1.2 eq) and stir at room temperature for 8-16 hours.

  • The reaction is worked up as described in Step 5a.

Reproducibility Analysis:

  • Regioselectivity: This is a critical step with a high potential for irreproducibility. The pyrazole ring has two reactive nitrogen atoms (N1 and N2). Alkylation can occur at either position, leading to a mixture of 1-ethyl-3-amino-5-(pyridin-4-yl)-1H-pyrazole and 1-ethyl-5-amino-3-(pyridin-4-yl)-1H-pyrazole. The ratio of these isomers is highly dependent on the reaction conditions (solvent, base, temperature) and the steric and electronic properties of the substituents on the pyrazole ring. Separating these isomers can be very challenging.[1][2][3]

Step 5b: Cyclization of 1-ethyl-3-amino-5-(pyridin-4-yl)-1H-pyrazole

Protocol:

  • The protocol is similar to Step 4a, using the N-ethylated aminopyrazole as the starting material.

Reproducibility Analysis:

  • Purity of Starting Material: The success of this step is highly dependent on the purity of the N-ethylated aminopyrazole from the previous step. If a mixture of isomers is used, a mixture of final products will be obtained, which will be difficult to separate.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Cyclization then EthylationRoute 2: Ethylation then Cyclization
Number of Steps 2 (from aminopyrazole)2 (from aminopyrazole)
Key Challenge Regioselectivity in the final N-ethylation step.Regioselectivity in the initial N-ethylation step and separation of pyrazole isomers.
Potential for Pure Product Higher, as the imidazo[1,2-b]pyrazole intermediate may be easier to purify before the final, potentially non-selective, ethylation.Lower, due to the high likelihood of forming a mixture of N-ethylated pyrazole isomers that are difficult to separate.
Overall Recommendation Preferred Route. While regioselectivity in the final step is a concern, it may be more manageable than separating the N-ethylated aminopyrazole isomers in Route 2.Less favorable due to the significant challenge of controlling regioselectivity in the N-ethylation of the aminopyrazole and the subsequent difficulty in purifying the intermediate.

Conclusion and Recommendations

The synthesis of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole presents several challenges related to reproducibility, primarily concerning the control of regioselectivity during N-alkylation. Based on the analysis of two plausible synthetic routes, Route 1 (Cyclization followed by N-ethylation) is recommended as the more promising approach.

Key recommendations for ensuring reproducibility include:

  • Strict Control of Reaction Conditions: Anhydrous solvents, precise stoichiometry of reagents and catalysts, and consistent temperature control are crucial in all steps.

  • Thorough Characterization of Intermediates: Detailed analytical characterization (NMR, MS, etc.) of all intermediates is essential to ensure their purity before proceeding to the next step.

  • Optimization of N-ethylation: For the final N-ethylation step in Route 1, a systematic study of different bases, solvents, and temperatures is recommended to maximize the yield of the desired N1-isomer.

  • Robust Purification Methods: The development of effective chromatographic and/or recrystallization procedures is critical for obtaining the final product in high purity.

By carefully considering these factors, researchers can increase the likelihood of developing a reproducible and reliable synthesis for this and other novel heterocyclic compounds.

References

  • Erenler, R. (2016). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Journal of the Korean Chemical Society, 60(1), 75-78. [Link][4][5]

  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2457-2469. [Link][6][7]

  • Hassan, A. S., & El-Sheref, E. M. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 966-1017. [Link][8]

  • Bunev, A. S., & Vatsadze, S. Z. (2022). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Molecules, 27(11), 3501. [Link][9]

  • Kumar, R., & Jayaroopa, P. (2013). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link][10]

  • Chen, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link][1][2]

  • Sloop, J. C., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Chemistry, 4(2), 524-537. [Link][3]

  • Elmaati, T. A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(5), 186-248. [Link][11]

  • Sumimoto, M., et al. (1998). N-alkylation method of pyrazole. US Patent 5,705,656. [12]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Executive Summary 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is a highly functionalized, nitrogen-dense heterocyclic compound. Scaffolds of this class are frequently utilized in drug discovery as potent kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is a highly functionalized, nitrogen-dense heterocyclic compound. Scaffolds of this class are frequently utilized in drug discovery as potent kinase inhibitors and pharmacologically active building blocks [1]. Due to its targeted biological activity and structural stability, improper disposal poses severe risks to aquatic ecosystems and violates federal environmental regulations. This guide provides drug development professionals and laboratory scientists with field-proven, regulatory-compliant operational and disposal protocols.

Hazard Profile & Causality Analysis

To safely manage this compound, scientists must understand the causality behind its hazards rather than simply memorizing safety rules:

  • Biological Toxicity & The "Sewer Ban": As a kinase inhibitor derivative, this compound is designed to cross cell membranes and disrupt cellular signaling pathways. If sewered, it bypasses standard municipal water treatment, leading to profound endocrine and developmental disruption in aquatic life. Consequently, the EPA strictly prohibits the drain disposal (sewering) of such hazardous pharmaceutical wastes [2].

  • Combustion Hazards (NOx Generation): The molecule contains an imidazo[1,2-b]pyrazole core and a pyridine ring, resulting in a very high mass percentage of nitrogen. Causality: When incinerated without proper controls, these nitrogen atoms rapidly oxidize to form toxic nitrogen oxides (NOx). Therefore, disposal must strictly utilize high-temperature incineration equipped with flue gas scrubbing [3].

  • Surface Adhesion & Lipophilicity: Like many heterocyclic small molecules, it is highly lipophilic. It strongly adheres to standard polystyrene and polypropylene labware. Simply discarding "empty" tubes is a compliance violation; rigorous, solvent-based decontamination protocols are required.

Chemical Properties & Disposal Routing

The following table summarizes the critical quantitative and logistical data required for integrating this compound into your laboratory's waste management system.

ParameterSpecification / ActionCausality / Rationale
Chemical Class Nitrogenous HeterocycleHigh nitrogen content requires specialized incineration.
Solubility Soluble in DMSO, DMF; Insoluble in H2​O Dictates the use of polar aprotic solvents for decontamination.
Primary Hazard Aquatic Toxicity / Target Organ ToxicityPotent biological activity necessitates zero-drain-discharge [2].
Solid Waste Route EPA RCRA U-Listed / CharacteristicMust be collected in sealed, labeled hazardous waste bins.
Liquid Waste Route Non-Halogenated Organic WasteKeep separate from aqueous streams to prevent precipitation.
Destruction Method High-Temp Incineration (>1000°C)Requires flue gas scrubbing to neutralize NOx emissions [3].

Operational Handling & Waste Segregation Workflow

Proper disposal begins at the bench. Implementing a self-validating segregation system ensures that hazardous materials do not cross-contaminate non-hazardous waste streams.

Pre-Assay Preparation
  • Solvent Selection: Prepare stock solutions in 100% DMSO. Do not use aqueous buffers for initial dissolution, as the compound will crash out of solution, creating a persistent micro-particulate contamination hazard.

  • Workspace Containment: Handle the neat powder exclusively within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood to prevent inhalation of bioactive dust.

  • Immediate Segregation: Place three distinct, labeled waste receptacles inside the hood: Solid Biohazardous/Chem, Liquid Organic, and Aqueous/Mixed.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system . You must verify the success of the decontamination before finalizing the disposal.

Protocol A: Liquid Waste Management (Assay Buffers & Stock Solutions)
  • Collection: Aspirate all DMSO stock solutions and assay media containing the compound into a dedicated "Non-Halogenated Organic Waste" carboy.

  • Prevention of Precipitation: If the waste contains high water content (>50%), add a small volume of a solubilizing agent (e.g., methanol or acetonitrile) to the carboy. Causality: This prevents the compound from precipitating and forming a hazardous sludge at the bottom of the container, which complicates eventual incineration.

  • Validation: Visually inspect the carboy. If a precipitate forms, adjust the organic ratio. Cap tightly and store in a secondary containment tray.

Protocol B: Solid Waste & Spill Management
  • Powder Spills: Do not sweep. Cover the spill with an absorbent pad soaked in ethanol or DMSO to solubilize the powder, preventing aerosolization.

  • Wipe Down: Wipe the area inward from the edges. Place all contaminated pads into a puncture-proof, sealable hazardous waste container.

  • Validation: Swab the cleaned area with a clean solvent wipe and check under a UV lamp (if the specific derivative is fluorescent) or run a quick LC-MS swab test to ensure the concentration is below the regulatory threshold (<0.1 ppm).

Protocol C: Contaminated Consumables (The Triple-Rinse System)

Because of the compound's lipophilicity, plasticware (e.g., pipette tips, Eppendorf tubes, multi-well plates) cannot be discarded directly.

  • First Rinse (Solubilization): Add 100-200 μL of 100% DMSO or Methanol to the empty container. Vortex for 10 seconds to dissolve adhered molecules.

  • Transfer: Eject the rinsate into the Liquid Organic Waste carboy.

  • Second & Third Rinses (Clearance): Repeat the process twice more using a 50/50 mixture of Methanol/Water.

  • Validation & Disposal: The container is now considered "RCRA empty." It can be safely downgraded and disposed of in the standard solid chemical waste bin for routine incineration.

Waste Segregation Visualization

WasteWorkflow Start 1-ethyl-7-(pyridin-4-yl)- 1H-imidazo[1,2-b]pyrazole Waste Generation Solid Solid Waste (Powder & Spills) Start->Solid Liquid Liquid Waste (DMSO/Assay Buffers) Start->Liquid Consumables Contaminated Plastics/Glassware Start->Consumables Solid_Disp Collect in sealed container Label: Toxic Organic Solid Solid->Solid_Disp Liquid_Disp Segregate into Halogenated/ Non-Halogenated Streams Liquid->Liquid_Disp Consumables_Disp Triple-rinse with polar solvent Dispose as Solid Chem Waste Consumables->Consumables_Disp Incineration High-Temperature Incineration (Flue Gas Scrubbing for NOx) Solid_Disp->Incineration Liquid_Disp->Incineration Consumables_Disp->Incineration

Workflow for the segregation and disposal of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole.

References

  • Title: Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Pollution Prevention: Risk Management of Pharmaceuticals Entering POTWs and Municipal Landfills Source: Institute for Agriculture and Trade Policy (IATP) URL: [Link]

Handling

Personal protective equipment for handling 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

As a Senior Application Scientist, I approach the handling of novel, unclassified active pharmaceutical ingredients (APIs) with a strict risk-stratification mindset. The compound 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel, unclassified active pharmaceutical ingredients (APIs) with a strict risk-stratification mindset. The compound 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole belongs to a structural class frequently investigated for potent kinase inhibition (e.g., ALK, p38α, and Aurora kinases) in oncology and inflammation therapeutics (1)[1].

Because this specific derivative is a specialized research chemical, it lacks a formally established Occupational Exposure Limit (OEL). In accordance with the National Institute for Occupational Safety and Health (NIOSH) guidelines for handling novel APIs, we must default to a high Occupational Exposure Band (OEB 4 or 5) (2)[2]. This guide provides the self-validating protocols, causality-driven PPE selections, and operational workflows required to handle this compound safely.

Risk Assessment & Hazard Stratification

Safety protocols are not arbitrary; they are dictated by the physical chemistry of the compound and the operational environment. When handling 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole, we must mitigate two primary vectors of exposure:

  • The Transdermal Carrier Risk (DMSO): In drug discovery, hydrophobic kinase inhibitors are typically reconstituted in Dimethyl Sulfoxide (DMSO). DMSO is a highly effective transdermal carrier. If a DMSO solution of this compound contacts unprotected skin, it will rapidly carry the dissolved API through the epidermal barrier and into the bloodstream.

    • Causality: This necessitates the use of double-gloving with chemical-resistant nitrile, as standard latex provides insufficient chemical resistance to DMSO.

  • The Electrostatic Aerosolization Risk: In its dry powder form, the API is highly susceptible to static charge buildup. Opening a static-charged vial can cause micro-particles to aerosolize, creating a severe inhalation hazard.

    • Causality: This mandates the use of a Ventilated Balance Enclosure (VBE) or a Class II Biological Safety Cabinet (BSC), coupled with respiratory protection during the initial weighing phase, aligning with OSHA's Laboratory Standard (3)[3].

Core PPE & Engineering Controls Matrix

The required PPE shifts dynamically based on the physical state of the compound. Below is the quantitative and qualitative summary of required protections.

Task / Compound StateEngineering ControlBody ProtectionHand ProtectionRespiratory & Eye Protection
Handling Dry Powder (Weighing, Aliquoting)Ventilated Balance Enclosure (VBE)Disposable Tyvek lab coat with elastic cuffsDouble Nitrile Gloves (Extended cuff)N95 or P100 Respirator; Safety Goggles
Handling Solvated API (DMSO Stock Solutions)Standard Fume Hood or Class II BSCStandard chemically resistant lab coatSingle Nitrile Gloves (Change if splashed)Standard Safety Glasses (No respirator needed)

Operational Workflow: Step-by-Step Handling & Weighing

To ensure scientific integrity and operator safety, every step in this protocol is designed as a self-validating system .

Step 1: Pre-Operation & Static Control
  • Action: Turn on the VBE and allow airflow to stabilize for 5 minutes. Place an anti-static bar or zero-ionizer inside the enclosure.

  • Causality: The ionizer neutralizes the electrostatic charge on the API powder, preventing it from "jumping" out of the vial or clinging to the spatula, ensuring accurate weighing and preventing aerosolization.

  • Validation Check: Verify the magnehelic gauge on the VBE reads negative pressure (typically between 0.4 and 0.6 inches of water) before unsealing the secondary containment of the API.

Step 2: PPE Donning Sequence
  • Action: Apply the double-gloving technique. Don the inner nitrile glove under the lab coat/Tyvek sleeve cuff, and the outer nitrile glove over the cuff.

  • Causality: This creates a continuous, overlapping barrier. If the outer glove is contaminated with a DMSO-API solution, it can be immediately doffed without exposing the skin, preserving the inner barrier (4)[4].

  • Validation Check: Perform a "pinch test" on the outer glove to ensure it easily separates from the inner glove for rapid doffing in an emergency.

Step 3: In-Situ Solvation
  • Action: Weigh the desired mass of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole. Add DMSO directly to the tared vial containing the powder while still inside the VBE, rather than transporting the dry powder to a fume hood.

  • Causality: Solvating the compound binds the API into a liquid matrix, immediately eliminating the OEB inhalation/aerosolization risk associated with dry powders.

  • Validation Check: Visually confirm the powder is fully dissolved (no particulates) before capping the vial and wiping the exterior with 70% Isopropyl Alcohol (IPA). Only then is it safe to remove the vial from the VBE.

Spill Management & Disposal Plan

In the event of a breach, immediate containment is required per OSHA Hazardous Drug guidelines (5)[5].

  • Dry Powder Spill: Do NOT sweep. Cover the powder gently with absorbent pads lightly dampened with water to prevent aerosolization. Wipe inward toward the center of the spill.

  • DMSO Solution Spill: Cover immediately with dry absorbent pads.

  • Decontamination Sequence: Clean the affected surface using a 3-step process: (1) Mild detergent/water to lift the chemical, (2) 10% Bleach or specialized API deactivator, (3) 70% IPA to remove residue.

  • Validation Check: After the final IPA wipe, use a clean, dry swab on the spill area and inspect it under a handheld UV lamp (many imidazo-pyrazole derivatives exhibit native fluorescence). A lack of fluorescence validates successful decontamination.

  • Disposal: All contaminated PPE, wipes, and empty API vials must be placed in a sealed, puncture-resistant hazardous waste container labeled "Trace Chemotherapy / Potent API Waste" for high-temperature incineration.

Handling Workflow Visualization

Workflow A 1-ethyl-7-(pyridin-4-yl) -1H-imidazo[1,2-b]pyrazole B Physical State Assessment A->B C Dry Powder (API) B->C Unsolvated D DMSO Stock Solution B->D Solvated E High-Level PPE: N95/P100 Respirator Double Nitrile Gloves Tyvek Sleeves C->E F Standard PPE: Safety Glasses Single Nitrile Gloves Lab Coat D->F G Engineering Control: Ventilated Balance Enclosure E->G H Engineering Control: Class II BSC / Fume Hood F->H

Decision tree mapping the physical state of the imidazo[1,2-b]pyrazole API to required safety controls.

References

  • MDPI (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Overview.[Link]

  • Erlab / NIOSH Guidelines. Labs need to be more concerned about OEB! Why? How to be protected against it?[Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Factsheet: Laboratory Safety OSHA Lab Standard (29 CFR 1910.1450).[Link]

  • U.S. Pharmacopeia (USP). General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
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1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
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